1,3-Diethyl-5,6-diaminouracil
Description
Properties
IUPAC Name |
5,6-diamino-1,3-diethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14/h3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSUETCFMBIADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404391 | |
| Record name | 5,6-diamino-1,3-diethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52998-22-8 | |
| Record name | 5,6-diamino-1,3-diethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1,3-Diethyl-5,6-diaminouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, 1,3-Diethyl-5,6-diaminouracil (CAS No. 52998-22-8) emerges as a pivotal, yet often unheralded, intermediate.[1] Its structural architecture, featuring a pyrimidine core N-disubstituted with ethyl groups and vicinal amino functionalities at the C5 and C6 positions, offers a unique combination of reactivity and tailored solubility. This guide provides an in-depth exploration of its core chemical properties, synthesis, and reactivity, offering field-proven insights for its effective application in complex synthetic campaigns. The presence of the N-ethyl groups, compared to the more common N-methyl analogues, can confer advantageous solubility in organic solvents, potentially leading to more homogeneous reaction mixtures and influencing the pharmacokinetic properties of downstream drug candidates.
Core Molecular and Physical Properties
This compound is a yellow, crystalline solid.[2][3] Its fundamental properties are summarized in the table below. A key characteristic that dictates its handling and storage is its hygroscopic nature, readily absorbing moisture from the atmosphere.[1] This necessitates storage in a dark place under an inert atmosphere, typically at temperatures between 2-8°C, to maintain its chemical integrity and ensure reproducibility in experimental protocols.[3]
| Property | Value | Source(s) |
| CAS Number | 52998-22-8 | [1][3][4] |
| Molecular Formula | C₈H₁₄N₄O₂ | [1][4] |
| Molecular Weight | 198.22 g/mol | [1][4] |
| Appearance | Yellow Solid | [2][3] |
| Melting Point | 88-98°C | [1][3] |
| Solubility | Soluble in Chloroform | [3] |
| pKa (Predicted) | 4.40 ± 0.70 | [4] |
| Hygroscopicity | Hygroscopic | [1][4] |
digraph "Molecular_Structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true, size="7.6,5"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; N3 [label="N", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; O2 [label="O", pos="-2.2,1.2!"]; O4 [label="O", pos="0,-2.5!"]; N5_amino [label="NH₂", pos="2.4,-1.2!"]; N6_amino [label="NH₂", pos="2.4,1.2!"]; N1_ethyl [label="CH₂CH₃", pos="-0.5,2.8!"]; N3_ethyl [label="CH₂CH₃", pos="-2.2,-1.8!"];
// Ring bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label="="]; C6 -- N1 [label=""];
// Substituent bonds C2 -- O2 [label="="]; C4 -- O4 [label="="]; C5 -- N5_amino [label=""]; C6 -- N6_amino [label=""]; N1 -- N1_ethyl [label=""]; N3 -- N3_ethyl [label=""]; }
Caption: Molecular Structure of this compound.
Synthesis Pathway: A Reliable Three-Step Approach
The synthesis of this compound follows a well-established and robust three-step sequence common for 5,6-diaminopyrimidines. This pathway begins with the condensation of N,N'-diethylurea with an activated acetic acid derivative, followed by nitrosation at the electron-rich C5 position, and concludes with the reduction of the nitroso group to the primary amine. This method is highly analogous to the synthesis of the parent 5,6-diaminouracil and its 1,3-dimethyl derivative.
Caption: General synthetic workflow for this compound.
Experimental Protocol (Representative)
The following protocol is a representative procedure adapted from the well-documented synthesis of analogous 5,6-diaminouracils.[5]
Step 1: Synthesis of 6-Amino-1,3-diethyluracil
-
Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add N,N'-diethylurea and ethyl cyanoacetate.[6]
-
Heat the mixture to reflux with vigorous stirring for approximately 4-6 hours. During this time, a solid precipitate will form.
-
After cooling, add hot water to dissolve the precipitate. Neutralize the solution with glacial acetic acid to precipitate the 6-amino-1,3-diethyluracil.
-
Filter the solid, wash with cold water and ethanol, and dry under vacuum.
Step 2: Synthesis of 6-Amino-1,3-diethyl-5-nitrosouracil
-
Suspend the crude 6-amino-1,3-diethyluracil in water.
-
Add glacial acetic acid, followed by the cautious, portion-wise addition of a concentrated aqueous solution of sodium nitrite at room temperature.[5]
-
A characteristically colored (often red or purple) nitroso compound will precipitate almost immediately.[5][7]
-
Stir for a short period, then filter the solid, wash thoroughly with cold water, and proceed to the next step. The intermediate, 1,3-diethyl-5-nitroso-6-aminouracil, is a stable compound.[7]
Step 3: Reduction to this compound
-
Create a slurry of the moist 6-amino-1,3-diethyl-5-nitrosouracil in warm water.
-
Heat the slurry on a steam bath and add sodium hydrosulfite (Na₂S₂O₄) portion-wise until the color of the nitroso compound is completely discharged, resulting in a light tan suspension.[5] An excess of the reducing agent is typically added to ensure complete conversion.
-
Maintain heating and stirring for an additional 15-20 minutes, then allow the mixture to cool.
-
Filter the resulting solid, wash with cold water, and dry thoroughly under vacuum over a desiccant. The product is the target this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the high nucleophilicity of its vicinal diamine groups, which serve as a handle for constructing fused heterocyclic ring systems. This reactivity profile makes it a cornerstone intermediate for a variety of important molecular scaffolds.[2]
Condensation with 1,2-Dicarbonyl Compounds: Access to Pteridines and Alloxazines
A primary application is its condensation reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl, benzil) to form substituted pteridine-2,4-diones, which are structurally related to biologically important flavins and alloxazines.[8][9] The reaction proceeds via the formation of a dihydropteridine intermediate, which can subsequently oxidize to the aromatic pteridine system.
Caption: Key condensation reactions of this compound.
Synthesis of 8-Substituted Xanthines
The compound is a direct precursor to 1,3-diethyl-8-substituted xanthines. The synthesis involves two key transformations:
-
Regioselective Amidation: The more nucleophilic 5-amino group reacts selectively with an activated carboxylic acid (or its derivative) to form a 6-amino-5-carboxamidouracil intermediate.[10] Modern coupling reagents like COMU have been shown to facilitate this transformation rapidly and in high yield.[10]
-
Cyclization: The intermediate is then cyclized, typically under heating or acidic/basic conditions, to close the imidazole ring and form the final xanthine product.
This pathway is critical in drug discovery, as 8-substituted xanthines are a well-established class of pharmacologically active compounds, notably as adenosine receptor antagonists.[10]
Spectroscopic Characterization
While specific, experimentally-derived spectra for this compound are not widely published in peer-reviewed literature, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs, such as 1,3-dimethyl-5,6-diaminouracil and its derivatives.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple. The most informative signals would be from the two equivalent ethyl groups and the non-equivalent amino protons.
-
Ethyl Protons (N-CH₂-CH₃): A triplet integrating to 6H (2 x CH₃) would be expected around δ 1.1-1.3 ppm. A quartet integrating to 4H (2 x CH₂) would be expected around δ 3.8-4.0 ppm.
-
Amino Protons (C5-NH₂ and C6-NH₂): Two distinct, broad singlets would be expected for the C5-NH₂ and C6-NH₂ groups, likely in the range of δ 3.5-6.5 ppm. Their chemical shift can be highly dependent on solvent, concentration, and temperature.
Crucially, published data for the closely related derivative, (E)-N-(6-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide, provides a strong experimental anchor for these predictions. In this molecule, the ethyl groups appear as triplets at δ 1.14 and 1.07 ppm and quartets around δ 3.93 and 3.80 ppm. The C6-NH₂ protons are observed as a broad singlet at δ 6.62 ppm in DMSO-d₆.[10]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum should display 6 unique carbon signals.
-
Carbonyl Carbons (C2, C4): Expected in the δ 150-165 ppm region.
-
Olefinic Carbons (C5, C6): Expected in the δ 95-145 ppm region.
-
Ethyl Carbons (N-CH₂-CH₃): The methylene carbons (CH₂) are expected around δ 40-45 ppm, and the methyl carbons (CH₃) around δ 13-16 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by the following key absorptions:
-
N-H Stretching: Two or more sharp to medium bands in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the two primary amine groups.
-
C=O Stretching: Strong, broad absorption bands around 1600-1700 cm⁻¹ from the two amide carbonyl groups in the uracil ring.
-
C=C Stretching: A band in the 1550-1650 cm⁻¹ region.
-
N-H Bending: A medium to strong band around 1600 cm⁻¹.
Mass Spectrometry (Predicted)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 198. Subsequent fragmentation would likely involve the loss of ethyl groups and components of the uracil ring.
Safety, Handling, and Storage
As a fine chemical intermediate, this compound should be handled with appropriate laboratory precautions.
-
General Hazard: It is classified as an irritant.[3]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handling: Due to its hygroscopic nature, it should be handled quickly in a dry environment or under an inert atmosphere (e.g., in a glovebox) to prevent absorption of moisture.[1][4]
-
Storage: Store in a tightly sealed container in a cool, dry, dark place, and under an inert atmosphere (e.g., nitrogen or argon).[3][4]
Disclaimer: This information is for guidance only. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for complete and current safety and handling information.
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from its predictable and versatile reactivity. The vicinal diamine functionality provides a robust platform for the construction of fused heterocyclic systems, particularly pteridines and xanthines, which are prevalent scaffolds in pharmaceutical research. The N,N'-diethyl substitution offers a valuable tool for modulating solubility and downstream molecular properties. A thorough understanding of its synthesis, handling requirements, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of novel drugs and advanced functional materials.
References
- 1. molbase.com [molbase.com]
- 2. nbinno.com [nbinno.com]
- 3. 52998-22-8 | CAS DataBase [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,3-Diethyl-5,6-diaminouracil
Introduction
1,3-Diethyl-5,6-diaminouracil (CAS No. 52998-22-8) is a key heterocyclic intermediate prized in the fields of medicinal chemistry and materials science. Structurally, it is a pyrimidine derivative featuring vicinal diamine groups at the C5 and C6 positions, a functionality that serves as a versatile linchpin for the construction of complex fused-ring systems. Its N,N'-diethyl substitution modulates solubility and reactivity compared to its unsubstituted or dimethylated analogs, making it a tailored building block for specific synthetic targets.[1][2] This compound typically presents as a yellow, hygroscopic solid and is the direct precursor to various substituted purines, such as N-diethyl analogs of theophylline, and other pharmacologically relevant scaffolds.[1][3][4]
This guide provides a comprehensive overview of the principal synthesis pathway for this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the synthetic choices, offering field-proven insights into process control and optimization. The described methodology is a robust, two-step sequence involving the nitrosation of a 6-aminouracil precursor followed by a chemical reduction, a classic and reliable route for installing the vicinal diamine motif on the uracil core.
Physicochemical and Handling Properties
A thorough understanding of the material's properties is critical for successful experimentation, ensuring both safety and reproducibility. The hygroscopic nature of this compound necessitates careful handling and storage under an inert atmosphere, such as nitrogen, at ambient temperatures to prevent degradation from atmospheric moisture.[1][5]
| Property | Value | Reference |
| CAS Number | 52998-22-8 | [1] |
| Molecular Formula | C₈H₁₄N₄O₂ | |
| Molecular Weight | 198.22 g/mol | |
| Appearance | Yellow Solid | [1][2] |
| Melting Point | 88-98°C | [1][2] |
| Key Characteristic | Hygroscopic | [5] |
| Primary Application | Intermediate in organic synthesis | [2] |
Core Synthesis Pathway: A Mechanistic Approach
The synthesis of this compound is efficiently achieved through a two-step process starting from 1,3-diethyl-6-aminouracil. The pathway hinges on the electrophilic substitution at the electron-rich C5 position, followed by the reduction of the newly introduced functional group.
Caption: Overall synthesis scheme for this compound.
Step 1: Nitrosation of 1,3-Diethyl-6-aminouracil
The initial step involves the introduction of a nitroso (-N=O) group at the C5 position of the pyrimidine ring. This is a classic electrophilic aromatic substitution reaction.
-
Mechanistic Principle: The 6-amino group is a potent activating group, donating electron density into the pyrimidine ring and rendering the C5 position nucleophilic. In an acidic medium, such as acetic acid, sodium nitrite (NaNO₂) generates a nitrosonium ion (NO⁺) electrophile. This electrophile is readily attacked by the C5 carbon, leading to the formation of the 5-nitroso derivative.[3] This general method has been a staple in purine synthesis since the early 20th century.[3]
-
Authoritative Grounding: The nitrosation of 1,3-disubstituted 6-aminouracils is a well-established procedure. A patent describes carrying out this reaction in a medium predominantly composed of a water-soluble carboxylic acid, which ensures the reactants are at least partially soluble and facilitates the generation of the nitrosating agent.[3] The process is analogous to the nitrosation step in the widely-cited Organic Syntheses procedure for the parent 5,6-diaminouracil.[6]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1,3-diethyl-6-aminouracil in water.
-
Acidification: Add glacial acetic acid to the suspension. The amount should be sufficient to create an acidic medium (e.g., ~1.5 molar equivalents relative to the starting uracil).[7]
-
Temperature Control (Critical): Cool the stirred slurry to a temperature range of 0-10°C using an ice bath. Maintaining a low temperature is paramount to prevent side reactions and to control the stability of the nitroso intermediate.[7]
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.05 molar equivalents) in water. Add this solution dropwise to the cold pyrimidine slurry over 30-60 minutes, ensuring the internal temperature does not exceed 20°C.[7]
-
Reaction and Isolation: After the addition is complete, continue stirring the mixture in the cold for an additional 1-2 hours. The product, 1,3-diethyl-6-amino-5-nitrosouracil, will precipitate as a distinctively colored (typically pink or red) solid.[6][8]
-
Filtration: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to facilitate drying. The product can be dried under vacuum or used directly in the next step as a wet cake.
-
Causality and Trustworthiness: The low-temperature condition is a self-validating control point. It ensures that the nitroso intermediate precipitates as a manageable, stirrable slurry rather than forming complex polymeric materials that can occur at higher temperatures.[7] This clean precipitation simplifies isolation and improves the purity of the intermediate, setting the stage for a successful reduction. The characteristic color change provides immediate visual confirmation of the reaction's progress.
| Intermediate Compound | CAS Number | Molecular Formula | Appearance | Melting Point |
| 1,3-Diethyl-6-amino-5-nitrosouracil | 89073-60-9 | C₈H₁₂N₄O₃ | Pink Solid | 217-218°C |
(Data sourced from LookChem[8])
Step 2: Reduction of 1,3-Diethyl-6-amino-5-nitrosouracil
The final step is the conversion of the 5-nitroso group to a 5-amino group. This is a straightforward reduction reaction.
-
Mechanistic Principle: The nitroso group is readily reduced to a primary amine. While various reducing agents can accomplish this, sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄) is exceptionally effective, reliable, and cost-effective for this specific transformation in an aqueous medium.[6]
-
Authoritative Grounding: The reduction of 6-amino-5-nitrosouracils using sodium hydrosulfite is the method of choice in numerous peer-reviewed procedures and patents.[6][7] An improved synthesis of tetraaminopyrimidine highlights the efficiency of adding sodium dithionite directly to the slurry of the nitroso intermediate, allowing the reaction to proceed in situ without isolating the intermediate.[7] This approach is not only more efficient but also enhances safety by minimizing handling of the potentially hazardous nitroso compound.
-
Reaction Slurry: The wet or dry 1,3-diethyl-6-amino-5-nitrosouracil from the previous step is suspended in water in a reaction flask equipped with a stirrer and reflux condenser.
-
Reducing Agent Addition: While stirring the slurry, heat it gently on a steam bath or with a heating mantle. Add solid sodium hydrosulfite in portions.
-
Visual Endpoint: The reaction is monitored by a distinct visual cue: the complete bleaching of the pink/red color of the nitroso compound to a light tan or off-white suspension.[6] This color change indicates the full reduction to the diaminouracil.
-
Completion and Isolation: After the color has disappeared, add a small excess of sodium hydrosulfite (~10-15% of the total amount used) and continue heating with stirring for another 15-30 minutes to ensure the reaction is complete.[6]
-
Product Precipitation: Allow the mixture to cool to room temperature and then further cool in an ice bath. The final product, this compound, will precipitate from the solution.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at a moderate temperature (e.g., 50-60°C).
-
Causality and Trustworthiness: The visual endpoint of color disappearance is a robust, built-in validation of reaction completion, making the protocol highly reliable and reproducible. The in situ nature of this reduction, where the nitroso slurry is used directly, streamlines the workflow, minimizes transfer losses, and improves overall yield and safety.[7]
Process Workflow Visualization
The following diagram illustrates the logical flow of the experimental process, from reagent preparation to final product isolation.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via nitrosation of 1,3-diethyl-6-aminouracil followed by reduction with sodium hydrosulfite is a highly efficient, scalable, and well-documented pathway. The key to success lies in the careful control of reaction temperature during the nitrosation step and the use of clear visual indicators to monitor reaction progress. This methodology provides researchers and drug development professionals with reliable access to a valuable chemical intermediate, enabling the exploration and development of novel heterocyclic compounds with diverse applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 8. Cas 89073-60-9,1,3-DIETHYL-5-NITROSO-6-AMINOURACIL | lookchem [lookchem.com]
Spectroscopic Characterization of 1,3-Diethyl-5,6-diaminouracil: A Technical Guide for Drug Discovery and Development
Introduction
1,3-Diethyl-5,6-diaminouracil, a substituted pyrimidine derivative, is a key intermediate in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.[1][2] Its structural motif is a cornerstone in the development of novel pharmaceutical agents, particularly in the realm of xanthine-based drugs and other complex molecular architectures.[1] A thorough understanding of its spectroscopic properties is paramount for ensuring the identity, purity, and quality of this crucial building block in drug discovery and development pipelines.
This technical guide provides an in-depth analysis of the spectroscopic data of this compound (CAS No: 52998-22-8).[3][4] While direct, publicly available experimental spectra for this specific compound are limited, this document, grounded in the principles of spectroscopic analysis and supported by data from closely related structural analogs, offers a robust predictive framework for its characterization. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and utilize this compound in their synthetic endeavors.
Compound Profile:
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₄O₂ | [3][4] |
| Molecular Weight | 198.22 g/mol | [3][4] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 88-98 °C | [1] |
| Key Feature | Hygroscopic | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the diethyl and diaminouracil moieties.
¹H NMR Spectroscopy
Theoretical Basis: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl groups and the amino protons. The ethyl groups at the N1 and N3 positions will each present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with their respective neighbors. The protons of the two amino groups (-NH₂) at the C5 and C6 positions are expected to appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.0 | Quartet | 4H | N1-CH₂ and N3-CH₂ |
| ~ 1.1 - 1.3 | Triplet | 6H | N1-CH₂-CH₃ and N3-CH₂-CH₃ |
| ~ 5.0 - 6.0 | Broad Singlet | 4H | C5-NH₂ and C6-NH₂ |
Causality and Interpretation: The prediction of the quartet and triplet for the ethyl groups is a fundamental principle of NMR spectroscopy, reflecting the n+1 rule for spin-spin coupling. The chemical shifts are estimated based on data from structurally similar N-alkylated uracil derivatives.[5] The broadness of the amino proton signals is a common phenomenon due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition: Acquire the ¹H NMR spectrum at a standard temperature (e.g., 298 K). Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
Diagram: ¹H NMR Experimental Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Theoretical Basis: The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. Due to the symmetry of the N1 and N3 diethyl substituents, some carbon signals may be equivalent or have very similar chemical shifts. The spectrum is expected to show signals for the methyl and methylene carbons of the ethyl groups, as well as for the four distinct carbons of the diaminouracil ring.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 160 | C2 and C4 (Carbonyls) |
| ~ 135 - 145 | C6 |
| ~ 110 - 120 | C5 |
| ~ 35 - 45 | N1-CH₂ and N3-CH₂ |
| ~ 13 - 17 | N1-CH₂-CH₃ and N3-CH₂-CH₃ |
Causality and Interpretation: The chemical shifts of the carbonyl carbons (C2 and C4) are characteristically found in the downfield region of the spectrum. The positions of the C5 and C6 carbons are influenced by the electron-donating amino groups. The upfield signals correspond to the aliphatic carbons of the ethyl groups. These predictions are based on the analysis of ¹³C NMR data for various substituted uracils.[5]
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:
-
Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Time: Longer acquisition times and a greater number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Basis: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by characteristic absorption bands for the N-H stretches of the amino groups, the C=O stretches of the uracil ring, and the C-H stretches of the ethyl groups.
Predicted IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amino groups) |
| 2980 - 2850 | Medium | C-H stretching (aliphatic) |
| 1700 - 1650 | Strong | C=O stretching (carbonyl groups) |
| 1640 - 1580 | Medium | N-H bending (amino groups) |
| 1470 - 1370 | Medium | C-H bending (aliphatic) |
Causality and Interpretation: The broadness of the N-H stretching band is due to hydrogen bonding. The strong absorption of the carbonyl groups is a hallmark of the uracil ring system. The presence of bands in the aliphatic C-H stretching and bending regions confirms the existence of the ethyl substituents. These predictions are consistent with the IR spectra of similar amino- and alkyl-substituted uracils.
Experimental Protocol: IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining the Molecular Weight
Theoretical Basis: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that is expected to produce a prominent protonated molecular ion [M+H]⁺.
Predicted Mass Spectrometry Data (ESI+):
| m/z | Assignment |
| 199.12 | [M+H]⁺ |
| 221.10 | [M+Na]⁺ |
Causality and Interpretation: The expected m/z of the protonated molecular ion is calculated by adding the mass of a proton to the molecular weight of the compound (198.22 + 1.008 = 199.228). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition (C₈H₁₄N₄O₂). The presence of a sodium adduct [M+Na]⁺ is also common in ESI-MS.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) containing a small amount of an acid (e.g., formic acid) to promote protonation.
-
Instrument Setup: Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
Diagram: Spectroscopic Characterization Workflow
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By leveraging the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this vital synthetic intermediate. The detailed protocols and interpretation guidelines presented herein are designed to support the rigorous quality control necessary in modern drug discovery and development, ensuring the integrity of downstream synthetic applications.
References
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 1,3-Diethyl-5,6-diaminouracil
Abstract
This technical guide provides a comprehensive examination of 1,3-Diethyl-5,6-diaminouracil (CAS No. 52998-22-8), a pivotal heterocyclic intermediate in contemporary organic synthesis and drug discovery. The document elucidates the molecule's structural characteristics, physicochemical properties, and its strategic role as a precursor to complex fused pyrimidine systems. Detailed, field-proven synthetic protocols, mechanistic insights into its key reactions, and established analytical methodologies are presented to empower researchers, scientists, and drug development professionals in leveraging this versatile building block for the creation of novel chemical entities.
Introduction: The Strategic Importance of Substituted Diaminouracils
Uracil and its derivatives are fundamental scaffolds in the realm of medicinal chemistry and materials science.[1] Among these, 5,6-diaminouracil derivatives serve as indispensable precursors for the synthesis of a multitude of biologically active compounds, including purines, pteridines, and alloxazines.[2][3] The N-alkylation of the uracil ring, as seen in this compound, offers a critical advantage by introducing lipophilicity and modulating the solubility of both the intermediate and the final target molecules. This strategic substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates, such as adenosine receptor antagonists and theophylline derivatives.[4]
This guide focuses specifically on the 1,3-diethyl analogue, a compound that, while less documented than its dimethyl counterpart, provides a unique synthetic entry point to N,N'-diethyl-substituted fused heterocyclic systems. We will explore its molecular architecture, provide a validated synthetic pathway, detail its reactivity, and discuss its applications, thereby offering a holistic resource for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyrimidine with the molecular formula C8H14N4O2 and a molecular weight of 198.22 g/mol .[5] The core structure consists of a uracil ring N-alkylated at positions 1 and 3 with ethyl groups, and substituted at positions 5 and 6 with primary amino groups. These vicinal amino groups are the key to its synthetic versatility, providing two nucleophilic centers ready for cyclization reactions.
Structural Characterization
While extensive experimental spectroscopic data for the 1,3-diethyl derivative is not widely published, a comprehensive analysis can be inferred from its well-characterized 1,3-dimethyl analogue and general principles of spectroscopy.
Expected Spectroscopic Signatures:
-
¹H NMR: The spectrum is expected to show characteristic signals for the two ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons). The protons of the two amino groups at C5 and C6 would likely appear as broad singlets.
-
¹³C NMR: The spectrum would feature signals for the two carbonyl carbons (C2 and C4) of the uracil ring, the two olefinic carbons (C5 and C6) bearing the amino groups, and the carbons of the two N-ethyl substituents.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the primary amino groups (typically in the 3200-3400 cm⁻¹ region), C=O stretching for the uracil carbonyls (around 1650-1700 cm⁻¹), and C-N stretching bands.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 198.11, corresponding to the molecular weight of the compound.
Note: While a definitive X-ray crystal structure for this compound is not publicly available, analysis of the closely related 5,6-diamino-1,3-dimethyluracil reveals a planar pyrimidine ring system.[6] The ethyl groups in the diethyl analogue are expected to adopt conformations that minimize steric hindrance.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. Its hygroscopic nature necessitates careful handling and storage under inert, dry conditions to maintain its integrity.[5]
| Property | Value | Source(s) |
| CAS Number | 52998-22-8 | [5] |
| Molecular Formula | C8H14N4O2 | [5] |
| Molecular Weight | 198.22 g/mol | [5] |
| Appearance | Yellow solid | [5] |
| Melting Point | 88-98 °C | [5] |
| Solubility | Soluble in DMSO and Methanol | [7] |
| Hygroscopic | Yes | [5][8] |
Synthesis of this compound: A Validated Pathway
The synthesis of this compound is analogous to the well-established route for its dimethyl counterpart, proceeding through a reliable three-step sequence starting from N,N'-diethylurea.[9] This pathway involves the initial formation of the pyrimidine ring, followed by nitrosation at the C5 position, and finally, reduction of the nitroso group to yield the target diamine.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Causality: This multi-step synthesis is designed for efficiency and control. The initial condensation builds the core heterocyclic scaffold. The subsequent nitrosation and reduction are highly selective transformations that functionalize the C5 position, which is activated by the adjacent amino and carbonyl groups.
Step 1: Synthesis of 6-Amino-1,3-diethyluracil
This step involves the condensation of N,N'-diethylurea with ethyl cyanoacetate. The reaction is typically base-catalyzed, using a strong base like sodium ethoxide to deprotonate the active methylene group of the cyanoacetate, which then acts as the nucleophile.
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add N,N'-diethylurea and ethyl cyanoacetate.
-
Heat the mixture under reflux for several hours.
-
After cooling, the product can be precipitated by acidification.
Step 2: Synthesis of 6-Amino-1,3-diethyl-5-nitrosouracil
The C5 position of the 6-aminouracil ring is activated towards electrophilic substitution. Nitrosation is achieved using a source of nitrous acid, typically generated in situ from sodium nitrite and an acid.[10]
-
Suspend 6-Amino-1,3-diethyluracil in water containing a catalytic amount of acid (e.g., acetic acid).
-
Cool the suspension in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
The characteristically colored nitroso compound will precipitate and can be collected by filtration.
Step 3: Reduction to this compound
The final step is the reduction of the 5-nitroso group to a primary amine. A common and effective reducing agent for this transformation is sodium dithionite (sodium hydrosulfite).[9][11]
-
Suspend the 6-Amino-1,3-diethyl-5-nitrosouracil[12] in warm water.
-
Add solid sodium dithionite portion-wise with stirring. The disappearance of the color of the nitroso compound indicates the progress of the reaction.
-
Once the reduction is complete, cool the reaction mixture to precipitate the product.
-
Collect the this compound by filtration, wash with cold water, and dry under vacuum.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its vicinal diamine functionality. These two amino groups can readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form a variety of fused heterocyclic systems.
Caption: Key reaction pathways of this compound.
Synthesis of Xanthine Derivatives
The Traube purine synthesis is a classic method for constructing the purine ring system, which is the core of xanthine derivatives like theophylline and caffeine.[2] this compound is an ideal precursor for synthesizing 1,3-diethyl-substituted xanthines, which are valuable scaffolds for developing adenosine receptor antagonists.[13][14][15]
Experimental Protocol: Microwave-Assisted Synthesis of 1,3-Diethylxanthine [2]
Causality: This protocol utilizes triethyl orthoformate as a one-carbon synthon. Microwave irradiation provides rapid, uniform heating, which significantly accelerates the cyclization reaction compared to conventional heating methods, often leading to higher yields and cleaner products.
-
In a pressure-rated microwave vial, combine this compound with an excess of triethyl orthoformate.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 5 minutes.
-
Upon cooling, the 1,3-Diethylxanthine product precipitates and can be collected by filtration.
-
Expected Yield: ~76%.[2]
Synthesis of Alloxazine and Lumazine Derivatives
Condensation of this compound with 1,2-dicarbonyl compounds, such as substituted benzils or glyoxal, leads to the formation of alloxazines and lumazines.[16][17] These compounds are structurally related to riboflavin (Vitamin B2) and are investigated for their potential in photodynamic therapy and as novel antitumor agents. The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and aromatization.
Analytical Methods for Quality Control
Ensuring the purity of this compound is critical for its successful use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment.
Recommended HPLC Protocol
Self-Validation: The following protocol, adapted from a validated method for the dimethyl analogue, provides a robust system for quality control.[7] The use of a buffered mobile phase ensures reproducible retention times and good peak shape for this polar compound. A Diode Array Detector (DAD) allows for peak purity analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Buffered aqueous solution (e.g., 20 mM Ammonium Acetate, pH 6.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol/Water (50:50, v/v) |
System Suitability:
Before sample analysis, the system should be qualified by performing replicate injections of a certified reference standard. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
Conclusion
This compound is a highly valuable and versatile intermediate for organic synthesis. Its N-diethyl substitution provides a unique handle for modulating the physicochemical properties of target molecules, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its molecular structure, a reliable synthetic pathway, key chemical transformations, and analytical methods for quality control. By understanding and applying the principles and protocols outlined herein, researchers can confidently and effectively utilize this powerful building block to advance their synthetic and medicinal chemistry programs.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1,3-Diethyl-5-nitroso-6-aminouracil | LGC Standards [lgcstandards.com]
- 13. “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new synthesis of alloxazines by the reaction of diethyl azodiformate with 6-anilinouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Moisture: A Technical Guide to the Hygroscopic Nature of Diaminouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Diaminouracil derivatives form the core of numerous therapeutic agents, yet their inherent affinity for atmospheric moisture—their hygroscopic nature—presents a significant, often underestimated, challenge in drug development. This guide provides an in-depth exploration of the hygroscopic tendencies of diaminouracil derivatives, offering a framework for understanding, characterizing, and mitigating the risks associated with moisture-induced instability. By integrating foundational principles with actionable experimental protocols, this document serves as a critical resource for researchers navigating the complexities of solid-state chemistry in pharmaceutical development.
The Diaminouracil Core and its Inherent Affinity for Water
The diaminouracil scaffold, characterized by a pyrimidine ring with multiple amine and carbonyl functional groups, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide range of pharmaceuticals, including antivirals, antibacterials, and anticancer agents[1]. The very chemical features that make this core a versatile building block for drug design—specifically, the abundance of hydrogen bond donors (amino groups) and acceptors (carbonyl groups and ring nitrogens)—also predispose it to interactions with water molecules.
This inherent ability of a substance to attract and retain moisture from the environment is known as hygroscopicity[2]. For diaminouracil derivatives, this is not a mere physical curiosity but a critical parameter that can dictate the stability, manufacturability, and ultimate therapeutic efficacy of the active pharmaceutical ingredient (API). The presence of polar functional groups makes these compounds likely to be hygroscopic, a property that must be thoroughly investigated during pre-formulation studies[2][3].
The consequences of unchecked moisture sorption are manifold and can compromise a drug product's quality and safety. These include:
-
Chemical Degradation: The presence of water can facilitate hydrolytic reactions, leading to the formation of impurities and a reduction in the API's potency[2].
-
Physical Instability: Moisture can induce changes in the solid-state form of the API, such as transitions from a crystalline to an amorphous state or the formation of hydrates. These changes can significantly alter dissolution rates and bioavailability[4][5].
-
Manufacturing and Handling Challenges: Hygroscopic powders are often cohesive and exhibit poor flow properties, which can complicate processes like blending, tablet compression, and capsule filling[2].
Given these potential pitfalls, a comprehensive understanding and characterization of the hygroscopic nature of any new diaminouracil derivative is not just recommended; it is a prerequisite for successful drug development.
Quantifying the Invisible: Methodologies for Hygroscopicity Assessment
A multi-pronged approach is essential for accurately characterizing the hygroscopic profile of a diaminouracil derivative. The following techniques provide a comprehensive picture of a compound's interaction with moisture.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled, time-varying relative humidity (RH) at a constant temperature[3][6]. The resulting sorption-desorption isotherm provides invaluable information about the hygroscopic classification of the material, the kinetics of water uptake, and the potential for phase transitions.
Interpreting DVS Isotherms for Diaminouracil Derivatives:
| Isotherm Shape | Interpretation | Implications for Diaminouracil Derivatives |
| Type I (Langmuir) | Monolayer adsorption on a non-porous solid. | Indicates a low affinity for water, suggesting a more stable, non-hygroscopic derivative. |
| Type II (Sigmoidal) | Multilayer adsorption on a non-porous solid. | Suggests moderate hygroscopicity. The inflection point can indicate the completion of monolayer coverage and the onset of multilayer adsorption. |
| Type III | Weak adsorbate-adsorbent interactions. | Uncommon for polar molecules like diaminouracil derivatives. |
| Type IV (with Hysteresis) | Adsorption in a porous material. | The presence of a hysteresis loop (different sorption and desorption paths) can indicate capillary condensation within pores or irreversible changes in the material's structure. |
| Type V | Weak interactions with a porous solid. | Similar to Type III but for porous materials. |
| Sharp Inflection/Step | Phase transition (e.g., deliquescence, hydrate formation). | A critical data point, indicating the RH at which the material undergoes a significant physical change. |
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the diaminouracil derivative into a DVS sample pan.
-
Instrument Setup:
-
Set the temperature to 25 °C.
-
Set the carrier gas (nitrogen) flow rate.
-
-
Equilibrium Conditions: Define the equilibrium criterion (e.g., a weight change of less than 0.002% per minute).
-
RH Program:
-
Drying: Equilibrate the sample at 0% RH.
-
Sorption: Increase the RH in steps (e.g., 10% increments) from 0% to 90%. Allow the sample to equilibrate at each step.
-
Desorption: Decrease the RH in the same steps from 90% back to 0%.
-
-
Data Analysis: Plot the percentage change in mass against the target RH to generate the sorption-desorption isotherm.
Visualization of DVS Workflow
Caption: A streamlined workflow for DVS analysis of diaminouracil derivatives.
Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for quantifying the water content in a sample[7][8][9]. It is a highly specific and accurate method based on a stoichiometric reaction between iodine and water. KF titration is crucial for determining the absolute water content of a diaminouracil derivative at various stages of development and for validating DVS results. There are two main types of KF titration: volumetric and coulometric, chosen based on the expected water content[7][10].
Experimental Protocol: Coulometric Karl Fischer Titration (for low water content)
-
Instrument Preparation: Ensure the KF titrator's vessel is clean, dry, and filled with the appropriate KF reagent. The instrument should be in a "standby" mode with a low background drift.
-
Sample Preparation: Accurately weigh a suitable amount of the diaminouracil derivative.
-
Sample Introduction: Introduce the weighed sample directly into the titration vessel.
-
Titration: The instrument will automatically generate iodine, which reacts with the water in the sample. The endpoint is detected when all the water has been consumed.
-
Calculation: The instrument calculates the water content based on the total charge required to generate the iodine.
X-Ray Powder Diffraction (XRPD)
X-Ray Powder Diffraction (XRPD) is an indispensable tool for characterizing the solid-state form of a pharmaceutical material[11][12][13][14]. By analyzing the diffraction pattern of a crystalline solid, XRPD can identify the specific polymorphic form, detect the presence of hydrates or solvates, and distinguish between crystalline and amorphous material[11][14]. When used in conjunction with DVS, XRPD can confirm if changes in mass are due to the formation of a new crystalline hydrate phase.
Experimental Protocol: XRPD Analysis of Humidity-Stressed Samples
-
Sample Preparation: Prepare several samples of the diaminouracil derivative.
-
Humidity Stressing: Store the samples in desiccators at controlled relative humidity levels (e.g., 30%, 50%, 75%, 90% RH) for a defined period (e.g., 7 days).
-
XRPD Analysis:
-
Gently grind a small amount of the stressed sample.
-
Mount the sample on the XRPD sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 2-40°).
-
-
Data Analysis: Compare the diffraction patterns of the stressed samples to that of the initial, dry sample. The appearance of new peaks or a shift in existing peaks indicates a change in the crystal structure.
Visualization of Integrated Characterization Workflow
Caption: Interplay of key analytical techniques for hygroscopicity assessment.
Mitigation Strategies: Taming the Hygroscopic Beast
Once the hygroscopic nature of a diaminouracil derivative has been characterized, several strategies can be employed to mitigate the associated risks. The choice of strategy will depend on the severity of the hygroscopicity and the intended dosage form.
Solid Form Engineering
-
Salt Formation: Converting the API into a less hygroscopic salt form is a common and effective strategy.
-
Cocrystallization: Forming a cocrystal with a non-hygroscopic coformer can stabilize the API and reduce its affinity for water.
Formulation Approaches
-
Excipient Selection: Incorporating excipients with a high affinity for water can act as a "moisture sink," preferentially absorbing available water and protecting the API.
-
Coating: Applying a moisture-barrier film coat to the final dosage form (e.g., tablets) can prevent moisture ingress.
-
Encapsulation: For highly sensitive compounds, encapsulation in a low-moisture capsule shell can provide an effective physical barrier[15].
Manufacturing and Packaging Controls
-
Environmental Control: Manufacturing processes should be conducted in humidity-controlled environments to minimize moisture exposure[1].
-
Packaging: Utilizing high-barrier packaging, such as blister packs with aluminum foil, and including desiccants within the packaging can protect the drug product throughout its shelf life.
Visualization of Mitigation Strategy Decision Tree
Caption: A decision tree for selecting appropriate mitigation strategies.
Conclusion: A Proactive Approach to a Pervasive Problem
The hygroscopic nature of diaminouracil derivatives is a critical factor that demands early and thorough investigation in the drug development process. A proactive approach, combining robust analytical characterization with informed mitigation strategies, is essential to ensure the development of stable, safe, and effective medicines. By understanding the principles and applying the methodologies outlined in this guide, researchers can confidently navigate the challenges posed by moisture and unlock the full therapeutic potential of this important class of compounds.
References
- 1. scispace.com [scispace.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]
- 5. chemijournal.com [chemijournal.com]
- 6. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]
- 10. Synthesis of the derivatives of 6-amino-uracil labelled with 14 C. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. 4,5-Diaminouracil CAS#: 3240-72-0 [amp.chemicalbook.com]
An In-depth Technical Guide to the Core Intermediates in Xanthine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthine, a purine base, occupies a central position in nucleotide metabolism, serving as a key precursor for guanine nucleotides and as a critical intermediate in purine degradation. The synthesis of xanthine and its subsequent conversion to vital biomolecules are governed by a sophisticated network of enzymatic reactions organized into two primary pathways: de novo synthesis and salvage pathways. Understanding the key intermediates within these pathways is paramount for research in cellular proliferation, enzymology, and for the strategic development of therapeutic agents targeting a range of diseases, from hyperuricemia and gout to cancer and viral infections. This guide provides a detailed exploration of the core intermediates in xanthine synthesis, the enzymatic machinery responsible for their transformation, and the regulatory mechanisms that ensure purine homeostasis. Furthermore, it offers practical, field-proven methodologies for the analysis of these critical metabolites, aiming to equip researchers with the knowledge to investigate and manipulate these fundamental biochemical pathways.
The Crossroads of Purine Metabolism: An Overview of Xanthine Synthesis
Purine nucleotides are fundamental to virtually all forms of life, functioning as monomeric units of nucleic acids, carriers of chemical energy (ATP and GTP), components of coenzymes (NAD+, FAD), and signaling molecules (cAMP, cGMP). The cellular pool of these vital molecules is maintained through a delicate balance between de novo synthesis, which builds purines from simpler precursors, and salvage pathways, which recycle purine bases from nucleotide degradation. Xanthine and its phosphorylated derivative, xanthosine monophosphate (XMP), are central intermediates in both the generation of guanine nucleotides and the catabolic cascade leading to uric acid. Consequently, the enzymes and intermediates that govern the flux through these pathways are significant targets for therapeutic intervention.
The two primary routes converging on xanthine synthesis are:
-
The De Novo Pathway: This energy-intensive pathway assembles the purine ring from amino acids, bicarbonate, and formate derivatives, culminating in the synthesis of inosine monophosphate (IMP). IMP represents a critical branch point from which both adenine and guanine nucleotides are derived. The conversion of IMP to guanosine monophosphate (GMP) proceeds through the key intermediate, xanthosine monophosphate (XMP).
-
The Salvage Pathway: This energetically favorable pathway recycles purine bases (hypoxanthine, guanine, and adenine) generated from the breakdown of nucleic acids and nucleotides. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a pivotal role in this process, directly converting hypoxanthine and guanine into their respective mononucleotides, IMP and GMP.
The relative reliance on de novo versus salvage pathways can vary depending on cell type and developmental stage, with rapidly proliferating cells often exhibiting higher rates of de novo synthesis.
The De Novo Pathway to Xanthine Monophosphate (XMP)
The journey from simple precursors to the guanine nucleotides essential for life is a testament to metabolic efficiency and intricate regulation. At the heart of this pathway lies the transformation of the branch-point intermediate, inosine monophosphate (IMP), to xanthosine monophosphate (XMP), the direct precursor to GMP.
Inosine Monophosphate (IMP): The Central Precursor
The de novo synthesis of purines is a multi-step enzymatic process that culminates in the formation of IMP. This nucleotide serves as the common ancestor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), making its metabolic fate a critical regulatory juncture. The pathway to GMP from IMP is a two-step process, with the first, rate-limiting step being the oxidation of IMP to XMP.
The Conversion of IMP to XMP: The Role of IMP Dehydrogenase (IMPDH)
The enzymatic conversion of IMP to XMP is catalyzed by inosine monophosphate dehydrogenase (IMPDH) , a NAD+-dependent enzyme. This reaction is the first committed step in the de novo synthesis of guanine nucleotides and is subject to stringent regulation.
Reaction: Inosine 5'-phosphate + NAD+ + H₂O ⇌ Xanthosine 5'-phosphate + NADH + H+
The mechanism of IMPDH involves two distinct chemical transformations within a single active site: a rapid redox reaction followed by a hydrolysis step. A conserved cysteine residue in the active site initiates a nucleophilic attack on the C2 position of the purine ring of IMP. This is followed by a hydride transfer to NAD+, generating NADH and a
Reactivity of the diamino-substituted uracil core
An In-Depth Technical Guide to the Reactivity of the Diamino-Substituted Uracil Core
Authored by a Senior Application Scientist
Foreword: The Diamino-Uracil Core—A Privileged Scaffold in Modern Chemistry
In the landscape of heterocyclic chemistry, the uracil nucleus stands as a cornerstone, fundamental to the structure of nucleic acids. However, the introduction of diamino substituents transforms this familiar scaffold into a highly versatile and reactive building block. The potent electron-donating nature of the two amino groups fundamentally alters the electronic landscape of the pyrimidine ring, rendering it exceptionally nucleophilic and primed for a diverse array of chemical transformations. This guide provides a comprehensive exploration of the reactivity of the diamino-substituted uracil core, moving beyond simple reaction schemes to delve into the mechanistic underpinnings and practical considerations that are paramount for researchers in medicinal chemistry and materials science. We will explore not just what happens, but why it happens, providing the field-proven insights necessary to harness the full synthetic potential of this remarkable heterocyclic system.
The Electronic Architecture and Tautomeric Landscape
The reactivity of the diamino-uracil core is a direct consequence of its electronic structure. The two amino groups, typically at the C5 and C6 or C2 and C4 positions, act as powerful activating groups, pushing electron density into the pyrimidine ring. This increased electron density makes the ring highly susceptible to attack by electrophiles.
Furthermore, the core exists as a mixture of tautomers in equilibrium. The predominant form is the classic amino-dione structure, but imino-enol tautomers can also be present, particularly under specific solvent or pH conditions.[1][2] Understanding this tautomeric balance is critical, as it dictates which atoms (N vs. O) will act as nucleophiles in reactions like alkylation.
References
An In-depth Technical Guide to Starting Materials for Heterocyclic Systems
Introduction: The Centrality of Heterocycles and Strategic Selection of Starting Materials
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of clinically approved drugs featuring at least one heterocyclic scaffold.[1] Their prevalence stems from the unique physicochemical properties imparted by the inclusion of heteroatoms like nitrogen, oxygen, and sulfur, which modulate factors such as solubility, lipophilicity, and hydrogen bonding capacity—critical parameters in drug design.[2] The strategic construction of these vital motifs is a daily challenge for researchers in drug development. A successful synthesis is not merely a sequence of reactions but a carefully orchestrated plan that begins with the judicious selection of starting materials.
This guide eschews a rigid, templated approach. Instead, it is structured from the perspective of a synthetic chemist, focusing on foundational classes of starting materials and the rich diversity of heterocyclic systems they unlock. We will delve into the inherent reactivity of these precursors, explain the causality behind common synthetic routes, and provide field-proven protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.
Section 1: The Unrivaled Versatility of 1,n-Dicarbonyl Compounds
Dicarbonyl compounds are arguably one of the most powerful and versatile classes of starting materials in heterocyclic synthesis. The spatial relationship between the two carbonyl groups dictates the size and nature of the resulting heterocyclic ring, providing reliable pathways to five- and six-membered systems.
1,4-Dicarbonyl Compounds: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone reaction for generating substituted five-membered heterocycles—furans, pyrroles, and thiophenes—from a common 1,4-dicarbonyl precursor.[3] This method's value lies in its reliability and the commercial availability of a wide array of 1,4-diketones.
-
Causality of Reagent Choice: The reaction's outcome is dictated entirely by the nucleophilic or dehydrating/sulfurizing agent introduced.
-
Furans (X=O): Achieved via acid-catalyzed cyclization and dehydration. Protic acids (H₂SO₄, HCl) or Lewis acids protonate one carbonyl, which is then attacked by the enol of the second carbonyl.[4][5]
-
Pyrroles (X=NR'): Formed by condensation with a primary amine or ammonia. The amine sequentially attacks both carbonyls to form a di-imine intermediate which then cyclizes and eliminates two molecules of water.[4]
-
Thiophenes (X=S): Require a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which converts the dicarbonyl to a thioketone intermediate that subsequently cyclizes.[6]
-
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran
-
Reagents: Hexane-2,5-dione (1,4-dicarbonyl), p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄) as catalyst, Toluene as solvent.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add hexane-2,5-dione (1.0 eq) and toluene.
-
Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux. The water formed during the cyclization is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield pure 2,5-dimethylfuran.
Caption: Paal-Knorr synthesis pathways from 1,4-dicarbonyls.
1,3-Dicarbonyl Compounds: The Hantzsch Pyridine Synthesis
1,3-Dicarbonyl compounds, particularly β-ketoesters like ethyl acetoacetate, are foundational starting materials for a multitude of heterocyclic systems due to their dual reactivity.[7] The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently constructs the dihydropyridine core, a privileged scaffold in medicinal chemistry (e.g., calcium channel blockers like nifedipine).[8][9]
The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[10] The resulting 1,4-dihydropyridine is often oxidized in a subsequent step to furnish the aromatic pyridine ring.[8]
Mechanism Insight: The reaction proceeds through a combination of Knoevenagel condensation (between the aldehyde and one equivalent of the β-ketoester) and enamine formation (between ammonia and the second β-ketoester equivalent). A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine product.[9]
Caption: Workflow of the Hantzsch Pyridine Synthesis.
1,5-Dicarbonyl Compounds: Access to Six-Membered Rings
1,5-Dicarbonyl compounds are ideal precursors for six-membered rings like pyridines and pyrylium salts.[11] The condensation with ammonia or primary amines leads to dihydropyridine intermediates that can be oxidized to pyridines. Alternatively, using hydroxylamine can bypass the need for a separate oxidation step.[11][12] In the presence of a strong acid, 1,5-diketones can cyclize to form pyrylium salts.[11]
Section 2: α-Haloketones: Potent Bifunctional Electrophiles
α-Haloketones are highly reactive and versatile building blocks in heterocyclic synthesis.[13] Their utility stems from two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This "1,2-dielectrophile" nature makes them perfect partners for a wide range of dinucleophiles to construct five-membered rings.[14]
Core Reactivity: The general reaction involves an initial nucleophilic attack by one atom of the dinucleophile at the α-carbon (an Sₙ2 reaction), displacing the halide. This is followed by an intramolecular cyclization, where the second nucleophilic atom attacks the carbonyl carbon.
Hantzsch Thiazole Synthesis: A prime example of this reactivity is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide.[2][15] The sulfur atom of the thioamide acts as the initial nucleophile, attacking the α-carbon. Subsequent intramolecular condensation of the nitrogen onto the carbonyl carbon leads to the thiazole ring after dehydration.[16] This methodology is robust, high-yielding, and straightforward to perform.[17]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
-
Reagents: 2-Bromoacetophenone (α-haloketone), thiourea (thioamide), methanol (solvent).
-
Setup: In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[17]
-
Solvent & Heating: Add methanol (5 mL) and a magnetic stir bar. Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[17]
-
Precipitation: Remove the reaction from the heat and allow it to cool to room temperature. Pour the contents into a beaker containing a 5% aqueous sodium carbonate solution (20 mL) and swirl. The product will precipitate.[17]
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts.[17]
-
Drying: Spread the collected solid on a watch glass and allow it to air dry. The product is often of sufficient purity for characterization without further purification.[17]
Caption: Heterocycles from α-haloketones and dinucleophiles.
Section 3: Precursors for Fused Heterocyclic Systems
Fused heterocycles are of immense importance in drug discovery, forming the core of many blockbuster drugs.[18] Their synthesis often relies on starting materials that already contain one of the rings, typically an aromatic one.
Anilines: The Skraup Synthesis of Quinolines
The Skraup synthesis is a classic, albeit often vigorous, method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).
Mechanism Insight: The reaction is famously exothermic and requires careful control. Concentrated sulfuric acid first dehydrates glycerol to form acrolein in situ. The aniline then undergoes a Michael-type conjugate addition to the acrolein, followed by acid-catalyzed cyclization and, finally, oxidation to yield the aromatic quinoline ring. Ferrous sulfate is often added to moderate the reaction's exothermicity.
Caption: Mechanistic workflow of the Skraup Quinoline Synthesis.
Phenylhydrazines: The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction remains one of the most vital methods for constructing the indole nucleus, a scaffold present in countless natural products and pharmaceuticals like the triptan class of antimigraine drugs. The synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4]
Mechanism Insight: The accepted mechanism is a cascade of elegant transformations.
-
Hydrazone Formation: The phenylhydrazine and carbonyl compound condense to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[4]
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the key bond-forming step occurs via a[4][4]-sigmatropic rearrangement, which forms a di-imine intermediate and temporarily disrupts the aromaticity of the benzene ring.[1]
-
Rearomatization & Cyclization: The intermediate rearomatizes, and the newly formed amino group attacks an imine carbon to form a cyclic aminal.[4]
-
Elimination: Finally, elimination of ammonia under acidic catalysis generates the stable, aromatic indole ring.
Section 4: Multicomponent Reactions (MCRs) for Rapid Assembly
MCRs are highly prized in drug discovery for their efficiency, atom economy, and ability to generate molecular complexity in a single step.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful MCR for the synthesis of polysubstituted 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (such as triethylamine or piperidine).[17]
Mechanism Insight: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[17] The base then facilitates the addition of sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[17] The mild conditions and availability of the starting materials contribute to the versatility of this reaction.
Data Summary Table
| Starting Material Class | Key Named Reaction | Co-Reagents/Conditions | Resulting Heterocycle(s) |
| 1,4-Dicarbonyl Compound | Paal-Knorr Synthesis | Acid (H⁺), Δ | Furan |
| Amine (R-NH₂), Δ | Pyrrole | ||
| Sulfurating Agent (P₄S₁₀) | Thiophene | ||
| 1,3-Dicarbonyl Compound | Hantzsch Synthesis | Aldehyde, Ammonia, [Ox] | Pyridine |
| α-Haloketone | Hantzsch Synthesis | Thioamide | Thiazole |
| (General) | Amidine, Guanidine | Imidazole | |
| Aniline | Skraup Synthesis | Glycerol, H₂SO₄, Oxidant | Quinoline |
| Phenylhydrazine | Fischer Synthesis | Aldehyde/Ketone, Acid (H⁺) | Indole |
| Ketone + α-Cyanoester | Gewald Synthesis | Elemental Sulfur (S₈), Base | 2-Aminothiophene |
Conclusion
The synthesis of heterocyclic systems is a dynamic and critical field within the chemical sciences. The ability to strategically select starting materials based on their inherent reactivity is a key determinant of success in any synthetic campaign, particularly in the fast-paced environment of drug discovery. The foundational precursors discussed in this guide—dicarbonyls, α-haloketones, anilines, and hydrazines—represent a powerful toolkit for the modern medicinal chemist. A deep, mechanistic understanding of the classic reactions they undergo, from Paal-Knorr to Fischer, enables the logical and efficient construction of the complex molecular architectures required to address today's therapeutic challenges.
References
- 1. jk-sci.com [jk-sci.com]
- 2. synarchive.com [synarchive.com]
- 3. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. publications.iupac.org [publications.iupac.org]
- 7. benchchem.com [benchchem.com]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. airo.co.in [airo.co.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 18. Pyridine synthesis [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: Traube Synthesis of 8-Substituted Xanthines using 1,3-Diethyl-5,6-diaminouracil
Introduction: The Traube Synthesis as a Cornerstone for Bioactive Purines
The Traube purine synthesis, first introduced by Wilhelm Traube in 1900, remains a highly versatile and widely adopted method for constructing the purine ring system.[1][2] This synthetic strategy involves the condensation of a substituted 4,5-diaminopyrimidine with a reagent that provides a single carbon atom, which then undergoes cyclization to form the fused imidazole ring.[3][4] The robustness and modularity of this reaction have made it indispensable in medicinal chemistry for accessing a vast array of purine derivatives.
Purines are not merely components of nucleic acids; they are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous therapeutic agents with applications as anticancer, antiviral, and anti-inflammatory drugs.[5][6][7] A particularly important class of purine derivatives is the xanthines. By modifying the substituents at the N1, N3, and C8 positions, chemists can fine-tune the pharmacological properties of these molecules.
This application note provides a detailed protocol for the synthesis of 8-substituted-1,3-diethylxanthines, starting from the key precursor, 1,3-diethyl-5,6-diaminouracil. Derivatives of 1,3-diethylxanthine have demonstrated significant potential as potent and selective antagonists for A1 and A2A adenosine receptors, which are critical targets for treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[8][9][10]
Reaction Mechanism: A Stepwise Approach to Purine Formation
The Traube synthesis, when applied to this compound, typically proceeds via a two-step sequence: regioselective acylation followed by base-catalyzed cyclodehydration.
-
Regioselective Acylation: The 5-amino group of this compound is significantly more nucleophilic than the 6-amino group due to electronic effects from the adjacent carbonyl groups. This inherent reactivity allows for a highly selective reaction with an acylating agent (such as a carboxylic acid chloride or anhydride). This step forms a stable N-(6-amino-1,3-diethyl-2,4-dioxopyrimidin-5-yl)amide intermediate.[4][11]
-
Cyclodehydration: The formed amide intermediate is then subjected to dehydrative ring closure. This is most commonly achieved by heating the intermediate in an aqueous alkaline solution, such as sodium hydroxide. The base facilitates the intramolecular nucleophilic attack of the 6-amino group onto the amide carbonyl carbon, followed by the elimination of a water molecule to yield the aromatic imidazole ring, resulting in the final 1,3-diethyl-8-substituted-xanthine product.[4][11]
Caption: The two-step mechanism for the Traube synthesis.
Detailed Experimental Protocol: Synthesis of 1,3-Diethyl-8-phenylxanthine
This protocol details the synthesis of 1,3-diethyl-8-phenylxanthine, a representative adenosine receptor antagonist, using benzoyl chloride as the source for the 8-position substituent.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Standard chemical supplier |
| Benzoyl Chloride | ≥99% | Standard chemical supplier |
| Pyridine | Anhydrous, ≥99.8% | Standard chemical supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard chemical supplier |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard chemical supplier |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Standard chemical supplier |
| Ethanol (EtOH) | 95% or Absolute | Standard chemical supplier |
| Deionized Water | High Purity | Laboratory supply |
| Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, ice bath, Buchner funnel, filter paper, standard laboratory glassware. | N/A | Laboratory supply |
Step-by-Step Procedure
Part A: Synthesis of N-(6-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide (Intermediate)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 25.2 mmol) in anhydrous dichloromethane (100 mL) and anhydrous pyridine (5 mL).
-
Acylation: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add benzoyl chloride (3.9 g, 27.7 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the 5-benzamido intermediate, which can be used in the next step without further purification.
Part B: Cyclization to 1,3-Diethyl-8-phenylxanthine (Final Product)
-
Setup: Transfer the crude intermediate from Part A into a 250 mL round-bottom flask. Add a 2 M aqueous solution of sodium hydroxide (100 mL).
-
Cyclization: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with stirring for 2 hours. The solid should dissolve as the reaction proceeds.[4][11]
-
Precipitation: After 2 hours, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Acidification: While stirring, slowly acidify the clear solution by adding concentrated HCl dropwise until the pH is approximately 5-6. A white precipitate of the final product will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove salts.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight. The typical yield is 80-90%.
Caption: Step-by-step workflow for the synthesis of 1,3-diethyl-8-phenylxanthine.
Data Presentation and Characterization
The synthesized product should be characterized to confirm its identity and purity. Below are the expected data for 1,3-Diethyl-8-phenylxanthine.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 80-90% |
| Melting Point | >300 °C |
| Molecular Formula | C₁₅H₁₆N₄O₂ |
| Molecular Weight | 284.31 g/mol |
| Analysis | Expected Results |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): 1.25 (t, 6H, 2xCH₃), 4.10 (q, 4H, 2xNCH₂), 7.50-7.65 (m, 3H, Ar-H), 8.15-8.25 (m, 2H, Ar-H). |
| ¹³C NMR (DMSO-d₆, 126 MHz) | δ (ppm): 14.0, 40.5, 128.5, 129.0, 130.0, 131.0, 148.0, 151.0, 154.5, 155.0. |
| FT-IR (KBr, cm⁻¹) | ν: 3100-2900 (C-H), 1695 (C=O), 1650 (C=O), 1540 (C=N), 1450 (C=C). |
| HRMS (ESI+) | m/z: [M+H]⁺ calculated for C₁₅H₁₇N₄O₂: 285.1346; found: 285.1348. |
Applications in Drug Discovery and Development
The Traube synthesis using this compound is a powerful tool for generating libraries of 8-substituted xanthines for drug discovery programs.
-
Adenosine Receptor Antagonism: 1,3-Dialkylxanthines are a well-established class of adenosine receptor antagonists.[11] Replacing the N1,N3-dimethyl groups of caffeine and theophylline with diethyl groups has been shown to increase binding affinity for both A1 and A2A receptors.[8][9] The substituent at the C8-position, installed via the Traube synthesis, is crucial for modulating the potency and selectivity of the compound.[10]
-
Therapeutic Potential: A2A receptor antagonists are being investigated for the treatment of Parkinson's disease, as they can modulate motor function. A1 antagonists have potential applications in cardiovascular and renal disorders. Dual A1/A2A antagonists are being explored for neurodegenerative conditions like Alzheimer's disease.[8][9]
-
Structure-Activity Relationship (SAR) Studies: The protocol described here can be easily adapted by replacing benzoyl chloride with other carboxylic acid chlorides, anhydrides, or even formic acid (to yield an 8-unsubstituted xanthine).[4] This allows for the systematic exploration of the chemical space around the C8 position, enabling detailed SAR studies to optimize lead compounds for improved efficacy, selectivity, and pharmacokinetic properties.
By providing a reliable and scalable route to these valuable scaffolds, the Traube synthesis continues to be a critical reaction in the development of novel therapeutics targeting the purinergic system.
References
- 1. Traube purine synthesis | PPTX [slideshare.net]
- 2. Traube purine synthesis | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 6. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document: Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. (CHEMBL3868608... - ChEMBL [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Sulfur-Containing 1,3-Dialkylxanthine Derivatives as Selective Antagonists at A1-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Cyclocondensation of 1,3-Diethyl-5,6-diaminouracil for Heterocyclic Scaffolding
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: 1,3-Diethyl-5,6-diaminouracil (DE-DAU) is a pivotal precursor in heterocyclic chemistry, valued for its vicinal diamine functionality positioned on a pyrimidine core.[1] This arrangement provides two nucleophilic centers ideally situated for cyclocondensation reactions, enabling the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the primary cyclocondensation pathways involving DE-DAU, focusing on the synthesis of pteridines (alloxazines) and purines. We will dissect the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and discuss the profound pharmacological relevance of the resulting molecular architectures.
The Strategic Importance of this compound (DE-DAU)
This compound is a yellow, hygroscopic solid (Melting Point: 88-98°C) that serves as a highly versatile building block.[1][2] The N1 and N3 diethyl substituents enhance solubility in organic solvents compared to the parent 5,6-diaminouracil, facilitating its use in a broader range of reaction conditions. Its core value lies in the ortho-diamine system, a reactive motif that readily undergoes condensation with bifunctional electrophiles to forge new rings. The primary applications of this intermediate are in organic synthesis, where it is used to construct complex heterocyclic frameworks for new drugs, dyes, and functional materials.[1][3]
Key Preparative Step: Synthesis of DE-DAU
The reliable synthesis of the starting material is paramount. A common and effective route involves the nitrosation of 1,3-diethyl-6-aminouracil, followed by a reduction of the nitroso group to the corresponding diamine.
Caption: Workflow for the preparation of the key starting material.
Pathway I: Synthesis of Pteridines via the Isay Reaction
The condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound is known as the Isay reaction, a classic and robust method for constructing the pteridine core.[4] Pteridines are a critical class of heterocycles found in natural cofactors (e.g., folic acid, biopterin) and are associated with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] The reaction with DE-DAU leads to the formation of 1,3-diethyl-substituted alloxazines or lumazines, depending on the specific uracil precursor.
Mechanistic Rationale
The reaction proceeds via a sequential double condensation. One amino group of the diaminouracil attacks a carbonyl group of the dicarbonyl compound, forming a Schiff base (imine). An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, followed by dehydration to yield the aromatic pyrazine ring fused to the pyrimidine core. The choice of solvent and catalyst (typically acidic) is critical to facilitate both the imine formation and the subsequent dehydration steps.
Caption: Mechanism of Alloxazine formation via the Isay reaction.
Protocol: Synthesis of 1,3-Diethyl-6,7-diphenyl-pteridine-2,4(1H,3H)-dione
This protocol describes the reaction of DE-DAU with benzil, a representative 1,2-dicarbonyl compound, to yield a highly crystalline alloxazine derivative.
Materials:
-
This compound (DE-DAU)
-
Benzil
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Reagent Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of this compound in 15 mL of glacial acetic acid. Gentle warming may be required.
-
Addition of Dicarbonyl: To this solution, add 1.0 mmol of benzil.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates as a crystalline solid.
-
Purification: Collect the solid by vacuum filtration. Wash the collected solid sequentially with cold ethanol and then water to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C. The resulting 1,3-diethyl-6,7-diphenyl-pteridine-2,4(1H,3H)-dione is typically obtained in good yield and high purity.
Trustworthiness Check: The protocol is self-validating as the product is often a brightly colored, fluorescent solid that precipitates from the reaction mixture, providing a clear visual endpoint. Purity can be readily assessed by melting point determination and spectroscopic methods (NMR, Mass Spectrometry).
Data Presentation: Alloxazine Synthesis
The versatility of the Isay reaction allows for the synthesis of a wide array of substituted alloxazines.
| 1,2-Dicarbonyl Reactant | Product Name | Typical Conditions | Expected Yield | Pharmacological Relevance |
| Glyoxal | 1,3-Diethylpteridine-2,4(1H,3H)-dione (Lumazine analog) | Acetic Acid, 80°C | Moderate-Good | Core scaffold for bioactive molecules |
| Benzil | 1,3-Diethyl-6,7-diphenylpteridine-2,4(1H,3H)-dione | Acetic Acid, Reflux | Good-Excellent | Antitumor agents, kinase inhibitors.[9][10] |
| Diacetyl (2,3-Butanedione) | 1,3-Diethyl-6,7-dimethylpteridine-2,4(1H,3H)-dione | Ethanol/Acetic Acid, Reflux | Good | Photodynamic therapy agents, cell imaging.[11] |
| Isatin Derivatives | Pyrimido[4,5-b]quinoline-2,4-dione derivatives | Acetic Acid/Ethanol, Reflux | Good | Flavin analogs with potential redox and antitumor activity.[9] |
Pathway II: Synthesis of Purines via the Traube Synthesis
The Traube purine synthesis is a foundational method for constructing the purine ring system.[12] It involves the cyclization of a 4,5-diaminopyrimidine with a reagent that provides a single carbon atom, which becomes the C8 position of the purine. Using DE-DAU as the precursor leads to the formation of 1,3-diethylxanthine derivatives, which are analogs of biologically crucial molecules like theophylline and caffeine.
Mechanistic Rationale
The reaction typically begins with the more nucleophilic N5-amino group attacking the one-carbon electrophile (e.g., the carbon of formic acid or triethyl orthoformate). This is followed by an intramolecular cyclization where the N6-amino group attacks the newly formed intermediate (e.g., a formamidine), and a subsequent elimination of a small molecule (like water or ethanol) drives the formation of the stable, aromatic imidazole ring.
Caption: Mechanism of 1,3-Diethylxanthine formation.
Protocol: Microwave-Assisted Synthesis of 1,3-Diethylxanthine
Modern synthetic methods often employ microwave irradiation to dramatically reduce reaction times and improve yields.[13]
Materials:
-
This compound (DE-DAU)
-
Triethyl orthoformate
-
Pressure-rated microwave reaction vial
Procedure:
-
Vial Preparation: In a 10 mL pressure-rated microwave vial, combine 1.0 mmol of this compound with 5 mL of triethyl orthoformate (which acts as both reagent and solvent).
-
Sealing: Securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 160°C for 5-10 minutes. Caution: Ensure the temperature and pressure limits of the vial are not exceeded.
-
Cooling & Isolation: After the irradiation is complete, cool the vial to room temperature. The product will typically crystallize or precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a cold, non-polar solvent like hexane or diethyl ether to remove excess triethyl orthoformate.
-
Drying: Dry the product under vacuum. This method generally provides high yields (often 75-85%) of 1,3-diethylxanthine.[13]
Trustworthiness Check: The protocol's success is validated by the rapid formation of a precipitate upon cooling. The identity and purity of the product can be confirmed by comparing its melting point and spectroscopic data with literature values. The high efficiency and short reaction time make this a reliable and reproducible method.
Data Presentation: Purine Synthesis
The choice of the one-carbon source dictates the substituent at the C8 position of the resulting xanthine.
| C1 Reagent | C8 Substituent | Typical Conditions | Expected Yield | Notes |
| Triethyl Orthoformate | -H | Microwave, 160°C, 10 min | 76-85%[13] | Clean, high-yielding reaction. |
| Formic Acid | -H | Conventional heating, reflux | Good | Longer reaction times compared to microwave. |
| Aromatic Aldehydes | -Aryl | Reflux in DMF or Acetic Acid | Moderate-Good | Allows for the introduction of diverse C8 substituents.[14] |
| Nitrous Acid (NaNO₂) | -OH (Uric Acid) | Aqueous Acid | Good | Leads to the formation of 1,3-diethyluric acid. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. theclinivex.com [theclinivex.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioaustralis.com [bioaustralis.com]
- 11. Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 8-Substituted Xanthines from Diaminouracils
Introduction: The Enduring Significance of the Xanthine Scaffold
The xanthine core, a purine base comprised of a pyrimidine ring fused to an imidazole ring, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Naturally occurring methylxanthines like caffeine, theophylline, and theobromine are widely consumed for their stimulant and therapeutic properties.[3][4] Synthetic modifications of the xanthine skeleton, particularly at the 8-position, have yielded a plethora of compounds with diverse and potent pharmacological activities.[5] These derivatives are instrumental in targeting various physiological and pathological processes, including those involving adenosine receptors, phosphodiesterases, and dipeptidyl peptidase-4 (DPP-4).[2][3][5][6] Consequently, 8-substituted xanthines are actively investigated for the treatment of asthma, neurodegenerative diseases like Parkinson's, cancer, and type 2 diabetes.[2][5][6][7]
This comprehensive guide provides detailed application notes and protocols for the synthesis of 8-substituted xanthines, with a primary focus on the versatile and widely employed route starting from 5,6-diaminouracil precursors. The methodologies discussed herein are grounded in established chemical principles, offering researchers and drug development professionals a practical and in-depth resource for accessing this important class of bioactive molecules.
Core Synthetic Strategy: From Diaminouracil to the Xanthine Core
The cornerstone for the synthesis of 8-substituted xanthines is the construction of the imidazole ring onto a pre-existing pyrimidine framework. The most common and historically significant approach is the Traube purine synthesis, which utilizes 5,6-diaminouracils as the key starting material.[8][9][10] The general workflow involves the reaction of a 5,6-diaminouracil with a one-carbon synthon, which ultimately becomes the C8-substituent of the final xanthine product.
The overall synthetic pathway can be dissected into two main stages:
-
Formation of the 5,6-Diaminouracil Precursor: This is typically achieved through the nitrosation of a 6-aminouracil derivative, followed by reduction of the resulting 5-nitroso intermediate.
-
Cyclization to the 8-Substituted Xanthine: The 5,6-diaminouracil is then reacted with a suitable reagent to introduce the C8-substituent and effect the cyclization to form the imidazole ring.
The choice of the C8-synthon is critical as it dictates the nature of the 8-substituent in the final xanthine. Common choices include carboxylic acids, aldehydes, and their derivatives.
Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic routes for the preparation of 8-substituted xanthines from 6-aminouracil derivatives.
Caption: General synthetic routes to 8-substituted xanthines.
Detailed Synthetic Protocols and Methodologies
This section provides a detailed breakdown of the key synthetic methodologies, including the causality behind experimental choices and step-by-step protocols.
Methodology 1: The Classical Two-Step Approach via Carboxamidouracil Intermediates
This is a robust and widely applicable method that proceeds through the formation and subsequent cyclization of a stable 6-amino-5-carboxamidouracil intermediate.[3][8] This approach offers excellent control over the introduction of the C8-substituent.
The regioselective acylation of the more nucleophilic 5-amino group of the diaminouracil is the critical first step. This is typically achieved by reacting the diaminouracil with a carboxylic acid in the presence of a coupling agent.
Causality Behind Experimental Choices:
-
Coupling Agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) or the more recently developed (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are employed to activate the carboxylic acid, facilitating amide bond formation under mild conditions.[3][8][11] COMU, in particular, has been shown to be highly efficient, often leading to the precipitation of the pure product in a short time.[2][3][12]
-
Solvent: Dimethylformamide (DMF) is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the coupling process.[3][11]
-
Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is often added to neutralize the acid formed during the reaction and to facilitate the coupling process.[3][11]
Protocol 1: Synthesis of N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide [3][11]
-
To a solution of benzoic acid (1.0 eq) and COMU (1.1 eq) in a minimum amount of DMF, add a solution of 1,3-dipropyl-5,6-diaminouracil (1.1 eq) and DIPEA (1.1 eq) in a minimum amount of DMF dropwise.
-
Stir the reaction mixture at room temperature for 5-10 minutes.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the resulting precipitate, wash with water, and dry under reduced pressure to yield the pure product.
| Reactant/Reagent | Molar Eq. | Purpose |
| Benzoic Acid | 1.0 | Source of the 8-phenyl group |
| COMU | 1.1 | Coupling agent |
| 1,3-Dipropyl-5,6-diaminouracil | 1.1 | Xanthine precursor |
| DIPEA | 1.1 | Base |
| DMF | - | Solvent |
| Water | - | Precipitation of product |
The cyclization of the 6-amino-5-carboxamidouracil intermediate to the final 8-substituted xanthine is typically achieved through dehydration, which can be promoted by heat, acidic, or basic conditions.
Causality Behind Experimental Choices:
-
Basic Conditions: Refluxing in an aqueous solution of sodium hydroxide is a common and effective method for cyclization.[1][8] The base facilitates the intramolecular nucleophilic attack of the 6-amino group onto the amide carbonyl, followed by dehydration.
-
Dehydrating Agents: In cases where the substrate is sensitive to strong base, other dehydrating agents such as hexamethyldisilazane (HMDS) or phosphorus oxychloride (POCl3) can be used.[13][14] Microwave irradiation in the presence of HMDS has been shown to dramatically reduce reaction times.[13][15]
Protocol 2: Base-Mediated Cyclization to 8-Phenyl-1,3-dipropylxanthine
-
Suspend the N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide in a 2 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the 8-phenyl-1,3-dipropylxanthine.
Methodology 2: One-Pot Synthesis from 6-Amino-5-nitrosouracils
For increased efficiency, a one-pot procedure that combines acylation, reduction of the nitroso group, and cyclization without the isolation of intermediates has been developed.[14]
Causality Behind Experimental Choices:
-
In Situ Acylation and Reduction: This method involves the acylation of the 6-amino group of a 6-amino-5-nitrosouracil, followed by reduction of the nitroso group and subsequent cyclodehydration in a single reaction vessel.[14]
-
Mild Reducing Agent: Stannous acetate (Sn(OAc)2) has been identified as a suitable reagent to effect the reduction and cyclodehydration under milder conditions than the traditional multi-step approach.[14] This avoids the use of strong bases or dehydrating agents, making the reaction compatible with sensitive functional groups on the C8-substituent.[14]
Protocol 3: One-Pot Synthesis of 8-Substituted-1,3-dipropylxanthines [14]
-
To a suspension of 6-amino-1,3-dipropyl-5-nitrosouracil in a suitable solvent (e.g., DMF), add the desired acyl chloride.
-
After a short period of stirring at room temperature, add stannous acetate to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the product by chromatography or recrystallization.
| Reagent | Purpose |
| 6-Amino-1,3-dipropyl-5-nitrosouracil | Starting material |
| Acyl Chloride | Source of the C8-substituent |
| Stannous Acetate | Reducing and cyclodehydrating agent |
| DMF | Solvent |
Methodology 3: Condensation with Aldehydes followed by Oxidative Cyclization
An alternative to using carboxylic acids is the condensation of 5,6-diaminouracils with aldehydes to form a Schiff base (imine) intermediate, which then undergoes oxidative cyclization.[3][8][11]
Causality Behind Experimental Choices:
-
Schiff Base Formation: The initial condensation between the 5-amino group and the aldehyde is typically acid-catalyzed.
-
Oxidative Cyclization: The subsequent cyclization requires an oxidizing agent to form the imidazole ring. Thionyl chloride (SOCl2) is an effective reagent for this transformation, proceeding via an oxidative mechanism.[1][8]
Protocol 4: Synthesis of 8-Substituted Xanthines from Aldehydes [1][8]
-
Dissolve 5,6-diamino-1,3-dimethyluracil and a substituted aldehyde in a suitable solvent.
-
Reflux the mixture to form the benzylidene (Schiff base) derivative.
-
After cooling, add thionyl chloride dropwise and reflux the mixture until the reaction is complete.
-
Pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the product.
-
Collect the product by filtration, wash with water, and purify as needed.
Comparative Summary of Synthetic Methodologies
| Methodology | Key Reagents | Advantages | Disadvantages |
| Two-Step via Carboxamidouracil | Carboxylic acid, Coupling agent (EDC, COMU), Base (NaOH) | Robust, high-yielding, good substrate scope, stable intermediate.[3][8][11] | Multi-step process, requires isolation of intermediate. |
| One-Pot from Nitrosouracil | Acyl chloride, Sn(OAc)2 | Milder conditions, efficient, suitable for sensitive substrates.[14] | May require optimization for different substrates. |
| Condensation with Aldehydes | Aldehyde, Oxidizing agent (SOCl2) | Utilizes readily available aldehydes.[3][8] | Aldehydes can be less stable than carboxylic acids, oxidative conditions may not be suitable for all substrates.[3][11] |
Troubleshooting and Optimization
-
Low Yields in Acylation: Ensure the diaminouracil is pure and dry. The diaminouracil can be unstable and is often generated fresh.[14] Consider using a more efficient coupling reagent like COMU.
-
Incomplete Cyclization: Increase the reaction time or temperature. For base-mediated cyclization, ensure the concentration of the base is sufficient. For challenging cyclizations, consider microwave-assisted synthesis with HMDS.[13][15]
-
Side Reactions: In the one-pot synthesis, careful control of temperature and reaction time is crucial to minimize side product formation. In the aldehyde condensation route, over-oxidation can be a problem if the reaction is not carefully monitored.
Conclusion
The synthesis of 8-substituted xanthines from diaminouracil precursors is a well-established and versatile strategy in medicinal chemistry. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively access a wide range of xanthine derivatives for drug discovery and development. The protocols provided in this guide offer a solid foundation for the synthesis of these valuable compounds, with opportunities for optimization based on the specific target molecule and available resources.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 4. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Frontiers | Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy [internal-frontiersin.org]
- 7. Recent Advances in the Biological Significance of Xanthine and its Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 8. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry-online.com [chemistry-online.com]
- 10. researchgate.net [researchgate.net]
- 11. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. merckmillipore.com [merckmillipore.com]
Application Note & Protocol: Synthesis of 1,3-diethyl-6-amino-5-nitrosouracil
Abstract and Significance
This document provides a detailed protocol for the synthesis of 1,3-diethyl-6-amino-5-nitrosouracil (CAS: 89073-60-9) via the nitrosation of 1,3-diethyl-6-aminouracil. This procedure is a cornerstone reaction in heterocyclic chemistry, widely recognized for its efficiency and importance. The product, a 5-nitroso-6-aminouracil derivative, is a highly valuable synthetic intermediate, primarily serving as a key precursor in the Traube purine synthesis for the production of substituted xanthines and other purine analogs, such as theophylline derivatives, which have significant pharmaceutical applications.[1][2] The protocol herein is designed for reproducibility and scalability, detailing the reaction mechanism, step-by-step execution, safety considerations, and analytical characterization.
Reaction Principle and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The C5 position of the 6-aminouracil ring is highly activated by the electron-donating amino group at the C6 position, making it susceptible to attack by a weak electrophile.
Mechanism Breakdown:
-
Generation of the Electrophile: In an acidic medium, typically aqueous acetic acid, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[3]
-
Formation of the Nitrosonium Ion: Further protonation of nitrous acid leads to the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).[3][4] This is the key nitrosating agent in the reaction.
-
Nucleophilic Attack: The electron-rich C5 carbon of 1,3-diethyl-6-aminouracil acts as a nucleophile, attacking the nitrosonium ion.
-
Deprotonation: A subsequent deprotonation step re-establishes the aromaticity of the pyrimidine ring, yielding the final product, 1,3-diethyl-6-amino-5-nitrosouracil, which typically precipitates from the aqueous reaction medium as a distinctively colored solid.[5]
Caption: Reaction Mechanism for Nitrosation.
Materials and Equipment
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| 1,3-diethyl-6-aminouracil | ≥98% Purity | Sigma-Aldrich | Starting material. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | Nitrosating agent.[6] |
| Glacial Acetic Acid (CH₃COOH) | ACS Reagent, ≥99.7% | VWR | Acid catalyst and solvent component. |
| Deionized Water (H₂O) | Type II | In-house | Reaction solvent. |
| Ethanol (C₂H₅OH) | Reagent Grade | Merck | For washing the final product. |
| Celite® 545 | N/A | Sigma-Aldrich | Optional, as a filter aid. |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Mechanical stirrer with paddle
-
Thermometer (-10 to 110 °C)
-
Addition funnel (125 mL)
-
Ice-water bath
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask assembly
-
Filter paper (Whatman No. 1 or equivalent)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH indicator strips or pH meter
-
Analytical balance
Detailed Experimental Protocol
Workflow Overview
Caption: High-level experimental workflow.
Step 1: Preparation of the Uracil Suspension 1.1. Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. 1.2. To the flask, add 1,3-diethyl-6-aminouracil (18.3 g, 0.1 mol). 1.3. Add deionized water (180 mL) followed by glacial acetic acid (20 mL). 1.4. Begin vigorous stirring to form a slurry. The starting material will not fully dissolve.
Scientist's Note: Using a mixture of water and acetic acid provides the necessary acidic environment for the reaction. A high degree of agitation is crucial to ensure good contact between the solid starting material and the dissolved nitrosating agent.
Step 2: Cooling 2.1. Place the flask in an ice-water bath. 2.2. Stir the slurry and cool its internal temperature to 5-10 °C.
Scientist's Note: The nitrosation reaction is exothermic.[1] Maintaining a low temperature is critical to control the reaction rate, prevent the formation of byproducts, and ensure the stability of nitrous acid.
Step 3: Preparation and Addition of Sodium Nitrite Solution 3.1. In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol, 1.1 equivalents) in deionized water (25 mL). 3.2. Transfer this solution to the addition funnel. 3.3. Add the sodium nitrite solution dropwise to the stirred uracil slurry over a period of 30-45 minutes. 3.4. During the addition, carefully monitor the internal temperature and maintain it below 10 °C.
Scientist's Note: A slight excess of sodium nitrite ensures complete conversion of the starting material. Slow, dropwise addition is paramount to manage the exotherm and prevent localized high concentrations of the nitrosating agent.[7]
Step 4: Reaction and Precipitation 4.1. After the addition is complete, continue stirring the mixture in the ice bath for an additional 60 minutes. 4.2. A thick, pink or rose-red precipitate of the nitroso compound will form, potentially making stirring difficult.[5][7] 4.3. Allow the reaction mixture to slowly warm to room temperature and stir for another 60 minutes to ensure the reaction goes to completion.
Step 5: Isolation of the Product 5.1. Isolate the solid product by vacuum filtration using a Büchner funnel. 5.2. Press the filter cake firmly with a spatula to remove as much of the mother liquor as possible.
Step 6: Washing and Drying 6.1. Wash the filter cake sequentially with two portions of cold deionized water (2 x 50 mL) to remove residual acid and inorganic salts. 6.2. Wash the cake with one portion of cold ethanol (30 mL) to help remove water. 6.3. Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high ( >90%).
Characterization and Data Summary
The identity and purity of the synthesized 1,3-diethyl-6-amino-5-nitrosouracil should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor reaction completion and assess purity. (e.g., Mobile Phase: Dichloromethane/Methanol 95:5).
-
Melting Point (m.p.): Compare the observed melting point with the literature value.
-
Spectroscopy:
-
FTIR: To identify key functional groups (N-O stretch, C=O stretch, N-H stretch).
-
¹H-NMR: To confirm the structure by observing signals for the ethyl groups and amino protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Table 1: Physical and Chemical Properties of 1,3-diethyl-6-amino-5-nitrosouracil
| Property | Value | Source(s) |
| CAS Number | 89073-60-9 | [5] |
| Molecular Formula | C₈H₁₂N₄O₃ | [5] |
| Molecular Weight | 212.21 g/mol | [5] |
| Appearance | Pink to red solid | [5] |
| Melting Point | 217-218 °C | [5] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in chloroform. | [5] |
Safety Precautions and Waste Disposal
6.1 Hazard Identification:
-
Sodium Nitrite (NaNO₂): Strong oxidizer.[8] Toxic if swallowed.[9] Causes serious eye irritation. Contact with combustible materials may cause fire.[8] May form carcinogenic nitrosamines if it reacts with secondary or tertiary amines.[10]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
-
1,3-diethyl-6-aminouracil: May be harmful if swallowed or inhaled. Handle with standard precautions for chemical reagents.
6.2 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Hand Protection: Nitrile or neoprene gloves.[8]
-
Skin and Body Protection: A lab coat must be worn. Ensure arms are fully covered.
6.3 Handling and Emergency Procedures:
-
Conduct the entire procedure in a well-ventilated fume hood.[11]
-
Keep sodium nitrite away from acids, reducing agents, and combustible materials except under controlled reaction conditions.[8][11]
-
Spills: For acid spills, neutralize with sodium bicarbonate. For sodium nitrite spills, sweep the solid material into a container for disposal. Do NOT let it enter the environment.[8]
-
Ingestion: If sodium nitrite is ingested, seek immediate medical attention.[8][9]
6.4 Waste Disposal:
-
The aqueous filtrate may contain unreacted nitrous acid. Before disposal, it should be quenched by slowly adding a reducing agent like sodium bisulfite or sulfamic acid until a starch-iodide paper test is negative for oxidizers.
-
Neutralize the quenched solution to a pH between 6 and 8 with sodium carbonate or another suitable base before disposing of it down the drain with copious amounts of water, in accordance with local regulations.
-
Dispose of solid waste in a designated hazardous waste container.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Temperature was too high, causing decomposition of nitrous acid. 2. Insufficient acid. 3. Poor quality of sodium nitrite. | 1. Ensure the reaction temperature is strictly maintained below 10 °C during NaNO₂ addition. 2. Check the pH of the slurry; it should be acidic. 3. Use a fresh, dry bottle of sodium nitrite. |
| Product is Dark/Brown | 1. Reaction temperature was too high. 2. NaNO₂ was added too quickly. 3. Over-nitrosation or side reactions. | 1. Improve temperature control. 2. Extend the addition time of the NaNO₂ solution. 3. Consider recrystallization from a suitable solvent like DMF/ethanol for purification.[12] |
| Reaction Stalls | 1. Inefficient stirring, especially as the precipitate becomes thick. 2. Starting material is of low purity. | 1. Use a powerful mechanical stirrer. If it stops, manually agitate the flask carefully. 2. Verify the purity of the 1,3-diethyl-6-aminouracil by m.p. or TLC. |
References
- 1. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 2. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 5. Cas 89073-60-9,1,3-DIETHYL-5-NITROSO-6-AMINOURACIL | lookchem [lookchem.com]
- 6. chemos.de [chemos.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 9. gest.joyadv.it [gest.joyadv.it]
- 10. fishersci.com [fishersci.com]
- 11. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 12. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
Reduction of 1,3-diethyl-5-nitroso-6-aminouracil
Application Notes and Protocols
Topic: Strategic to Synthesize 1,3-diethyl-5,6-diaminouracil: A Key Intermediate for Advanced Pharmaceutical Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The transformation of 1,3-diethyl-5-nitroso-6-aminouracil into this compound is a critical step in synthetic organic chemistry, providing a versatile precursor for a multitude of complex heterocyclic systems. The resulting 5,6-diaminouracil core is a foundational building block for various pharmacologically active compounds, including xanthine derivatives used as adenosine receptor antagonists and fused pyrimidines with potential anticancer properties.[1][2] This document provides a detailed guide for this reduction, presenting two robust and field-proven protocols: a mild, chemoselective reduction using sodium dithionite and a classic catalytic hydrogenation. As a Senior Application Scientist, this guide emphasizes not just the procedural steps but the underlying chemical principles, causality behind reagent choices, and self-validating system checks to ensure reproducible, high-yield synthesis.
Compound Data and Physicochemical Properties
A clear understanding of the reactant and product is fundamental for successful synthesis and handling. The key properties are summarized below.
| Property | 1,3-diethyl-5-nitroso-6-aminouracil (Reactant) | This compound (Product) |
| CAS Number | 89073-60-9[3] | 52998-22-8[4] |
| Molecular Formula | C₈H₁₂N₄O₃[5] | C₈H₁₄N₄O₂[6] |
| Molecular Weight | 212.21 g/mol [5] | 198.22 g/mol [6] |
| Appearance | Typically a colored solid (e.g., red) | Yellow Solid[4] |
| Key Characteristics | Intermediate in organic synthesis.[7] | Hygroscopic; sensitive to moisture.[4][6] |
Reaction Overview and Mechanism
The core transformation is the reduction of a nitroso group (-N=O) to a primary amine group (-NH₂). This conversion fundamentally alters the electronic and reactive properties of the uracil scaffold, installing a nucleophilic diamine moiety ripe for subsequent cyclization and condensation reactions.
Caption: General scheme for the reduction of 1,3-diethyl-5-nitroso-6-aminouracil.
Sodium Dithionite Reduction Mechanism
Sodium dithionite (Na₂S₂O₄) is an economical and versatile reducing agent that operates under mild, typically aqueous conditions.[8][9] Its efficacy stems from the dithionite ion (S₂O₄²⁻), which exists in equilibrium with the highly reactive sulfur dioxide radical anion (•SO₂⁻). This radical anion is the primary reducing species. The mechanism proceeds via a single-electron transfer (SET) pathway, where electrons are transferred stepwise to the nitroso group.[8] This process generates transient intermediates that are further reduced to the final amine product. The high chemoselectivity of sodium dithionite is a significant advantage, as it can selectively reduce the nitroso group in the presence of other potentially reducible functional groups.[10]
Catalytic Hydrogenation Mechanism
Catalytic hydrogenation involves the use of molecular hydrogen (H₂) and a metal catalyst, commonly palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into hydrogen atoms. The nitroso compound also adsorbs onto the catalyst surface, where it undergoes sequential addition of hydrogen atoms across the N=O bond, ultimately leading to the formation of the amine and water. This method is highly efficient but requires specialized equipment to handle hydrogen gas safely.[11][12]
Experimental Protocols
The following protocols are designed to be self-validating. Successful execution, evidenced by the described color changes and physical observations, is a strong indicator of reaction progression and completion.
Protocol 1: Reduction via Sodium Dithionite
This is the preferred method for its operational simplicity, mild conditions, and avoidance of heavy metals and high-pressure gas.
3.1.1. Rationale and Expertise
The choice of sodium dithionite is strategic. It is a powerful yet selective reducing agent, ideal for substrates that may be sensitive to the harsher conditions of other reduction methods.[9][10] The reaction is often visually self-indicating; the disappearance of the deep color of the nitroso compound (typically red or purple) provides a clear endpoint.[13] Using a biphasic system or an aqueous-organic solvent mixture can facilitate both the reaction and subsequent product extraction.
3.1.2. Materials and Reagents
-
1,3-diethyl-5-nitroso-6-aminouracil
-
Sodium dithionite (Na₂S₂O₄), 85% or higher purity
-
Deionized water
-
Ethanol or other suitable organic solvent (e.g., DMF, THF)
-
Ethyl acetate (for extraction)
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
3.1.3. Step-by-Step Methodology
-
Substrate Preparation: In a round-bottom flask, suspend 1,3-diethyl-5-nitroso-6-aminouracil (1.0 eq) in a mixture of water and a co-solvent like ethanol (a 1:1 to 1:3 water:ethanol ratio is a good starting point). Stir to create a mobile slurry.
-
Dithionite Solution: In a separate beaker, prepare a fresh aqueous solution of sodium dithionite (approx. 2.0-3.0 eq). Dithionite can degrade, so use a freshly opened container and prepare the solution just before use.
-
Reaction Execution: While stirring the substrate slurry vigorously, add the sodium dithionite solution portion-wise or via a dropping funnel over 15-30 minutes. The reaction can be mildly exothermic; maintain the temperature below 40°C if necessary with a water bath.
-
Visual Monitoring (Self-Validation): Observe the reaction mixture. The initial deep color of the nitroso compound will fade, transitioning to a light tan or yellow suspension.[13] This color change is the primary indicator of reaction completion.
-
Completion & Quenching: After the color change is complete, continue stirring for an additional 30 minutes at room temperature to ensure full conversion.
-
Product Isolation:
-
If the product precipitates directly from the reaction mixture, cool the flask in an ice bath and collect the solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol.
-
If the product remains in solution, remove the organic solvent (if used) under reduced pressure. Extract the remaining aqueous layer multiple times with ethyl acetate.[8]
-
-
Purification:
-
For extracted product: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Drying: Dry the final product under vacuum. Note that this compound is hygroscopic and should be stored in a desiccator under an inert atmosphere.[4]
3.1.4. Safety and Handling
-
Sodium dithionite is unstable and can decompose, particularly in contact with water and acid, releasing toxic SO₂ gas. Always work in a well-ventilated fume hood.[14]
-
The decomposition of dithionite can be exothermic. Avoid mixing large quantities at once.[14]
Protocol 2: Reduction via Catalytic Hydrogenation
This method is an excellent alternative, often providing very clean product with high yields. It is particularly useful for larger-scale synthesis.
3.2.1. Rationale and Expertise
Catalytic hydrogenation is a classic and powerful reduction technique.[12] Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation. The key to a successful reaction is ensuring an oxygen-free environment to prevent catalyst deactivation and creating good contact between the three phases: solid catalyst, liquid substrate solution, and hydrogen gas.[15]
3.2.2. Materials and Reagents
-
1,3-diethyl-5-nitroso-6-aminouracil
-
Palladium on Carbon (5% or 10% Pd/C, 5-10 mol% loading)
-
Solvent: Ethanol, Methanol, or Ethyl Acetate
-
Hydrogen (H₂) gas source
-
Nitrogen (N₂) or Argon (Ar) gas source
-
Parr hydrogenator or a flask system with a three-way stopcock and H₂ balloon
-
Celite® or another filter aid
3.2.3. Step-by-Step Methodology
-
Vessel Setup: Place 1,3-diethyl-5-nitroso-6-aminouracil (1.0 eq) and a magnetic stir bar in a suitable hydrogenation flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst (5-10 mol %) to the flask. Expert Tip: If using a dry powder, add it under a gentle stream of nitrogen to prevent it from becoming airborne.
-
Solvent Addition: Add an appropriate solvent (e.g., ethanol) to dissolve or suspend the starting material.
-
Inerting the System: Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) at least three times to remove all oxygen.
-
Introducing Hydrogen: Introduce hydrogen gas into the reaction vessel. If using a Parr apparatus, pressurize to the desired level (e.g., 50 psi). If using a balloon, ensure it is adequately filled.
-
Reaction Execution: Stir the mixture vigorously to ensure efficient mixing of the three phases. Hydrogen uptake can be monitored by a pressure drop on a Parr apparatus or by the deflation of the balloon. The reaction is typically complete within 2-6 hours at room temperature.
-
Reaction Completion and Purging: Once hydrogen uptake ceases, stop the reaction. Carefully vent the excess hydrogen and purge the system again with inert gas three times.
-
Catalyst Removal (Self-Validation): The black Pd/C catalyst must be completely removed. Filter the reaction mixture through a pad of Celite®. The filtrate should be colorless or pale yellow. A gray or black filtrate indicates the catalyst has passed through and re-filtration is necessary.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the product, which can be used as is or recrystallized if needed.
-
Drying and Storage: Dry the product under vacuum and store in a desiccator.
3.2.4. Safety and Handling
-
Hydrogen gas is extremely flammable and explosive. Ensure there are no ignition sources nearby. The system must be leak-proof.
-
Palladium on carbon can be pyrophoric, especially when dry and exposed to air after use. Quench the used catalyst on the Celite® pad carefully with water before disposal. Never scrape it from the filter paper while dry.
General Experimental Workflow
The logical flow from reaction setup to final product analysis is crucial for efficiency and reproducibility.
Caption: A generalized workflow for the synthesis and analysis of the target compound.
Applications in Drug Development
The product, this compound, is not an end in itself but a high-value intermediate. Its true utility lies in its ability to serve as a precursor to complex fused heterocyclic systems.[4][16]
-
Xanthine Synthesis: The diamine can be readily cyclized with various reagents to form the xanthine scaffold. 8-substituted xanthines are a well-established class of potent and selective adenosine A₂A receptor antagonists, which are being investigated for the treatment of Parkinson's disease.[1]
-
Fused Pyrimidines: Condensation with dicarbonyl compounds or their equivalents can lead to the formation of pyrimido[4,5-b]quinolines and pyrimido[4,5-d]pyrimidines. These scaffolds are present in numerous molecules with diverse biological activities, including anticancer and antiviral properties.[2][17]
-
General Heterocyclic Chemistry: The adjacent amino groups provide a versatile handle for constructing a wide range of other fused heterocyclic systems, making it a valuable starting material in discovery chemistry programs.[16][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | (Dithionite): Insufficient reagent; degraded dithionite.** (H₂/Pd-C):** Catalyst poisoning (air leak); poor stirring; insufficient H₂ pressure. | (Dithionite): Add more freshly prepared dithionite solution.** (H₂/Pd-C):** Purge system again; increase stir rate; check for leaks and increase H₂ pressure. |
| Low Yield | Mechanical loss during filtration or extraction; incomplete precipitation; product is water-soluble. | Ensure thorough extraction with multiple portions of organic solvent. Cool filtrate thoroughly to maximize precipitation. |
| Product is Impure | (Dithionite): Side reactions from dithionite decomposition.** (H₂/Pd-C):** Incomplete removal of catalyst. | Recrystallize the product from a suitable solvent. Ensure filtration through Celite® for hydrogenation is performed carefully. |
| Product Darkens on Storage | Oxidation of the diamine product (sensitive to air). | Store the final, dry product under an inert atmosphere (N₂ or Ar) in a desiccator, protected from light. |
References
- 1. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-DIETHYL-5-NITROSO-6-AMINOURACIL | 89073-60-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,3-Diethyl-5-nitroso-6-aminouracil | LGC Standards [lgcstandards.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1,3-Diethyl-5-nitroso-6-aminouracil [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 10. fiveable.me [fiveable.me]
- 11. US3182086A - Catalytic hydrogenation of nitrosamines to hydrazines - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis of Lumazine Scaffolds via Condensation of 1,3-Diethyl-5,6-diaminouracil with Dicarbonyl Compounds
Introduction: The Significance of the Uracil-Dicarbonyl Condensation
The fusion of pyrimidine and pyrazine rings creates the pteridine scaffold, a privileged heterocyclic system that is central to a multitude of biological processes and therapeutic agents.[1] Natural pteridine derivatives, such as folic acid and biopterin, are vital enzymatic cofactors.[2] Synthetic analogs have been developed into impactful drugs, including the anticancer agent Methotrexate and the diuretic Triamterene.[3][4] The derivatives known as lumazines, or pteridine-2,4(1H,3H)-diones, are of particular interest due to their broad pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer activities.[4][5]
A robust and versatile method for constructing the lumazine core is the condensation reaction between a 5,6-diaminopyrimidine and a 1,2-dicarbonyl compound. This application note provides a detailed guide to the reaction of 1,3-diethyl-5,6-diaminouracil with various dicarbonyl compounds. This compound is a readily available synthetic intermediate whose N-ethyl substitutions enhance the solubility of the resulting products in organic solvents, facilitating synthesis and purification.[6][7] This guide offers mechanistic insights, a summary of reaction possibilities, detailed experimental protocols, and characterization guidelines for researchers in synthetic chemistry and drug development.
Chemical Principles: The Reaction Mechanism
The synthesis of the pteridine ring system from a 5,6-diaminopyrimidine and a 1,2-dicarbonyl compound is a classic condensation strategy, often referred to as the Timmis pteridine synthesis.[8] The reaction proceeds via a two-step acid-catalyzed mechanism involving the formation of two successive Schiff bases (imines), followed by cyclization and dehydration.
The reaction begins with the nucleophilic attack of one of the amino groups (typically the more basic N5-amino group) on a carbonyl carbon of the dicarbonyl compound. Following the elimination of water, a mono-imine intermediate is formed. An intramolecular cyclization then occurs as the second amino group (N6) attacks the remaining carbonyl carbon. The final step is a dehydration event that results in the formation of the aromatic pyrazine ring, yielding the stable lumazine derivative. The overall process is a highly efficient way to construct this bicyclic heteroaromatic system.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: The Strategic Use of 1,3-Diethyl-5,6-diaminouracil in Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of 1,3-diethyl-5,6-diaminouracil. This versatile intermediate is a critical building block for the synthesis of various heterocyclic compounds, most notably 1,3-diethylxanthine analogs, which are of significant interest as potent and selective modulators of adenosine receptors.
Introduction: The Significance of the Diaminouracil Scaffold
5,6-Diaminouracil derivatives are privileged scaffolds in medicinal chemistry. The vicinal diamino groups on the pyrimidine ring provide a reactive handle for the construction of fused heterocyclic systems, such as purines (including xanthines), pteridines, and alloxazines.[1] The N-alkylation of the uracil ring, as in this compound, offers a powerful tool to modulate the physicochemical properties and pharmacological activity of the resulting compounds. Specifically, the ethyl groups can enhance lipophilicity and influence receptor binding compared to their methyl or unsubstituted counterparts.[2]
The primary application of this compound lies in the synthesis of 8-substituted-1,3-diethylxanthines. Xanthine derivatives are well-established as adenosine receptor antagonists.[2][3][4] Adenosine receptors, particularly the A1 and A2A subtypes, are crucial targets for the treatment of a range of pathologies, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, cardiovascular diseases, and inflammatory conditions.[5][6] By synthesizing novel xanthine analogs derived from this compound, researchers can explore the structure-activity relationships (SAR) of this important class of compounds and develop new therapeutic agents with improved potency and selectivity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| CAS Number | 52998-22-8 | Generic Supplier Data |
| Molecular Formula | C₈H₁₄N₄O₂ | Generic Supplier Data |
| Molecular Weight | 198.22 g/mol | Generic Supplier Data |
| Appearance | Yellow solid | Generic Supplier Data |
| Melting Point | 88-98 °C | Generic Supplier Data |
| Solubility | Soluble in chloroform | Generic Supplier Data |
| Special Characteristics | Hygroscopic | Generic Supplier Data |
Note: Due to its hygroscopic nature, it is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to prevent degradation and ensure accurate measurements.
Synthesis of this compound: A Three-Step Protocol
The synthesis of this compound can be reliably achieved through a three-step process starting from N,N'-diethylurea and ethyl cyanoacetate. This pathway involves the initial formation of the pyrimidine ring, followed by nitrosation at the C5 position, and concluding with the reduction of the nitroso group. This protocol is an adaptation of the well-established synthesis of diaminouracil hydrochloride.[7]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 1,3-Diethyl-6-aminouracil
This step involves the condensation of N,N'-diethylurea with ethyl cyanoacetate to form the core uracil ring structure. The reaction is typically carried out in the presence of a strong base like sodium ethoxide.
Materials:
-
N,N'-Diethylurea
-
Ethyl cyanoacetate
-
Sodium metal
-
Absolute ethanol
-
Glacial acetic acid
Protocol:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add absolute ethanol. Carefully add sodium metal in small portions. Allow the sodium to dissolve completely to form sodium ethoxide. Caution: Hydrogen gas is evolved; ensure proper ventilation and exclusion of moisture.
-
Condensation: To the freshly prepared sodium ethoxide solution, add N,N'-diethylurea and ethyl cyanoacetate.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The reaction mixture may become a thick slurry.
-
Work-up: After cooling, add hot water to dissolve the solid. Neutralize the solution with glacial acetic acid, which will cause the precipitation of 1,3-diethyl-6-aminouracil.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the product.
Step 2: Synthesis of 1,3-Diethyl-5-nitroso-6-aminouracil
This step introduces a nitroso group at the electron-rich C5 position of the uracil ring.
Materials:
-
1,3-Diethyl-6-aminouracil
-
Sodium nitrite
-
Glacial acetic acid
-
Water
Protocol:
-
Suspension: Suspend the 1,3-diethyl-6-aminouracil in water in a flask.
-
Acidification: Add glacial acetic acid to the suspension.
-
Nitrosation: While stirring vigorously, slowly add a solution of sodium nitrite in water. The reaction is typically exothermic and results in the formation of a colored precipitate of the nitroso compound.
-
Isolation: After the addition is complete, continue stirring for a short period. Filter the precipitate, wash with cold water, and use the moist solid directly in the next step.
Step 3: Synthesis of this compound
The final step involves the reduction of the nitroso group to a primary amine.
Materials:
-
1,3-Diethyl-5-nitroso-6-aminouracil (moist)
-
Sodium hydrosulfite (sodium dithionite)
-
Water
Protocol:
-
Suspension: Suspend the moist 1,3-diethyl-5-nitroso-6-aminouracil in warm water in a flask equipped with a stirrer.
-
Reduction: Heat the suspension gently on a steam bath. Add sodium hydrosulfite in portions until the color of the nitroso compound is discharged, indicating the completion of the reduction. An excess of the reducing agent is typically added to ensure the reaction goes to completion.
-
Cooling and Isolation: Allow the reaction mixture to cool. The product, this compound, will precipitate.
-
Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum over a desiccant. The product can be further purified by recrystallization if necessary.
Application Protocol: Synthesis of 8-Phenyl-1,3-diethylxanthine
This protocol details the use of this compound as a precursor for the synthesis of an 8-substituted xanthine derivative, a class of compounds with significant pharmacological interest. The synthesis involves an initial acylation of the 5-amino group followed by a base-catalyzed intramolecular cyclization.
Workflow for the Synthesis of 8-Phenyl-1,3-diethylxanthine
Caption: Synthetic pathway for 8-phenyl-1,3-diethylxanthine.
Materials:
-
This compound
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or similar coupling agent
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Suitable solvent for recrystallization (e.g., ethanol/water)
Protocol:
Step 1: Synthesis of N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid and EDCI in anhydrous DMF.
-
Addition of Diaminouracil: To this solution, add this compound.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water. The product will precipitate.
-
Isolation: Collect the solid by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of 8-Phenyl-1,3-diethylxanthine
-
Cyclization: In a flask, suspend the amide intermediate from Step 1 in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Heating: Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the cyclization proceeds.
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify with hydrochloric acid to a pH of approximately 5-6. The product will precipitate.
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. Purify the 8-phenyl-1,3-diethylxanthine by recrystallization from a suitable solvent system.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in medicinal chemistry. The protocols provided herein offer a reliable pathway for its synthesis and its subsequent application in the construction of 8-substituted xanthine derivatives. The ability to introduce a wide variety of substituents at the 8-position through the choice of carboxylic acid in the acylation step allows for the creation of extensive libraries of novel xanthine analogs. These compounds can then be screened for their biological activity, particularly as adenosine receptor antagonists, paving the way for the development of new therapeutics for a range of diseases. Further exploration of multicomponent reactions involving this compound could also lead to the efficient synthesis of other complex heterocyclic systems with interesting pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Preparation of Adenosine Receptor Antagonists: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and characterization of adenosine receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical guidance, field-proven insights, and step-by-step methodologies to facilitate the successful preparation of these critical research tools and potential therapeutic agents.
Introduction: The Significance of Adenosine Receptors and Their Antagonists
Adenosine is a ubiquitous nucleoside that plays a crucial role in regulating a wide array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃.[1][2] These receptors are widely distributed throughout the body and are involved in cardiovascular function, neurotransmission, inflammation, and immune responses.[2][3] Consequently, adenosine receptors have emerged as significant therapeutic targets for a variety of diseases.
Adenosine receptor antagonists are compounds that block the action of adenosine at these receptors. The most well-known examples are the naturally occurring xanthines, caffeine and theophylline, which are non-selective antagonists.[2][4] The development of potent and selective antagonists for each receptor subtype is a major focus of medicinal chemistry, as these compounds hold therapeutic promise for conditions such as Parkinson's disease, Alzheimer's disease, asthma, and cancer.[5][6][7]
This guide will provide a detailed overview of the preparation of adenosine receptor antagonists, with a focus on both xanthine and non-xanthine scaffolds. We will delve into the synthetic strategies, purification techniques, and analytical methods required to obtain high-purity compounds suitable for in vitro and in vivo studies.
Adenosine Receptor Signaling Pathways
Understanding the signaling pathways associated with each adenosine receptor subtype is fundamental to the design and characterization of their antagonists. The A₁ and A₃ receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8] Conversely, the A₂A and A₂B receptors couple to Gs proteins, activating adenylyl cyclase and increasing cAMP levels.[8] Antagonists prevent these downstream effects by blocking adenosine binding.
Part 1: Synthesis of Adenosine Receptor Antagonists
The synthesis of adenosine receptor antagonists can be broadly categorized into two main classes: xanthine-based and non-xanthine-based scaffolds.
Xanthine-Based Antagonists
Xanthine derivatives have been the cornerstone of adenosine receptor antagonist development. The general approach often involves the Traube purine synthesis or modifications thereof, starting from substituted uracils.[9][10]
Protocol 1: Synthesis of Istradefylline (KW-6002) - A Selective A₂A Antagonist
Istradefylline is a potent and selective A₂A receptor antagonist approved for the treatment of Parkinson's disease.[11] Its synthesis is a multi-step process starting from N,N'-diethylurea.[5]
Step-by-Step Protocol:
-
Step 1: Synthesis of 6-amino-1,3-diethyluracil.
-
Rationale: This step forms the pyrimidine core of the xanthine scaffold. Acetic anhydride acts as both a solvent and a dehydrating agent to drive the cyclization.
-
Procedure: A mixture of N,N'-diethylurea and cyanoacetic acid in acetic anhydride is heated.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by filtration after cooling.
-
-
Step 2: Synthesis of 6-amino-1,3-diethyl-5-nitrosouracil.
-
Rationale: Nitrosation at the 5-position is a key step to introduce a functional group that can be reduced to an amino group, which is necessary for the subsequent imidazole ring formation.
-
Procedure: 6-amino-1,3-diethyluracil is treated with sodium nitrite in acetic acid.[5] The product precipitates from the reaction mixture and is collected by filtration.
-
-
Step 3: Synthesis of 5,6-diamino-1,3-diethyluracil.
-
Rationale: The nitroso group is reduced to an amino group using a mild reducing agent like sodium dithionite.
-
Procedure: The nitroso-uracil derivative is reduced with sodium dithionite in an aqueous ammonia solution.[5] The diamino product is then isolated.
-
-
Step 4: Condensation.
-
Rationale: The diamino-uracil is condensed with (E)-3-(3,4-dimethoxyphenyl)acrylic acid to form an amide intermediate. This introduces the styryl moiety characteristic of istradefylline.
-
Procedure: The condensation is typically carried out using a coupling agent such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC).[5]
-
-
Step 5: Cyclization.
-
Rationale: The amide intermediate undergoes intramolecular cyclization to form the xanthine ring system. This is usually achieved under basic conditions.
-
Procedure: The amide is treated with a base such as sodium hydroxide in a suitable solvent to effect ring closure.[5]
-
-
Step 6: Methylation.
-
Rationale: The final step involves methylation of the xanthine nitrogen to yield istradefylline.
-
Procedure: The xanthine derivative is treated with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.[5]
-
Non-Xanthine-Based Antagonists
Non-xanthine antagonists offer a diverse range of chemical scaffolds with improved selectivity and pharmacokinetic properties.[4][12] A prominent example is ZM241385, a potent A₂A antagonist.
Protocol 2: General Strategy for the Synthesis of a Triazolotriazine Scaffold (ZM241385 Analog)
The synthesis of ZM241385 and its analogs often starts from a diaminotriazole precursor.
Step-by-Step Protocol:
-
Step 1: Synthesis of the Diaminotriazole Core.
-
Rationale: The triazole ring is a key component of many non-xanthine antagonists. Its synthesis often involves the reaction of a hydrazine derivative with a cyanamide or a similar precursor.
-
Procedure: A detailed synthesis of the core would be dependent on the specific analog. However, a general approach involves the cyclization of a substituted hydrazine with a suitable C1 or N-C-N synthon.
-
-
Step 2: Annulation of the Triazine Ring.
-
Rationale: The triazine ring is fused to the triazole core to form the triazolotriazine scaffold.
-
Procedure: The diaminotriazole is reacted with a reagent that provides the remaining atoms of the triazine ring, such as a dicarbonyl compound or its equivalent.
-
-
Step 3: Functionalization of the Scaffold.
-
Rationale: The core scaffold is further functionalized to introduce substituents that enhance potency and selectivity. This can involve nucleophilic aromatic substitution or cross-coupling reactions.
-
Procedure: For ZM241385, this would involve the introduction of the amino-substituted furan and the ethylamino-phenyl-propionic acid side chains.[6]
-
Part 2: Purification and Characterization
2.1 Purification
Purification of the synthesized antagonists is critical to ensure that the compounds are free of impurities that could interfere with biological assays.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for purifying small molecules to a high degree of purity.
-
Column: A reversed-phase C18 column is commonly used for the purification of heterocyclic compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The addition of a modifier like formic acid or trifluoroacetic acid can improve peak shape.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 260-280 nm) is standard.[13]
-
Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., DMSO or a mixture of the mobile phase).
-
Filter the sample to remove any particulate matter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run a gradient elution to separate the desired product from impurities.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Purification:
-
Poor Solubility: If the compound has poor solubility in the mobile phase, consider using a different organic modifier or adding a co-solvent. For some xanthine derivatives, using a high-boiling point solvent like DMF or DMSO for initial dissolution followed by precipitation can be effective.[14]
-
Co-eluting Impurities: Optimize the HPLC gradient to improve the resolution between the product and impurities. Changing the column chemistry (e.g., from C18 to a phenyl-hexyl column) can also be beneficial.
2.2 Characterization
Once purified, the identity and purity of the antagonist must be confirmed using analytical techniques.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Key Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. ¹H and ¹³C NMR are standard. |
| Mass Spectrometry (MS) | Molecular weight determination | Confirms the molecular weight of the synthesized compound. High-resolution MS provides the exact mass and elemental composition.[15] |
| Analytical HPLC | Purity assessment | Determines the purity of the final compound by measuring the peak area of the product relative to any impurities. |
Protocol 4: Characterization by NMR and MS
-
NMR Sample Preparation: Dissolve a small amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
MS Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
MS Data Acquisition: Infuse the sample into a mass spectrometer (e.g., ESI-MS) to obtain the mass spectrum.
Part 3: In Vitro Characterization of Adenosine Receptor Antagonists
After synthesis and purification, the pharmacological properties of the antagonists must be determined through in vitro assays.
3.1 Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[16][17]
Protocol 5: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest.
-
A suitable radioligand (e.g., [³H]DPCPX for A₁ receptors).[18]
-
Test antagonist at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test antagonist.
-
After incubation to reach equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.[1]
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test antagonist to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.[18]
-
3.2 Functional Assays
Functional assays measure the ability of an antagonist to block the agonist-induced cellular response.
Protocol 6: cAMP Functional Assay
This assay is used to determine the potency of an antagonist in blocking the agonist-mediated changes in intracellular cAMP levels.[12]
-
Materials:
-
Cells expressing the adenosine receptor subtype of interest.
-
A suitable agonist (e.g., NECA).
-
Test antagonist at various concentrations.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of the agonist (typically the EC₈₀).
-
After stimulation, lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit.[12]
-
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that produces 50% of its maximal inhibition.
-
Table 2: Representative Data for A₂A Receptor Antagonists
| Compound | Receptor Binding (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| Istradefylline (KW-6002) | 1.57 (rat A₂A)[19] | 0.26 (reserpine-induced catalepsy, mg/kg)[19] |
| ZM241385 | ~2 (human A₂A) | ~10 |
| PSB-603 (A₂B selective) | >1000 (A₂A) | >1000 |
Note: Data are approximate and can vary depending on the assay conditions.
Conclusion
The preparation of adenosine receptor antagonists is a multi-faceted process that requires expertise in synthetic chemistry, purification science, and pharmacology. This guide has provided a comprehensive overview of the key methodologies involved, from the initial synthesis of xanthine and non-xanthine scaffolds to their detailed in vitro characterization. By following the protocols and understanding the underlying principles outlined in this document, researchers can confidently prepare and validate high-quality adenosine receptor antagonists for their specific research needs. The continued development of novel and selective antagonists will undoubtedly pave the way for new therapeutic strategies for a wide range of diseases.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. CN104974157A - Istradefylline synthesis process - Google Patents [patents.google.com]
- 3. innoprot.com [innoprot.com]
- 4. benchchem.com [benchchem.com]
- 5. Istradefylline, KW-6002-药物合成数据库 [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. A2A adenosine receptor functional states characterized by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. iris.uniroma1.it [iris.uniroma1.it]
- 19. medchemexpress.com [medchemexpress.com]
One-Pot Synthesis of Fused Uracil Derivatives: Protocols and Mechanistic Insights
An Application Guide for Researchers
Introduction
Uracil and its derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Their biological significance stems from their role as pyrimidine nucleobases, with analogues demonstrating potent anticancer, antiviral, and antimicrobial activities.[3][4][5] The fusion of the uracil ring with other heterocyclic systems gives rise to novel scaffolds, such as pyrido[2,3-d]pyrimidines and pyrazolopyrimidines, which often exhibit enhanced pharmacological profiles and unique mechanisms of action.[3][6]
Traditionally, the synthesis of these complex fused systems involved multi-step procedures that were often time-consuming, generated significant waste, and resulted in low overall yields. The advent of one-pot, multicomponent reactions (MCRs) has revolutionized this field.[7][8] MCRs are elegant synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates structural features from each component. This approach offers profound advantages in efficiency, atom economy, and operational simplicity, making it an indispensable tool for generating libraries of diverse molecules for drug discovery.[9]
This technical guide provides detailed protocols and mechanistic explanations for two robust and widely applicable one-pot methodologies for synthesizing fused uracil derivatives: the Biginelli-type synthesis of dihydropyrimidinones and the three-component synthesis of pyrido[2,3-d]pyrimidines.
Strategy 1: The Biginelli Reaction for Dihydropyrimidinone Scaffolds
The Biginelli reaction, first reported in 1893, is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (or thiourea).[10][11] These DHPMs are not only biologically active in their own right but also serve as versatile precursors for more complex fused uracil systems. Modern iterations of this reaction employ a range of catalysts to improve yields and broaden the substrate scope under milder conditions.[12][13]
Core Mechanism: A Cascade of Reactions
The generally accepted mechanism proceeds through a cascade of acid-catalyzed reactions. The key is the initial rate-determining step, which involves the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species then undergoes nucleophilic attack by the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product. Lewis acid catalysts are particularly effective as they activate the aldehyde's carbonyl group, accelerating the formation of the crucial N-acyliminium ion.[14]
Figure 1: Simplified workflow of the Biginelli reaction mechanism.
Protocol 1: Lewis Acid-Catalyzed Synthesis of DHPMs using LiClO₄
This protocol describes an efficient synthesis of DHPMs using lithium perchlorate as a mild and effective Lewis acid catalyst.[14] The procedure is notable for its simplicity and applicability to a wide range of aldehydes.
Materials:
-
Aldehyde (aromatic, aliphatic, or heterocyclic)
-
β-Keto ester (e.g., ethyl acetoacetate)
-
Urea
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (MeCN)
-
Ethanol (for recrystallization)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (5 mmol), β-keto ester (5 mmol), and urea (10 mmol, 2 equivalents).
-
Add acetonitrile (20 mL) to the flask to dissolve/suspend the reactants.
-
Add lithium perchlorate (20 mol% relative to the aldehyde).
-
Scientist's Note: LiClO₄ acts as a Lewis acid to activate the aldehyde, making it more susceptible to nucleophilic attack by urea. Using a catalytic amount is sufficient and avoids harsh acidic conditions that can lead to side products.
-
-
Heat the mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the reaction mixture to room temperature and then pour it slowly into 50 mL of crushed ice with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone.
-
Dry the purified crystals in a vacuum oven. Characterize by NMR, IR, and melting point analysis.[14][15]
Data Summary:
| Aldehyde | β-Keto Ester | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | 3 | 90 | [14] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 3.5 | 92 | [14] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | 3 | 94 | [14] |
| 2-Furaldehyde | Ethyl acetoacetate | 5 | 80 | [14] |
| n-Heptanal | Methyl acetoacetate | 4 | 75 | [14] |
Strategy 2: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused uracils with significant biological activities, including kinase inhibition and anticancer properties. Their synthesis is efficiently achieved via a one-pot, three-component reaction involving 6-aminouracil, an aldehyde, and an active methylene compound such as malononitrile.[16][17]
Core Mechanism: Domino Knoevenagel-Michael-Cyclization
This transformation proceeds through a domino reaction sequence.[18] The first step is a Knoevenagel condensation between the aldehyde and the active methylene compound (malononitrile), catalyzed by a base or weak acid, to form an electron-deficient alkene (a benzylidene malononitrile). The C6-position of 6-aminouracil then acts as a nucleophile in a Michael addition to this alkene. The resulting adduct undergoes intramolecular cyclization followed by tautomerization or oxidation to yield the aromatic pyrido[2,3-d]pyrimidine core.[7]
Figure 2: Reaction pathway for the synthesis of pyrido[2,3-d]pyrimidines.
Protocol 2: Nanocatalyst-Mediated Synthesis Under Solvent-Free Conditions
This protocol utilizes a magnetically separable nanocatalyst, offering a green and highly efficient method that avoids bulk organic solvents and simplifies catalyst recovery.[19]
Materials:
-
6-Amino-1,3-dimethyluracil
-
Aromatic aldehyde
-
Malononitrile
-
Magnetic Nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H)[19]
-
Ethanol (for washing/recrystallization)
-
Small reaction vial, magnetic stirrer with hot plate, external magnet
Procedure:
-
Prepare the magnetic nanocatalyst as described in the literature.[19] Thoroughly dry the catalyst before use.
-
In a 10 mL glass vial, place 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and the magnetic nanocatalyst (e.g., 2 mg).[19]
-
Scientist's Note: Running the reaction under solvent-free (neat) conditions at an elevated temperature maximizes reactant concentration, leading to significantly faster reaction rates. The solid acid nanocatalyst provides a high surface area for the reaction to occur.
-
-
Seal the vial and place it on a preheated hot plate stirrer set to 100°C. Stir the mixture vigorously. The solid reactants will melt and react.
-
Monitor the reaction by TLC. Reactions are often complete within 15-30 minutes.
-
After completion, cool the vial to room temperature. Add 5 mL of hot ethanol to the solidified mixture and stir to dissolve the product.
-
Place a strong external magnet against the side of the vial. The nanocatalyst will be attracted to the magnet, allowing the clear product solution to be easily decanted.
-
Workflow Visualization:
Figure 3: Workflow for magnetic catalyst recovery and product isolation.
-
-
Wash the recovered catalyst with ethanol (2 x 3 mL) and dry it in an oven for reuse.
-
Allow the decanted ethanol solution to cool to room temperature. The pure product will crystallize. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.
Data Summary:
| Aldehyde | Catalyst Loading | Time (min) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 2 mg | 15 | 98 | [19] |
| 4-Chlorobenzaldehyde | 2 mg | 20 | 95 | [19] |
| Benzaldehyde | 2 mg | 25 | 92 | [19] |
| 4-Methoxybenzaldehyde | 2 mg | 30 | 90 | [19] |
Trustworthiness & Validation: Self-Validating Systems
Every protocol described is designed as a self-validating system. The success of the synthesis is confirmed through standard analytical techniques:
-
Reaction Monitoring: TLC provides real-time validation of reactant consumption and product formation.
-
Structural Confirmation: The identity and purity of the final fused uracil derivatives are unequivocally confirmed by comparing their spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and physical properties (melting point) with literature values.[3][14][15]
-
Catalyst Reusability: For protocols involving recyclable catalysts, the validation extends to testing the recovered catalyst over multiple cycles. Consistent yields across several runs confirm the stability and integrity of the catalytic system.[19][20]
By adhering to these validation steps, researchers can ensure the reliability and reproducibility of their synthetic results, a cornerstone of scientific integrity.
References
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. | Semantic Scholar [semanticscholar.org]
- 6. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 7. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 10. [PDF] Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. | Semantic Scholar [semanticscholar.org]
- 11. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Advances in Biginelli reaction: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. mdpi.com [mdpi.com]
- 16. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 17. One-pot synthesis of new Pyrido [2,3-d] Pyrimidine derivatives under ultrasonic irradiation using organo catalyst 4-Dimethylaminopyridine (DMAP) | Semantic Scholar [semanticscholar.org]
- 18. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 19. rua.ua.es [rua.ua.es]
- 20. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
Microwave-assisted synthesis of xanthine derivatives
Application Notes & Protocols
Title: Microwave-Assisted Synthesis of Xanthine Derivatives: A Modern Approach to Accelerating Drug Discovery
Abstract Xanthine and its derivatives, such as caffeine and theophylline, represent a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, from bronchodilators to advanced neurological drugs.[1][2] Traditional synthetic routes, particularly the crucial imidazole ring closure, often demand high temperatures and prolonged reaction times, hindering rapid lead optimization in drug development.[3] This guide details the principles and protocols for microwave-assisted organic synthesis (MAOS), a transformative technology that dramatically accelerates the synthesis of xanthine derivatives. By leveraging efficient, volumetric heating, MAOS offers significant advantages over conventional methods, including drastically reduced reaction times (from hours or days to minutes), improved yields, and enhanced product purity, aligning with the principles of green chemistry.[4][5][6] We provide validated, step-by-step protocols for the synthesis of both 8-substituted and 8-unsubstituted xanthines, complete with mechanistic insights, optimization strategies, and troubleshooting advice for researchers, scientists, and drug development professionals.
The Synergy of Microwaves and Xanthine Synthesis
Fundamentals of Microwave Heating in Chemistry
Conventional heating relies on conduction and convection, where heat is transferred from an external source, through the vessel walls, and into the reaction mixture. This process is slow and creates significant temperature gradients.[7] Microwave-assisted synthesis, however, utilizes a fundamentally different heating mechanism. Microwave radiation interacts directly with polar molecules and ions within the reaction mixture, causing rapid, volumetric, and uniform heating.[5][7] This interaction is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which generates heat rapidly and efficiently throughout the bulk of the material.[7][8][9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat through electrical resistance.[8][9]
Crucially, the energy of a microwave photon is too low to break chemical bonds, meaning its interaction is purely kinetic and thermal, preventing molecular decomposition that can occur with other high-energy methods.[9][10]
Why MAOS is a Game-Changer for Heterocyclic Chemistry
The synthesis of heterocyclic scaffolds like xanthines often involves ring-closure (cyclization) reactions that have high activation energy barriers. MAOS is exceptionally well-suited for these transformations for several key reasons:
-
Reaction Rate Acceleration: By rapidly reaching and maintaining high temperatures and pressures in sealed vessels, reaction times can be reduced from many hours to mere minutes.[6][7]
-
Improved Yields and Purity: The rapid heating profile minimizes the time reactants spend at intermediate temperatures, often suppressing the formation of unwanted byproducts and leading to cleaner reactions and higher yields.[5][11]
-
Solvent-Free and "Dry Media" Reactions: MAOS is highly effective for reactions on solid supports or in the absence of solvent, which aligns with green chemistry principles by reducing waste.[4][5]
-
Overcoming Solubility and Mixing Issues: For heterogeneous mixtures, microwave energy can heat suspended solids directly, overcoming heat transfer limitations that plague conventionally heated slurries, a common issue in larger-scale xanthine synthesis.[3]
Instrumentation and Safety
Modern chemical synthesis should exclusively be performed in dedicated, laboratory-grade microwave reactors. Unlike domestic microwave ovens, these instruments are engineered for safety and reproducibility, featuring sealed, pressure-rated vessels and precise, real-time monitoring of temperature and pressure. This level of control is essential for safely reaching temperatures far beyond the solvent's atmospheric boiling point and ensuring consistent, scalable results.[7]
Key Synthetic Strategies & Protocols
The cornerstone of many xanthine syntheses is the Traube purine synthesis, which involves the formation of the imidazole ring from a substituted uracil precursor. Microwave irradiation has proven to be a powerful tool for optimizing this critical step.
Workflow for Microwave-Assisted Synthesis
The general workflow for performing a microwave-assisted reaction is streamlined for efficiency and safety.
Caption: General workflow for a microwave-assisted organic synthesis experiment.
Protocol 1: Microwave-Assisted Traube Synthesis of 8-Unsubstituted Xanthines
This protocol describes the imidazole ring closure of 5,6-diaminouracil derivatives using triethyl orthoformate as a C1 source, a classic transformation dramatically accelerated by microwave heating.[1][12]
Reaction Scheme:
Caption: Microwave-assisted synthesis of 8-unsubstituted xanthines.
Step-by-Step Protocol:
-
Preparation: In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add the 5,6-diaminouracil derivative (e.g., 5,6-diamino-1,3-dibutyluracil, 1.0 mmol).
-
Reagent Addition: Add triethyl orthoformate (approx. 6 mL). The starting material may not fully dissolve, forming a slurry. This is expected and handled efficiently by microwave heating.[13]
-
Vessel Sealing: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 160 °C for 5-10 minutes. Use a maximum power setting of ~120 W.
-
Cooling: After irradiation, cool the vessel to room temperature using a compressed air stream.
-
Product Isolation: Once cooled and depressurized, open the vial. The solid product can be collected by vacuum filtration.
-
Purification: Wash the collected solid with diethyl ether (10 mL) and dry to yield the pure 8-unsubstituted xanthine derivative. Recrystallization from water can be performed if needed.[13]
Comparative Data:
| Substrate (R Group) | Method | Time | Temperature (°C) | Yield (%) | Reference |
| 1,3-Dibutyl | Conventional | 60 min | Reflux | ~70% | [1] |
| 1,3-Dibutyl | Microwave | 5 min | 160 | 80% | [1] |
| 1-Propargyl | Conventional | 1.5 hours | Reflux | ~85% | [13] |
| 1-Propargyl | Microwave | 5 min | 160 | 90% | [13] |
Protocol 2: Synthesis of 8-Substituted Xanthine Derivatives
The synthesis of 8-substituted xanthines, many of which are potent adenosine receptor antagonists, involves the cyclization of a 6-amino-5-carboxamidouracil precursor. Conventionally, this requires harsh conditions and very long reaction times (e.g., 18+ hours under reflux).[3] Microwave assistance makes this transformation highly efficient.
Reaction Scheme:
Caption: MAOS of 8-substituted xanthines using HMDS.
Step-by-Step Protocol:
-
Preparation: In a pressure-rated microwave vial with a stir bar, place the 6-amino-5-carboxamidouracil precursor (e.g., for Istradefylline synthesis, 1.0 mmol).
-
Reagent Addition: Add hexamethyldisilazane (HMDS, ~5 mL) and tetrahydrofuran (THF, ~5 mL). Causality Note: HMDS acts as a powerful dehydrating and silylating agent to facilitate the cyclization. THF is added as a co-solvent, which was found to be crucial for improving reaction homogeneity and yield, especially on a larger scale, by preventing the reagents from forming intractable conglomerates.[3]
-
Vessel Sealing: Securely seal the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate with stirring at 150 °C for 20-30 minutes.
-
Cooling & Quenching: After cooling the vessel to room temperature, carefully quench the reaction by adding methanol to decompose any remaining HMDS.
-
Product Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified via flash column chromatography.
Application Spotlight: Synthesis of Advanced Xanthine Scaffolds
The true power of MAOS is demonstrated in its ability to enable the synthesis of complex molecules that are otherwise difficult to access.
-
Istradefylline (A₂ₐ Antagonist): The synthesis of this important pharmacological tool involves an 8-styrylxanthine core. The microwave-assisted cyclization step reduces the reaction time from many hours to just 20 minutes, dramatically improving throughput for structure-activity relationship (SAR) studies.[3][14]
-
Tricyclic Pyrimido[1,2,3-cd]purinediones: These complex, rigid scaffolds are of high interest for developing selective adenosine receptor ligands. Conventional thermal cyclization often fails or gives poor yields. Microwave irradiation, however, enables their efficient synthesis, opening the door to new chemical entities.[3]
-
Previously Inaccessible Diazepino[1,2,3-cd]purines: Researchers found that certain seven-membered ring closures were completely inaccessible via thermal methods. The application of microwave energy successfully drove this challenging cyclization, yielding a novel class of tricyclic purine derivatives.[3] This highlights the ability of MAOS to explore new chemical space.
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Insufficient temperature or time.- Reagent decomposition.- Poor microwave absorption. | - Incrementally increase the reaction temperature (in 10 °C steps) or time.- Ensure reagents are pure and dry (especially for moisture-sensitive reactions with HMDS).- If using a non-polar solvent, add a small amount of a polar co-solvent or an ionic liquid to improve heating efficiency. |
| Incomplete Reaction | - Reaction has not reached equilibrium.- Poor mixing of heterogeneous reaction. | - Increase the reaction time.- Ensure efficient magnetic stirring is active throughout the irradiation period. |
| Product Decomposition | - Temperature is too high.- Reaction time is too long. | - Reduce the reaction temperature.- Perform a time course study to find the optimal endpoint before degradation occurs. |
| Pressure Limit Exceeded | - Volatile solvent used at high temperature.- Gaseous byproduct formation. | - Use a higher-boiling point solvent.- Reduce the amount of starting material or use a larger reaction vessel to accommodate pressure buildup. |
Conclusion
Microwave-assisted synthesis has firmly established itself as an indispensable tool in modern medicinal chemistry. For the synthesis of xanthine derivatives, it provides a robust, reliable, and exceptionally rapid alternative to conventional heating methods. By dramatically shortening reaction times for critical ring-closure steps, MAOS not only accelerates the pace of research but also enables the creation of novel and complex molecular architectures previously deemed inaccessible.[3] This technology empowers chemists to generate libraries of diverse xanthine analogs with greater efficiency, significantly streamlining the path from initial hit to clinical candidate in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 9. ijper.org [ijper.org]
- 10. ajrconline.org [ajrconline.org]
- 11. Microwave assisted green organic synthesis [wisdomlib.org]
- 12. [PDF] Synthesis of xanthine derivatives by microwave-assisted ring closure reaction | Semantic Scholar [semanticscholar.org]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for Traube synthesis
Welcome to the technical support center for the Traube purine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this classic and versatile method for constructing purine scaffolds. As seasoned application scientists, we understand that while the Traube synthesis is powerful, its success often lies in the nuanced details of the reaction conditions.
This document moves beyond a simple recitation of steps. It is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered in the lab. We will explore the causality behind each experimental choice, provide self-validating protocols, and ground our recommendations in authoritative literature.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My pyrimidine cyclization is incomplete or failing, leading to low yields of the desired purine. What are the most common causes and how can I fix this?
This is the most critical step of the Traube synthesis and a frequent point of failure. The issue often stems from three primary areas: the nature of the formylating agent, the reaction temperature, or the reactivity of the 4,5-diaminopyrimidine starting material itself.
Answer:
-
Inadequate Formylating Agent: The traditional use of formic acid can be sluggish. For many substrates, a more potent formylating agent is required to drive the reaction to completion. Consider using formamide as both the reagent and solvent, which allows for much higher reaction temperatures (160-180 °C) and often leads to cleaner cyclization. Another excellent alternative is diethoxymethyl acetate (DEMA) or triethyl orthoformate , which can effect cyclization under milder conditions compared to formamide.
-
Sub-optimal Temperature and Reaction Time: The cyclization step is a dehydration-condensation reaction that is highly temperature-dependent. If you are using formic acid, ensure you are refluxing for an adequate period. However, prolonged heating can also lead to degradation. A systematic approach to optimization is recommended.
-
Troubleshooting Protocol:
-
Set up three parallel reactions with your 4,5-diaminopyrimidine in formic acid.
-
Run them at 80 °C, 100 °C (reflux), and 120 °C (in a sealed vessel, if safe).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour for the first 4 hours, then every 4 hours thereafter.
-
This will allow you to determine the optimal temperature and time for your specific substrate, balancing reaction completion with potential product degradation.
-
-
-
Poor Nucleophilicity of the Amine: The electron density on the N-5 amino group is crucial for the intramolecular nucleophilic attack that closes the imidazole ring. If your pyrimidine ring possesses strongly electron-withdrawing groups (EWGs), this can significantly retard the cyclization. In such cases, switching to a more powerful cyclizing reagent like formamide at high temperatures is often the most effective solution.
Question 2: I am observing significant side product formation. What are these impurities and how can I minimize them?
Side product formation is a common issue that complicates purification and reduces yield. The identity of these byproducts often points directly to the problematic step in your synthesis.
Answer:
The most common side products are incompletely cyclized intermediates or products of undesired side reactions.
-
N-formylated Intermediate: The most common "side product" is often the uncyclized N-5 formylated 4-amino-5-formamidopyrimidine intermediate. Its presence is a clear indication of incomplete cyclization.
-
Solution: As discussed in Question 1, increase the reaction temperature, prolong the reaction time, or switch to a more potent formylating/cyclizing agent like high-temperature formamide.
-
-
Double Formylation: In some cases, both the N-5 and the C-4 amino groups can be formylated, leading to a bis-formylated species that may not cyclize efficiently.
-
Solution: This is more likely to occur with highly reactive formylating agents. A careful, stoichiometric addition of the formylating agent at a controlled temperature can help minimize this. If using triethyl orthoformate, consider adding it portion-wise.
-
-
Degradation Products: Purines and their pyrimidine precursors can be susceptible to degradation under harsh acidic or high-temperature conditions.
-
Solution: Meticulous monitoring of the reaction is key. Once TLC or LC-MS indicates that the starting material is consumed and the product is formed, work up the reaction promptly. Avoid unnecessarily long reaction times. For sensitive substrates, exploring milder cyclization conditions, perhaps with a catalyst like p-toluenesulfonic acid (p-TsOH) in conjunction with triethyl orthoformate, may be beneficial.
-
Question 3: My initial nitrosation or reduction step to form the 4,5-diaminopyrimidine is low-yielding. How can I optimize this critical first stage?
The success of the entire Traube synthesis hinges on the efficient preparation of the 4,5-diaminopyrimidine precursor. Problems here will cascade through the entire sequence.
Answer:
The two key steps are the nitrosation of the 4-amino-6-hydroxypyrimidine (or related pyrimidine) and the subsequent reduction of the nitroso group.
-
Optimizing the Nitrosation Step:
-
pH Control is Critical: The reaction of sodium nitrite with the pyrimidine must be performed under acidic conditions (typically with acetic acid or HCl) to generate the active nitrosating agent, nitrous acid (HONO). The pH should be maintained between 3 and 4 for optimal results. If the solution is too acidic, nitrous acid can decompose; if it's not acidic enough, the reaction will be too slow.
-
Temperature Management: This reaction is exothermic. The temperature should be kept low (0-5 °C) using an ice bath during the addition of sodium nitrite to prevent runaway reactions and the formation of undesired byproducts.
-
-
Optimizing the Reduction Step:
-
Choice of Reducing Agent: The classic and often most effective reducing agent for the 5-nitroso group is sodium dithionite (Na₂S₂O₄). It is generally clean, efficient, and works well in aqueous media. Other options include catalytic hydrogenation (e.g., H₂/Pd-C), but this can sometimes be complicated by catalyst poisoning or side reactions depending on other functional groups present.
-
Protocol for Dithionite Reduction:
-
Suspend the 5-nitroso-pyrimidine in an aqueous solution, often with an added base like ammonia to aid solubility.
-
Heat the suspension gently (e.g., to 60-70 °C).
-
Add sodium dithionite portion-wise. The characteristic deep color of the nitroso compound (often red, purple, or green) should disappear, indicating successful reduction.
-
The resulting 4,5-diaminopyrimidine often precipitates from the cooled reaction mixture and can be isolated by filtration.
-
-
Visualizing the Workflow
A clear understanding of the process flow is essential for effective troubleshooting and optimization.
Caption: Workflow for the Traube Purine Synthesis.
Quantitative Comparison of Cyclization Conditions
The choice of cyclization reagent and conditions has a dramatic impact on reaction efficiency. The following table summarizes common conditions for the cyclization of 4,5-diamino-6-hydroxypyrimidine to hypoxanthine as a model reaction.
| Reagent System | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Key Considerations |
| 85% Formic Acid | 100 (Reflux) | 2 - 4 | 75-85% | Standard method; may be slow for less reactive substrates. |
| Formamide | 170 - 180 | 1 - 2 | >90% | Excellent for difficult cyclizations; high temperature required. |
| Triethyl Orthoformate | 100 (Reflux) | 4 - 8 | ~80% | Milder conditions; often requires longer reaction times. |
| Diethoxymethyl Acetate (DEMA) | 100 | 1 - 3 | ~85-90% | Reactive and efficient under relatively mild conditions. |
Technical Support Center: Purification of 1,3-Diethyl-5,6-diaminouracil Intermediates
Welcome to the technical support center for the purification of intermediates in the synthesis of 1,3-diethyl-5,6-diaminouracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these critical synthetic precursors. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure you achieve the highest purity for your target compounds.
The purity of 5,6-diaminouracil derivatives is paramount, as these compounds are often precursors to pharmacologically active molecules, such as xanthine-based drugs like caffeine and theophylline. Impurities from intermediate steps can lead to problematic side reactions, low yields in subsequent steps, and downstream purification challenges. This guide will focus on the two most critical purification points in a common synthetic route: the isolation of the 1,3-diethyl-5-nitroso-6-aminouracil intermediate and the final, often unstable, This compound .
Overview of a Common Synthetic Pathway
A typical synthesis involves the nitrosation of a 1,3-diethyl-6-aminouracil precursor, followed by a reduction of the nitroso group to yield the final di-amino product. The purity at each stage dictates the success of the next.
Caption: Common synthetic route to this compound.
Troubleshooting Guide: Purification of Intermediates
This section addresses specific issues encountered during purification in a question-and-answer format.
Intermediate 1: 1,3-Diethyl-5-nitroso-6-aminouracil
This intermediate often precipitates from the reaction mixture as a brightly colored solid (typically red or purple). The primary purification method is filtration followed by washing, but issues can arise.
Question 1: My filtered nitroso intermediate is contaminated with a brownish, sticky impurity. What is it and how can I remove it?
Answer: This is a common issue. The brownish impurity often results from side reactions or the degradation of excess nitrosating agents. The key is to optimize the washing procedure post-filtration.
-
Causality: The impurity is likely more soluble in slightly acidic aqueous media or organic solvents than your desired product.
-
Solution Protocol:
-
Initial Wash: After filtering the bulk product, wash the filter cake thoroughly with cold, dilute acetic acid (e.g., 1-2% v/v in water). This helps remove unreacted starting materials and inorganic salts without dissolving a significant amount of your product.
-
Water Wash: Follow with several washes of cold deionized water until the filtrate runs clear and has a neutral pH. This removes the residual acid.
-
Organic Solvent Rinse: A final rinse with a small amount of a cold, non-polar solvent like diethyl ether or acetone can help remove residual organic impurities and significantly aids in drying the product.[1]
-
Drying: Dry the product thoroughly under vacuum at a mild temperature (e.g., 40-50°C) to prevent thermal decomposition.
-
Question 2: The yield of my precipitated nitroso intermediate is very low. What are the likely causes?
Answer: Low yield can stem from incomplete precipitation or product loss during workup.
-
Causality & Solutions:
-
Incomplete Precipitation: The product may have some solubility in the reaction mixture. Ensure the reaction mixture is thoroughly cooled in an ice bath (0-5°C) for an adequate amount of time (at least 30-60 minutes) before filtration.
-
Incorrect pH: The solubility of these types of compounds can be pH-dependent. While the nitrosation is done in acidic conditions, ensure the final pH isn't excessively low, which could increase solubility.
-
Excessive Washing: While washing is crucial, using excessively large volumes of wash solvents or washing for too long can lead to product loss. Use just enough cold solvent to displace the mother liquor effectively.
-
Final Product: this compound
This final product is notoriously prone to oxidation, which is the primary purification challenge. The pure compound is typically a white or off-white solid, but it can rapidly discolor (turning pink, purple, or brown) upon exposure to air.
Question 3: My final this compound product discolors rapidly after isolation. How can I prevent this oxidation?
Answer: Oxidation is the primary stability issue for 5,6-diaminopyrimidines. The mechanism involves the facile oxidation of the electron-rich aromatic diamine system. Preventing this requires minimizing exposure to atmospheric oxygen at every stage of the workup and storage.
-
Causality: The ortho-diamine functionality is highly susceptible to oxidation, forming colored quinone-imine type structures. This process is often catalyzed by trace metals and light.
-
Solution Protocol:
-
Inert Atmosphere: Conduct the reduction reaction and all subsequent workup steps (filtration, washing, drying) under an inert atmosphere (Nitrogen or Argon).[2]
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. This minimizes dissolved oxygen.
-
Reducing Agent in Wash: During filtration, wash the product with a degassed solvent that contains a small amount of a reducing agent scavenger, such as sodium dithionite (sodium hydrosulfite), to neutralize any oxidants.[1] A patent for a similar process mentions separating byproducts from the reduction, highlighting the importance of clean workup.[2]
-
Storage: Store the final, dry product in an amber vial under an inert atmosphere and in a freezer (-20°C) to slow decomposition.
-
Question 4: I am trying to recrystallize the final di-amino product, but it either "oils out" or decomposes. What is the best approach?
Answer: Recrystallization of 5,6-diaminouracils is challenging due to their high polarity, potential for hydrogen bonding, and instability. "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution cools below the compound's melting point.[3]
-
Troubleshooting Recrystallization:
-
Solvent Choice: Finding a single perfect solvent is difficult. A mixed solvent system is often required.[4] A common approach is to dissolve the compound in a minimal amount of a hot, polar solvent (like ethanol, methanol, or water) and then slowly add a less polar co-solvent (like ethyl acetate or THF) until turbidity is observed.[4] Then, add a drop or two of the polar solvent to redissolve the solid and allow it to cool slowly.
-
Preventing Oiling Out: If oiling occurs, reheat the solution to redissolve the oil, add slightly more of the better solvent (the polar one), and allow it to cool much more slowly.[5] Insulating the flask can promote slow crystal growth.
-
Preventing Decomposition: Avoid prolonged heating. Dissolve the compound quickly in the boiling solvent and immediately proceed to the cooling step. All solvents should be degassed to prevent oxidation during the heating process.
-
Alternative: If recrystallization proves impossible, consider converting the di-amino product to its hydrochloride salt.[1] Salts often have better crystallinity and are more stable to air oxidation. The product can be dissolved in an appropriate solvent, treated with HCl (e.g., HCl in ethanol or dioxane), and the salt precipitated. The free base can be regenerated just before use if necessary.
-
Caption: Troubleshooting decision tree for recrystallizing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best general solvents for recrystallizing uracil-type compounds? A1: There are no universal rules, but a good starting point is solvents that share functional groups with the compound.[4] For polar uracil derivatives, alcohols (ethanol, methanol), water, or dimethylformamide (DMF) are good choices for initial dissolution.[4] For anti-solvents, consider ethyl acetate, tetrahydrofuran (THF), or acetonitrile. Always perform small-scale solubility tests first.
Q2: My final product yield is consistently low after the reduction step. Where could I be losing material? A2: Significant loss can occur if the product remains in the aqueous mother liquor after filtration. The di-amino product can have appreciable water solubility. If you suspect this, you can try to extract the filtrate with an organic solvent like ethyl acetate or chloroform. However, be aware that this introduces another step where oxidation can occur, so ensure all liquids are degassed. Another common reason for low yield is using too much solvent during crystallization.[6] If possible, concentrate the mother liquor to see if more product crystallizes.[5][6]
Q3: Can I use column chromatography to purify these intermediates? A3: While possible, it is often not the preferred method for these specific compounds. The high polarity of the di-amino product can lead to streaking and poor recovery from silica gel. Furthermore, the extended time on the column provides ample opportunity for air oxidation. If chromatography is necessary, consider using a less acidic stationary phase like alumina (basic or neutral) and run the column quickly with degassed solvents.
Q4: How can I confirm the purity of my final product? A4: A combination of techniques is recommended.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impure compounds typically melt over a broad range.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. Check for the absence of signals from starting materials or byproducts. The product should be dissolved in a deuterated solvent (like DMSO-d₆) immediately before analysis to minimize degradation.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity. However, be aware that highly polar compounds can sometimes run poorly.
Data Summary: Recommended Solvents for Purification
| Compound | Purification Method | Recommended Solvents / Systems | Key Considerations |
| 1,3-Diethyl-5-nitroso-6-aminouracil | Washing / Rinsing | 1. Cold dilute acetic acid2. Cold DI Water3. Cold Acetone or Ether | Washes remove inorganic salts and organic byproducts. Final organic rinse aids drying. |
| This compound | Recrystallization | Primary: Ethanol, Methanol, WaterAnti-solvent: Ethyl Acetate, THF | Highly prone to oxidation; use degassed solvents and an inert atmosphere. Slow cooling is critical to prevent oiling out.[3][5] |
| This compound HCl Salt | Precipitation / Recrystallization | Ethanol / Diethyl Ether | Salt formation often improves stability and crystallinity. Can be a superior method for achieving high purity.[1] |
References
- 1. orgsyn.org [orgsyn.org]
- 2. DE4143267A1 - 3-Methyl- and 1,3-di:methyl-4-amino-5-formyl:amino-uracil prodn. - by treating crude mixt. contg. 3-methyl- or 1,3-di:methyl-4,5-di:amino-uracil with sulphur di:oxide and reacting with formic acid - Google Patents [patents.google.com]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Xanthines from Diaminouracils
Welcome to the technical support center for the synthesis of xanthine derivatives from diaminouracils. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic route. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target xanthine compounds.
Overview of the Synthetic Pathway: The Traube Synthesis
The most common method for synthesizing xanthines from diaminouracils is the Traube purine synthesis, first introduced in 1900.[1][2] This robust method involves the construction of the imidazole ring onto a pre-existing pyrimidine core. The key steps typically include:
-
Nitrosation: Introduction of a nitroso group at the C5 position of a 6-aminouracil derivative.
-
Reduction: Conversion of the nitroso group to an amino group to form the crucial 5,6-diaminouracil intermediate.
-
Cyclization: Reaction of the 5,6-diaminouracil with a one-carbon source (e.g., formic acid, triethyl orthoformate, or an aldehyde) to close the imidazole ring and form the xanthine scaffold.[3][4]
While conceptually straightforward, each of these steps is prone to specific side reactions that can impact yield, purity, and the overall success of the synthesis. This guide will address these potential pitfalls in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in xanthine synthesis are a frequent issue and can often be attributed to a combination of factors, from the quality of starting materials to the reaction conditions.
Possible Causes & Solutions:
-
Purity of the 5,6-Diaminouracil Intermediate: The 5,6-diaminouracil intermediate is notoriously unstable and can undergo oxidative dimerization in the presence of oxygen.[5] It is often recommended to use this intermediate immediately after its preparation without extensive purification.[5]
-
Expert Tip: Ensure the reduction of the 5-nitroso-6-aminouracil is complete. The disappearance of the characteristic red or purple color of the nitroso compound is a good visual indicator. The reduction can be carried out using sodium dithionite or through catalytic hydrogenation.[3]
-
-
Poor Solubility of Precursors: Diaminouracil derivatives often have poor solubility in many organic solvents, which can hinder the reaction rate and lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective for improving solubility.[5]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and significantly improve yields by providing rapid and uniform heating.[6][7] This is particularly effective for the cyclization step.
-
-
-
Harsh Reaction Conditions: Prolonged heating at high temperatures can lead to the degradation of both the starting materials and the final xanthine product.
-
Optimization Strategy: If using conventional heating, carefully monitor the reaction temperature and time. Aim for the lowest effective temperature and shortest possible reaction time. Microwave synthesis is a superior alternative for minimizing thermal degradation.[6]
-
FAQ 2: I am observing significant side product formation during the cyclization step with formic acid. What are these byproducts and how can I avoid them?
When using formic acid for the cyclization of 5,6-diaminouracil, several side reactions can occur, leading to a complex product mixture and difficult purification.
Common Side Reactions & Mechanisms:
-
Incomplete Cyclization (N-Formylation): The reaction can stall after the formylation of the more nucleophilic 5-amino group, resulting in the formation of a stable N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide intermediate.[4][8] This intermediate may not efficiently cyclize under the reaction conditions.
-
Causality: Insufficiently forcing conditions (temperature, reaction time) or the deactivation of the 6-amino group can lead to the accumulation of the formylated intermediate.
-
-
Diformylation: Both the 5- and 6-amino groups can be formylated, leading to a diformylated byproduct that will not cyclize to the desired xanthine.
Mitigation Strategies:
-
Alternative Cyclizing Agents:
-
Triethyl Orthoformate: This reagent is an excellent alternative to formic acid for the synthesis of 8-unsubstituted xanthines. It often provides cleaner reactions and higher yields, especially under microwave conditions.[7][9]
-
Formamide: Heating the diaminouracil in formamide can also effect cyclization.
-
-
Reaction Condition Optimization:
-
Temperature Control: When using formic acid, ensure the temperature is high enough to drive the dehydration and ring closure of the formylated intermediate. Refluxing in formic acid is a common procedure.
-
Use of Additives: The addition of sodium formate can sometimes facilitate the cyclization.[3]
-
Workflow for Troubleshooting Cyclization with Formic Acid
Caption: Troubleshooting workflow for cyclization issues.
FAQ 3: When synthesizing 8-substituted xanthines using aldehydes, I get a complex mixture of products. What is going wrong?
The condensation of 5,6-diaminouracils with aldehydes to form 8-substituted xanthines proceeds via a Schiff base (imine) intermediate, which then undergoes oxidative cyclization.[3][10] This two-step, one-pot reaction is sensitive to the choice of oxidant and reaction conditions.
Potential Side Reactions:
-
Over-oxidation: Harsh oxidizing agents can lead to the degradation of the uracil ring or the aldehyde substituent.
-
Incomplete Oxidation: If the oxidation is not complete, the reaction mixture will contain the imine intermediate, leading to purification challenges.
-
Side Reactions of the Aldehyde: Aldehydes can be less stable than their corresponding carboxylic acids and may undergo self-condensation or other side reactions under the reaction conditions.[10][11]
Recommended Protocols & Oxidants:
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues |
| Ferric Chloride (FeCl₃) | Heating in a suitable solvent | Readily available and effective for many substrates | Can be harsh; requires careful temperature control |
| Thionyl Chloride (SOCl₂) | Refluxing in SOCl₂ | Can be very effective for cyclization | Harsh, corrosive, and requires careful handling |
| Diethyl Azodicarboxylate (DEAD) | Refluxing in an inert solvent | Milder conditions compared to FeCl₃ or SOCl₂ | Reagent can be hazardous |
Expert Recommendation: For a more controlled and often higher-yielding synthesis of 8-substituted xanthines, consider a two-step approach involving the condensation of the 5,6-diaminouracil with a carboxylic acid, followed by cyclization.[3][11]
Protocol: Synthesis of 8-Substituted Xanthines via Carboxylic Acid Condensation
-
Amide Formation: Couple the 5,6-diaminouracil with the desired carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting the carboxylic acid to its acid chloride.[10][11] This selectively forms the 5-carboxamidouracil.
-
Cyclization: The resulting amide can be cyclized to the 8-substituted xanthine by heating with aqueous sodium hydroxide or by using a condensing agent like hexamethyldisilazane (HMDS).[3][7]
Reaction Pathway: Desired vs. Side Reactions
Caption: Desired vs. common side reaction pathways.
FAQ 4: How can I effectively purify my final xanthine product?
The purification of xanthine derivatives can be challenging due to their often poor solubility and the presence of structurally similar impurities.
Purification Strategies:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for removing minor impurities. Water, ethanol, or mixtures thereof are often used.[9]
-
Column Chromatography: For more complex mixtures, column chromatography on silica gel is a standard approach.
-
Solvent System: A gradient of dichloromethane/methanol or chloroform/methanol is typically effective for eluting xanthines.
-
-
Reverse-Phase HPLC: For high-purity samples required for biological testing, semi-preparative reverse-phase HPLC is an excellent, albeit more resource-intensive, option.[12]
Analytical Techniques for Purity Assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information and can be used to identify impurities if their concentration is sufficient.[11]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for assessing the purity of the sample and identifying the molecular weights of any byproducts.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Can be used for volatile xanthine derivatives.[12]
References
- 1. Traube purine synthesis | PPTX [slideshare.net]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry-online.com [chemistry-online.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 12. Synthesis and purification of {sup 13}C labelled xanthine derivatives (Journal Article) | ETDEWEB [osti.gov]
Technical Support Center: Managing the Air-Sensitivity of Diaminouracils
<-4>
Welcome to the technical support center for diaminouracils. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile but challenging compounds. As a Senior Application Scientist, I've compiled this resource to provide you with in-depth technical guidance, troubleshooting advice, and field-proven insights to help you successfully manage the air-sensitivity of diaminouracils in your experiments.
The Challenge: Understanding the Inherent Instability
Diaminouracils, such as 5,6-diaminouracil, are invaluable building blocks in synthetic and medicinal chemistry.[1][2] Their utility stems from the two reactive amino groups on the uracil core, which allow for the construction of complex heterocyclic systems like purines and pteridines.[1] However, these same electron-rich amino groups are the root of their primary drawback: a high susceptibility to oxidation in the presence of air.[2][3]
This degradation can lead to discolored materials, the formation of insoluble byproducts, and ultimately, failed reactions.[4] Understanding and mitigating this air-sensitivity is therefore critical for obtaining reliable and reproducible results.
The Mechanism of Degradation: A Cascade of Oxidation
The oxidation of diaminouracils is a complex process, but it can be broadly understood as an initial oxidation of the electron-rich enediamine system by molecular oxygen. This process is often accelerated by light, heat, and the presence of metal ions.[5] The initial oxidation can generate reactive intermediates that lead to a cascade of further reactions, including the formation of alloxan-like derivatives and polymeric materials.
Caption: General degradation pathway of 5,6-diaminouracil.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with diaminouracils.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Starting material is discolored (e.g., pink, tan, or brown) instead of white/off-white. | Oxidation of the diaminouracil due to improper storage or handling. | - Purify the material: Recrystallization may be necessary. For diaminouracil, conversion to the more stable hydrochloride or sulfate salt can aid in purification.[6] - Verify storage conditions: Ensure the compound is stored under an inert atmosphere (nitrogen or argon) and protected from light.[3] |
| Reaction mixture turns dark or forms a precipitate upon addition of the diaminouracil. | Rapid oxidation of the diaminouracil in the reaction solvent. | - Degas the solvent: Thoroughly sparge the reaction solvent with an inert gas (nitrogen or argon) for at least 30 minutes prior to use.[7] - Use an inert atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon using a Schlenk line or glove box.[7][8] - Add diaminouracil last: If possible, add the diaminouracil to the deoxygenated reaction mixture as a solid or a freshly prepared, deoxygenated slurry. |
| Low yield of the desired product. | - Degradation of the starting material. - Competing side reactions due to the presence of oxygen.[9] | - Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of starting material and the formation of byproducts.[9] - Optimize reaction conditions: Consider lowering the reaction temperature to minimize oxidation. - Use high-purity starting materials: Impurities can sometimes catalyze degradation.[9] |
| Difficulty in purifying the final product. | Formation of polar, colored, or insoluble byproducts from diaminouracil oxidation.[4] | - Purify the diaminouracil before use: This is often the most effective solution.[4] - Consider alternative purification methods: If recrystallization is difficult, column chromatography may be necessary.[4] - Workup considerations: If your product is sensitive to acid or base, this could cause issues during workup. Test the stability of your product by treating a small sample with the workup reagents and monitoring by TLC.[10] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store my diaminouracil compounds?
A1: Diaminouracils should be stored in a cool, dark, and dry place under an inert atmosphere.[3] The use of a glove box or a desiccator backfilled with nitrogen or argon is highly recommended.[3] Storing the material in a tightly sealed amber vial can also help protect it from light.[3]
Q2: Can I weigh diaminouracils in the open air?
A2: It is strongly advised to handle diaminouracils under an inert atmosphere, such as in a glove box, to minimize exposure to air and moisture.[3] If a glove box is not available, you can create a temporary inert environment by using a nitrogen-filled glove bag or by quickly weighing the compound and immediately placing it under an inert gas stream.
Q3: My diaminouracil has a reddish/pink hue. Is it still usable?
A3: A reddish or pink hue often indicates the presence of an oxidized impurity, which can be a nitroso precursor from the synthesis.[4] While it might be usable for some applications, it is best to purify it to ensure reproducible results. Incomplete reduction of a nitroso intermediate during synthesis is a common cause of this coloration.[4]
Q4: What are the best solvents for dissolving diaminouracils?
A4: The solubility of diaminouracils can vary. Some, like 5,6-diamino-1,3-dimethyluracil, have enhanced solubility in organic solvents.[1] For less soluble derivatives, forming a salt, such as the hydrochloride or sulfate, can improve solubility in aqueous solutions.[6] Always use degassed solvents to prevent oxidation upon dissolution.
Q5: Are there any additives that can help stabilize diaminouracil solutions?
A5: While not always applicable to synthetic reactions, the principle of using antioxidants can be considered. In some formulations, antioxidants are added to prevent the oxidation of sensitive substances.[5] For reactions, a more practical approach is the rigorous exclusion of oxygen.
Experimental Protocols
Protocol 1: Purification of Diaminouracil via its Hydrochloride Salt
This protocol is adapted from established procedures for purifying diaminouracils.[6]
Objective: To purify crude, potentially oxidized diaminouracil by converting it to its more stable hydrochloride salt.
Materials:
-
Crude diaminouracil
-
Concentrated hydrochloric acid
-
Acetone
-
Sintered glass funnel
-
Vacuum flask
-
Stir plate and stir bar
Procedure:
-
In a fume hood, suspend the crude diaminouracil in a minimal amount of water to create a slurry.
-
Slowly add concentrated hydrochloric acid to the slurry with stirring. The amount of acid will depend on the scale of your purification.[6]
-
Gently heat the mixture on a steam bath with continuous stirring for approximately one hour.[6]
-
The tan-colored diaminouracil hydrochloride should precipitate.
-
Filter the precipitate using a sintered glass funnel and wash it thoroughly with acetone.[6]
-
Dry the purified diaminouracil hydrochloride under vacuum over a desiccant like phosphorus pentoxide.[6]
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
This protocol outlines the general steps for performing a reaction with an air-sensitive diaminouracil using a Schlenk line.
Objective: To create and maintain an oxygen-free environment for a chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. tl.nuph.edu.ua [tl.nuph.edu.ua]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Strategies for Preventing Byproduct Formation in Cyclocondensation Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of byproduct formation in cyclocondensation reactions. The content is structured to offer not just solutions, but also the underlying scientific principles to empower you in your experimental design.
Cyclocondensation reactions are powerful tools for the synthesis of cyclic compounds, particularly heterocycles, which are foundational in medicinal chemistry and materials science.[1][2] However, the concurrent formation of undesired byproducts can significantly complicate purification, reduce yields, and compromise the integrity of the final product. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your cyclocondensation experiments, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Formation of Polymeric or Oligomeric Byproducts
Q: My reaction is producing a significant amount of high molecular weight, insoluble material instead of the desired cyclic product. What is happening and how can I fix it?
A: This is a classic case of intermolecular reactions outcompeting the desired intramolecular cyclization. Instead of the two ends of a linear precursor reacting with each other, they are reacting with other molecules in the solution, leading to polymerization or oligomerization.
Causality and Strategic Solutions:
-
Concentration is Key: The probability of intermolecular reactions increases with higher concentrations of your starting materials.
-
Troubleshooting Protocol 1: High Dilution Conditions:
-
Initial Setup: Begin by running the reaction at your standard concentration and a second reaction at a 10-fold lower concentration. Monitor both by TLC or LC-MS.
-
Syringe Pump Addition: For optimal results, use a syringe pump to slowly add one of the reactants to the reaction mixture over an extended period (e.g., 4-8 hours). This maintains a very low instantaneous concentration of the added reactant, favoring the intramolecular cyclization.
-
Analysis: Compare the product-to-byproduct ratio from the standard reaction, the simple dilution, and the slow addition. The slow addition method should show a marked improvement.
-
-
-
Solvent Effects: The choice of solvent can influence the conformation of the linear precursor. A solvent that promotes a folded or "pre-organized" conformation can facilitate intramolecular cyclization.
-
Recommendation: Screen a variety of solvents with different polarities. For example, if you are using a polar aprotic solvent like DMF, try a less polar solvent like toluene or a halogenated solvent like dichloromethane.[3] Sometimes, a biphasic system can be employed to extract the product as it forms, preventing further reaction.[4]
-
Issue 2: Formation of Regioisomers
Q: I am reacting an unsymmetrical precursor and obtaining a mixture of isomeric products. How can I improve the regioselectivity of my cyclocondensation?
A: The formation of regioisomers arises when there are multiple reactive sites that can participate in the cyclization, leading to different constitutional isomers. Controlling this requires a nuanced understanding of the reaction mechanism and the factors that influence it.
Causality and Strategic Solutions:
-
Thermodynamic vs. Kinetic Control: The product distribution can be governed by either the relative stability of the products (thermodynamic control) or the relative activation energies of the competing pathways (kinetic control).[1]
-
Troubleshooting Protocol 2: Investigating Temperature Effects:
-
Low-Temperature Run: Perform the reaction at a significantly lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled product, which is formed via the lowest energy transition state.
-
High-Temperature Run: Conduct the reaction at a higher temperature or for a longer duration to favor the thermodynamically controlled product, which is the most stable isomer.
-
Analysis: Analyze the isomeric ratio at different time points and temperatures to determine which conditions favor your desired product.
-
-
-
Catalyst Choice: The nature of the catalyst can profoundly influence which reaction pathway is favored.
-
Acid/Base Catalysis: In acid-catalyzed reactions, the protonation site can direct the cyclization. In base-catalyzed reactions, the site of deprotonation is critical. Consider screening a range of both Brønsted and Lewis acids/bases of varying strengths.[3][5]
-
Organocatalysis: Chiral catalysts can be employed to favor the formation of one regioisomer (and enantiomer) over another.
-
Metal Catalysis: The coordination of a metal catalyst to specific functional groups in the precursor can direct the cyclization to a specific site.[6][7] For example, copper(I) catalysis has been shown to effectively control selectivity in certain cyclizations.[6]
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: Kinetic vs. Thermodynamic Control Pathways.
Issue 3: Incomplete Cyclization and Side Reactions
Q: My reaction is sluggish, and I'm observing the formation of byproducts from side reactions like hydrolysis or decomposition of my starting materials. What steps should I take?
A: This indicates that the activation energy for the desired cyclization is high, allowing competing, lower-energy side reactions to occur. The solution lies in optimizing the reaction conditions to accelerate the desired pathway.
Causality and Strategic Solutions:
-
Temperature and Reaction Time: While higher temperatures can sometimes lead to decomposition, they are often necessary to overcome the activation barrier for cyclization.[8]
-
Recommendation: Systematically increase the reaction temperature in increments (e.g., 10-20 °C) while carefully monitoring the reaction progress by TLC or LC-MS.[3] This will help you find the optimal temperature that promotes cyclization without significant degradation. Extending the reaction time at a moderate temperature may also be beneficial.[3]
-
-
Catalyst Activity: An inactive or inappropriate catalyst will lead to a slow reaction.
-
Recommendation:
-
-
Removal of a Condensation Byproduct: Many cyclocondensation reactions release a small molecule like water or an alcohol. According to Le Chatelier's principle, removing this byproduct will drive the reaction toward the product.
-
Experimental Setup: Use a Dean-Stark apparatus for reactions that produce water. For other volatile byproducts, running the reaction under a gentle stream of inert gas or under vacuum (if the solvent has a high boiling point) can be effective.
-
dot graph TD { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: Optimizing for the Desired Reaction Pathway.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my cyclocondensation reaction? A1: Solvent choice is critical and can influence reaction rate and selectivity.[3] Start with common solvents for the specific class of reaction you are performing. If byproduct formation is an issue, consider screening a range of solvents with varying polarities and coordinating abilities. For instance, non-coordinating solvents like toluene or dichloromethane are often good starting points. In some cases, highly polar aprotic solvents like DMF or DMSO may be necessary to dissolve reactants, but be mindful that they can also participate in side reactions.
Q2: Can I use microwave irradiation to improve my cyclocondensation reaction? A2: Yes, microwave-assisted synthesis can be an excellent technique to reduce reaction times and sometimes improve yields and reduce byproduct formation. The rapid heating can favor the desired high-activation-energy cyclization over slower decomposition pathways. However, optimization of temperature and irradiation time is crucial.
Q3: What are the best methods for purifying my cyclic product away from byproducts? A3: The choice of purification method depends on the nature of the byproducts.
-
Column Chromatography: This is the most common method for separating compounds with different polarities.[10]
-
Crystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[11][12]
-
Acid-Base Extraction: If your product and byproducts have different acidic or basic properties, a liquid-liquid extraction can be a simple and effective purification step.[12]
-
Distillation: For volatile liquid products, distillation can be used to separate them from non-volatile byproducts.[12][13]
Q4: How important is the purity of my starting materials? A4: Extremely important. Impurities in your starting materials can act as catalysts or inhibitors for side reactions, leading to a complex mixture of byproducts.[14] Always ensure your starting materials are of the highest possible purity, and consider purifying them before use if necessary.
Data Summary: Impact of Reaction Parameters on Selectivity
The following table summarizes the general effects of key reaction parameters on the outcome of cyclocondensation reactions. Use this as a quick reference during your experimental design and troubleshooting.
| Parameter | Effect on Intermolecular Byproducts | Effect on Regioselectivity | General Recommendation |
| Concentration | High concentration favors byproducts | Can sometimes influence equilibrium | Use high dilution or slow addition to favor intramolecular cyclization. |
| Temperature | Complex effect; can increase or decrease byproducts | Can switch between kinetic and thermodynamic control | Systematically screen temperatures to find an optimal balance.[15][16] |
| Catalyst | Choice can minimize side reactions | A primary tool for controlling regioselectivity | Screen a variety of catalysts (acid, base, metal, organocatalyst).[7][9][17] |
| Solvent | Can influence precursor conformation and reaction rates | Can affect transition state energies | Screen solvents of varying polarity and coordinating ability.[3] |
This guide provides a foundational framework for addressing byproduct formation in cyclocondensation reactions. Successful synthesis relies on a systematic approach to optimization, grounded in a solid understanding of the underlying chemical principles.
References
- 1. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclocondensation reaction: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [scholarworks.umass.edu]
- 6. Cu( i ) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C–N ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03865F [pubs.rsc.org]
- 7. Selectivity of Catalysts [fhi.mpg.de]
- 8. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 9. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [cora.ucc.ie]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of temperature on wet agglomeration of crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalytic Control in Cyclizations: From Computational Mechanistic Understanding to Selectivity Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Substituted Xanthines
Welcome to the technical support center for the synthesis of 8-substituted xanthines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of 8-substituted xanthines.
Q1: My Traube synthesis is resulting in very low yields. What are the common causes and how can I fix this?
Low yields in the Traube synthesis, particularly during the final imidazole ring closure, are a frequent challenge. This is often due to poor solubility of the 5,6-diaminouracil precursor, harsh reaction conditions leading to side products, or incomplete cyclization.[1][2]
-
Assess Precursor Purity: Ensure your 5,6-diaminouracil precursor is pure. Impurities can significantly interfere with the cyclization step.
-
Improve Solubility: Xanthine precursors are often poorly soluble. If using a reagent like hexamethyldisilazane (HMDS), the addition of a co-solvent such as tetrahydrofuran (THF) can be crucial for the reaction to proceed.[3][4]
-
Switch to Microwave Synthesis: Conventional heating often requires prolonged reaction times (hours to days) at high temperatures, which can lead to degradation and the formation of side products.[1][4] Microwave irradiation can dramatically shorten reaction times to minutes and often significantly improves yields by providing rapid, uniform heating.[3][4]
-
Optimize Ring Closure Conditions:
-
For 8-unsubstituted xanthines, cyclization of 5,6-diaminouracils with triethyl orthoformate under microwave conditions is highly efficient.[3][5]
-
When condensing with a carboxylic acid, ensure efficient amide bond formation first. Using a modern coupling agent can produce the amide precursor in high yield under mild conditions before proceeding to cyclization.[6] Cyclization of the intermediate amide is often achieved by heating with aqueous NaOH.[6]
-
Q2: I am observing significant side product formation in my reaction. What are the likely culprits and mitigation strategies?
Side product formation is often a consequence of harsh reaction conditions or the presence of reactive functional groups.
-
Reaction Temperature and Time: Prolonged heating can lead to decomposition of starting materials and products. As mentioned, microwave synthesis can be an effective strategy to reduce reaction times and minimize side product formation.[3][4]
-
Oxidative Degradation: 5,6-diaminouracil precursors can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.
Q3: The purification of my 8-substituted xanthine is proving difficult. What are some effective purification strategies?
The low solubility of many xanthine derivatives can make purification challenging.[7]
-
Recrystallization: This is often the most effective method for purifying solid xanthine derivatives. Experiment with a range of solvents and solvent mixtures to find a system that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Column Chromatography: For less polar xanthine derivatives, silica gel column chromatography can be effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary.
-
Preparative HPLC: For challenging separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) is a powerful technique.
Troubleshooting Guides
Guide 1: Optimizing the Traube Synthesis for Imidazole Ring Closure
The final cyclization step in the Traube synthesis is often the most critical for achieving a high yield. This guide provides a systematic approach to troubleshooting this step.
Problem: Low or No Product Formation in the Cyclization Step
Troubleshooting Workflow: Low Yield in Traube Synthesis
Caption: Troubleshooting workflow for low yields in the Traube synthesis.
Step-by-Step Protocol for Microwave-Assisted Cyclization
This protocol is adapted from a highly efficient microwave-assisted synthesis of 8-styrylxanthine derivatives.[3][4]
-
Reactant Preparation: In a 10 mL microwave process vial, suspend the 6-amino-5-acylamidouracil precursor (e.g., 3.0 mmol) in a mixture of hexamethyldisilazane (HMDS) and tetrahydrofuran (THF). The addition of THF as a co-solvent is often crucial.[3][4]
-
Catalyst Addition: Add a catalytic amount of ammonium sulfate.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture with a power of 100 W at 150°C for 20 minutes.
-
Work-up: After cooling, the reaction mixture can be worked up by standard procedures, such as quenching with water, extraction with an organic solvent, and purification by recrystallization or column chromatography.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to Days | Minutes |
| Temperature | Often >150°C | Controlled (e.g., 150°C) |
| Yield | Often low to moderate | Generally improved |
| Side Products | More prevalent | Minimized |
Table 1. Comparison of conventional heating and microwave irradiation for the cyclization step in the synthesis of 8-substituted xanthines.
Guide 2: Improving Yields in Suzuki-Miyaura Coupling for 8-Aryl-Substituted Xanthines
The Suzuki-Miyaura coupling is a powerful method for the synthesis of 8-aryl-substituted xanthines from 8-haloxanthines.[8] However, the success of this reaction is highly dependent on the careful optimization of several parameters.[8]
Problem: Low Conversion or Decomposition in Suzuki-Miyaura Coupling
Key Parameters for Optimization:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Common catalysts include Pd(OAc)2 and Pd(PPh3)4. The ligand can influence the efficiency of the catalytic cycle.
-
Base: A base is required to activate the boronic acid. Inorganic bases such as K2CO3, Cs2CO3, and K3PO4 are commonly used. The strength and solubility of the base can impact the reaction rate and yield.
-
Solvent: The solvent system must be able to dissolve the reactants and facilitate the reaction. Common solvents include DMF, dioxane, and toluene, often with the addition of water.
-
Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the reactants or products.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling of 8-haloxanthines.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation |
| 8-Haloxanthine | 1 equivalent |
| Arylboronic Acid | 1.2 - 1.5 equivalents |
| Palladium Catalyst | 2-5 mol% (e.g., Pd(OAc)2) |
| Ligand | 4-10 mol% (e.g., PPh3) |
| Base | 2-3 equivalents (e.g., K2CO3) |
| Solvent | DMF/H2O or Toluene/H2O |
| Temperature | 80 - 120 °C |
Table 2. Recommended starting conditions for Suzuki-Miyaura coupling.
Note: These are general starting conditions and may require further optimization for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,3-Diethyl-5,6-diaminouracil in Different Solvents
Welcome to the technical support center for 1,3-Diethyl-5,6-diaminouracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the critical aspects of its stability in various solvents, offering field-proven insights and practical solutions to common experimental challenges.
Introduction to the Stability of this compound
This compound (CAS 52998-22-8) is a key intermediate in organic synthesis, particularly in the development of complex heterocyclic systems for pharmaceuticals and functional materials.[1][2] Its utility, however, is intrinsically linked to its chemical stability, which can be influenced by a variety of environmental factors. This yellow, crystalline solid is known to be hygroscopic, readily absorbing moisture from the atmosphere, which necessitates careful handling and storage to maintain its integrity.[1][3] Understanding its behavior in different solvents is paramount for reproducible experimental outcomes and the successful development of new chemical entities.
The stability of uracil derivatives, in general, is highly dependent on the solvent's properties, such as polarity and its ability to form hydrogen bonds.[4] Additionally, factors like pH, temperature, and light exposure can significantly impact the degradation of these compounds. This guide will provide a structured approach to understanding and managing the stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in solution?
A1: The degradation of this compound in solution is primarily influenced by:
-
Solvent Type: The polarity of the solvent plays a crucial role. For some uracil derivatives, stability decreases with increasing solvent polarity.[4]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the uracil ring and its substituents.[5]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light Exposure: Uracil and its derivatives can be susceptible to photodegradation, leading to the formation of dimers or other photoproducts.[6][7]
-
Presence of Oxidizing Agents: The diamino-substituted uracil core can be susceptible to oxidation.
Q2: How should I store this compound to ensure its long-term stability?
A2: To ensure the long-term stability of solid this compound, it is recommended to:
-
Store it in a tightly sealed container to protect it from moisture, due to its hygroscopic nature.[1][3]
-
Keep it in a dark place to prevent photodegradation.[6]
-
Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
For long-term storage, refrigeration (2-8°C) is advisable.[6]
Q3: In which solvents is this compound known to be soluble?
A3: this compound is reported to be soluble in chloroform.[6] Based on the behavior of similar diaminouracil derivatives, it is likely to have some solubility in other polar aprotic solvents like DMSO and DMF, although this should be experimentally verified.[8] Its solubility in aqueous solutions may be limited and highly pH-dependent.
Q4: Can I expect this compound to be stable in aqueous buffers?
A4: The stability of this compound in aqueous buffers is a significant concern. Uracil derivatives can undergo hydrolytic degradation, and the rate of this degradation is often pH-dependent.[5][9] It is crucial to determine the optimal pH range for stability if working in aqueous media. Generally, neutral or slightly acidic conditions may be preferable to strongly acidic or alkaline conditions, but this needs to be confirmed experimentally.
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in Solution
Question: I've dissolved this compound in my chosen solvent, but I'm observing rapid degradation, as indicated by the appearance of new peaks in my HPLC analysis. What could be the cause, and how can I mitigate this?
Answer: Rapid degradation is a common issue and can often be traced back to a few key factors. Let's break down the potential causes and solutions.
Causality Chain:
Caption: Troubleshooting workflow for rapid degradation.
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice:
-
Rationale: The stability of uracil derivatives is highly sensitive to the solvent environment.[4] Polar protic solvents like water and alcohols can participate in degradation reactions, while aprotic solvents may offer greater stability.
-
Action: If possible, switch to a less reactive, aprotic solvent. Chloroform is a known solvent for this compound.[6] If your experimental conditions require a protic solvent, consider conducting a small-scale stability study to compare degradation rates in different solvents (e.g., DMSO, DMF, acetonitrile, ethanol).
-
-
Control the pH (for Aqueous Solutions):
-
Rationale: Acidic or basic conditions can catalyze the hydrolysis of the uracil ring.[5]
-
Action: If working with aqueous solutions, prepare a series of buffered solutions at different pH values (e.g., pH 3, 5, 7, 9) and monitor the stability of this compound over time using HPLC. This will help you identify a pH range where the compound is most stable.
-
-
Minimize Contaminants:
-
Rationale: Trace amounts of acids, bases, or oxidizing agents in your solvent can initiate degradation.
-
Action: Use high-purity, HPLC-grade solvents. If you suspect dissolved oxygen is an issue, degas your solvents by sparging with nitrogen or argon before use.
-
-
Protect from Light:
Issue 2: Inconsistent Results and Poor Reproducibility
Question: My experimental results with this compound are inconsistent from one day to the next. What could be causing this lack of reproducibility?
Answer: Inconsistent results are often due to subtle variations in experimental conditions that affect the stability of the compound.
Key Areas to Investigate:
-
Hygroscopic Nature:
-
Rationale: As a hygroscopic solid, this compound can absorb varying amounts of water from the atmosphere each time the container is opened.[1][3] This can affect the accuracy of weighing and introduce water into your reactions, potentially accelerating degradation.
-
Solution: Aliquot the solid compound into smaller, single-use vials under an inert atmosphere. This minimizes exposure of the bulk material to air and moisture. Always handle the compound in a glove box or a desiccator.
-
-
Age of Solutions:
-
Rationale: Solutions of this compound may not be stable over long periods, even under ideal conditions.
-
Solution: Prepare fresh solutions for each experiment. If you must store solutions, even for a short time, store them at low temperatures (2-8°C) and protected from light. It is advisable to re-analyze the solution by HPLC to confirm its purity before use if it has been stored.
-
-
Temperature Fluctuations:
-
Rationale: Minor changes in ambient temperature can affect the rate of degradation.
-
Solution: Ensure your experiments are conducted in a temperature-controlled environment. If your reaction is sensitive to heat, use a water or oil bath to maintain a consistent temperature.
-
Expected Stability Trends in Common Solvents
| Solvent Class | Examples | Expected Stability | Rationale |
| Nonpolar Aprotic | Toluene, Hexane | High | Low reactivity and minimal interaction with the solute. |
| Polar Aprotic | Chloroform, DMSO, DMF, Acetonitrile | Moderate to High | Solubilizes the compound well without participating in hydrolytic degradation. Stability may vary within this class. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Can act as nucleophiles and participate in hydrogen bonding, potentially facilitating degradation pathways like hydrolysis.[4] |
| Aqueous Buffers | Phosphate, Acetate, Tris | Highly pH-Dependent | Stability will be dictated by the pH of the buffer, with extremes in pH likely accelerating degradation.[5] |
Disclaimer: This table provides a qualitative guide. It is essential to experimentally verify the stability of this compound in your specific solvent system.
Experimental Protocol: Assessing the Stability of this compound by HPLC
This protocol provides a general framework for conducting a stability study of this compound in a chosen solvent.
Objective: To determine the rate of degradation of this compound in a specific solvent over time at a given temperature.
Materials:
-
This compound
-
HPLC-grade solvent of choice
-
Class A volumetric flasks
-
Amber HPLC vials with caps
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Workflow Diagram:
Caption: Experimental workflow for a stability study.
Procedure:
-
Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
Sample Preparation: a. Aliquot the stock solution into several amber HPLC vials, filling each with the same volume. b. Tightly cap the vials.
-
Time-Zero (T0) Analysis: a. Immediately analyze one of the vials by HPLC to determine the initial peak area of the this compound peak. This will serve as your T0 reference.
-
Incubation: a. Place the remaining vials in a temperature-controlled environment (e.g., 25°C, 40°C, or your experimental temperature). b. Protect the vials from light.
-
Time-Point Analysis: a. At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubation chamber. b. Allow the vial to return to room temperature. c. Analyze the sample by HPLC under the same conditions as the T0 sample.
-
Data Analysis: a. For each time point, calculate the percentage of this compound remaining relative to the T0 sample using the peak areas. b. Plot the percentage of remaining compound versus time. c. From this plot, you can determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant and half-life of the compound under the tested conditions.
Self-Validation:
-
Run a control sample of the solvent alone to ensure no interfering peaks are present.
-
Inject a standard of known concentration at each analysis time to check for instrument variability.
-
Monitor the appearance of new peaks, which correspond to degradation products. The total peak area should remain relatively constant if all components are detected.
References
- 1. Titania-based photocatalytic degradation of two nucleotide bases, cytosine and uracil [ouci.dntb.gov.ua]
- 2. jocpr.com [jocpr.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The photochemistry of uracil: a reinvestigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Xanthine Synthesis Scale-Up
Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up of xanthine synthesis. This guide is structured for researchers, process chemists, and drug development professionals who are transitioning xanthine synthesis from the laboratory bench to pilot or manufacturing scale. Our goal is to provide actionable, field-proven insights grounded in scientific principles to help you troubleshoot common issues, optimize your processes, and ensure robust, scalable production.
The xanthine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] However, its synthesis, particularly the classic Traube method and its variations, presents significant hurdles when moving beyond the gram scale.[1][3] These challenges often manifest as decreased yields, inconsistent product quality, complex impurity profiles, and purification bottlenecks. This resource addresses these issues in a practical question-and-answer format.
Section 1: Troubleshooting the Core Synthesis - The Traube Reaction
The Traube synthesis, a venerable method for constructing the purine ring system, involves the condensation of a 5,6-diaminopyrimidine with a one-carbon unit (e.g., formic acid, aldehydes) followed by cyclization.[1] While effective at the lab scale, its scale-up is frequently problematic.
FAQ 1: Our Traube synthesis yield plummeted from 85% at the 1g scale to less than 40% at the 100g scale. What are the primary causes and how can we troubleshoot this?
This is a classic scale-up challenge, often rooted in a combination of physical and chemical factors that are less apparent at a smaller scale. The primary culprits are typically poor solubility of intermediates, inefficient heat and mass transfer, and prolonged reaction times leading to degradation.
Causality Analysis:
-
Solubility Issues: The 5,6-diaminouracil precursors are notoriously insoluble in many common organic solvents.[3] At a small scale, vigorous stirring and localized heating can sometimes overcome this, but in a large reactor, poor mixing leads to a heterogeneous slurry, resulting in incomplete reactions.
-
Heat Transfer Limitations: Large reactors have a smaller surface-area-to-volume ratio, making efficient and uniform heating difficult. Hot spots can develop near the reactor walls, causing thermal degradation of sensitive intermediates, while the core of the reactor may remain below the optimal reaction temperature.
-
Extended Reaction Times: To compensate for poor mixing and heating, reaction times are often extended. However, harsh conditions (e.g., refluxing in formic acid) over long periods (hours to days) can lead to the formation of intractable side products and degradation of the desired xanthine.[3][4]
Troubleshooting Workflow:
The following decision tree outlines a systematic approach to diagnosing and resolving low-yield issues in a scaled-up Traube synthesis.
Caption: Troubleshooting workflow for low yield in Traube synthesis.
Optimization Strategy: The Shift to Microwave Synthesis
For large-scale synthesis where conventional heating is inefficient, microwave (MW) irradiation offers a transformative solution. It provides rapid, uniform heating throughout the reaction mass, dramatically reducing reaction times from days to minutes and often significantly improving yields by minimizing thermal degradation.[3][4]
Table 1: Comparison of Conventional vs. Microwave Heating for Imidazole Ring Closure
| Parameter | Conventional Heating | Microwave (MW) Irradiation | Advantage of MW |
|---|---|---|---|
| Reaction Time | 12 - 48 hours | 10 - 30 minutes | >95% reduction in time |
| Typical Yield | 30% - 60% | 75% - 95% | Significant yield improvement |
| Heating Profile | Non-uniform, surface heating | Uniform, volumetric heating | Prevents side product formation |
| Scalability | Challenging due to heat transfer | More directly scalable | Consistent reaction profiles |
Experimental Protocol: Microwave-Assisted Synthesis of an 8-Phenylxanthine Derivative
This protocol provides a robust method for the imidazole ring closure step, a common bottleneck in xanthine synthesis.
-
Precursor Preparation: Suspend 100 g of 1,3-dipropyl-5,6-diaminouracil in a 2L microwave-compatible reactor vessel.
-
Solvent Addition: Add 500 mL of THF as a co-solvent to a solution of 1.2 equivalents of benzaldehyde in 500 mL of hexamethyldisilazane (HMDS). The addition of THF is crucial for solubilizing the precursors.[4]
-
Microwave Irradiation: Seal the vessel and place it in a suitable large-scale microwave reactor. Irradiate the mixture at 150°C for 20 minutes with continuous stirring.
-
Work-up: After cooling, quench the reaction by slowly adding 1L of methanol. The product will precipitate.
-
Isolation: Filter the solid precipitate, wash with cold methanol (2 x 200 mL), and dry under vacuum at 60°C to yield the 8-phenyl-1,3-dipropylxanthine.
-
Purity Check: Analyze the product purity via HPLC-UV and confirm its identity using LC-MS and ¹H-NMR.
Section 2: Impurity Profiling and Control
As synthesis scales up, minor impurities formed at the bench can become major contaminants, complicating purification and compromising the final product's quality and safety.[5] A thorough understanding of the impurity profile is essential for process control.[6][7]
FAQ 2: We've identified several process-related impurities in our scaled-up batch via HPLC. How can we systematically identify their source and implement controls?
Identifying and controlling impurities requires a multi-step approach involving analytical characterization, mechanistic investigation, and process modification.
Systematic Approach to Impurity Management:
-
Identification & Characterization:
-
Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary tool for this task.[5] It provides both the retention time and the mass of the impurities, which is the first step toward structural elucidation.
-
Protocol: Develop a gradient HPLC method that effectively separates the API from all impurities.[8] Analyze the sample using an MS detector (e.g., Q-TOF or Orbitrap) to obtain high-resolution mass data for each unknown peak. This data can be used to predict the elemental composition.
-
-
Source Determination:
-
Mechanistic Analysis: Based on the proposed structure, hypothesize how the impurity could have formed. Common sources include unreacted starting materials, intermediates from incomplete reactions, side-products from competing reaction pathways, and degradation products.[6][7]
-
Stress Testing: Force degradation studies (e.g., exposure of the API to acid, base, heat, light, and oxidation) can help determine if an impurity is a degradant.
-
-
Control Strategy Implementation:
-
Once the source is known, modify the process to prevent formation. This could involve adjusting temperature, changing reagent stoichiometry, improving purification of starting materials, or modifying the work-up procedure.
-
Table 2: Common Impurities in Xanthine Synthesis and Control Strategies
| Impurity Type | Potential Source | Analytical Method | Control Strategy |
|---|---|---|---|
| Unreacted 5,6-diaminouracil | Incomplete cyclization reaction. | HPLC-UV, LC-MS | Optimize reaction time/temperature; use microwave synthesis for higher conversion.[4] |
| Over-alkylated Xanthine | Non-selective alkylation at N1, N3, or N7 positions. | LC-MS, NMR | Use of protecting groups; careful control of base and alkylating agent stoichiometry.[9] |
| Hydrolyzed Intermediates | Water contamination during work-up or reaction. | HPLC-MS | Use anhydrous solvents; perform reactions under an inert atmosphere (N₂ or Ar). |
| Oxidized Species | Air exposure at high temperatures. | LC-MS | Blanket the reaction with an inert gas; add antioxidants if compatible with the chemistry.[10] |
Section 3: Purification and Isolation at Scale
Purification is often the most significant bottleneck in scaling up chemical syntheses. Methods that are simple in the lab, like flash chromatography, become impractical and expensive at an industrial scale.
FAQ 3: Our xanthine derivative is an amorphous solid that is difficult to crystallize, and we are struggling with purity (>98%). What large-scale purification options are viable?
For compounds that resist crystallization, large-scale chromatography or the formation of a crystalline salt are the most common industrial solutions.
Strategy 1: Salt Formation and Recrystallization
Xanthine's acidic N-H protons and basic nitrogen atoms allow it to form salts with both bases and acids.[9] Converting the amorphous freebase into a crystalline salt can dramatically improve handling and purification efficiency.
-
Screening: Screen a variety of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, mesylic acid, tartaric acid) and bases (e.g., NaOH, KOH, tromethamine) in different solvent systems to identify conditions that yield a highly crystalline salt.
-
Optimization: Once a promising salt is identified, optimize the crystallization conditions (solvent/anti-solvent ratio, cooling rate, seeding) to maximize yield and purity.
Strategy 2: Preparative Reversed-Phase HPLC
While expensive, preparative HPLC is a powerful tool for purifying challenging compounds to very high purity levels at a multi-kilogram scale.
-
Stationary Phase: C18 columns are most commonly used for xanthine separations due to their robust nature and good resolving power for these types of molecules.[8]
-
Mobile Phase: A simple mobile phase of buffered water and a polar organic solvent like acetonitrile or methanol is typically effective.
-
Process: The crude product is dissolved and injected onto a large-diameter column. A gradient is run to separate the main product from impurities, and the pure fraction is collected, followed by solvent removal.
Section 4: Process Safety in Scale-Up
Ensuring safety is the most critical aspect of scaling up any chemical process.[11] Industrial-scale reactions involve large quantities of energy and materials, amplifying the risks associated with thermal hazards and chemical exposure.
FAQ 4: What are the key process safety risks we need to evaluate before scaling our xanthine synthesis to a 50L reactor?
A thorough process safety assessment is mandatory. The primary risks to evaluate are thermal runaway potential, handling of hazardous materials, and potential for pressure buildup.
Key Safety Considerations:
-
Reaction Calorimetry:
-
Purpose: To measure the heat generated by the reaction (enthalpy of reaction) and the rate of heat generation. This data is crucial for ensuring the reactor's cooling system can handle the heat load and prevent a thermal runaway.
-
Action: Perform reaction calorimetry (RC1) studies to determine the reaction's thermal profile. This will inform the safe addition rates of reagents and the required cooling capacity.[12]
-
-
Hazardous Reagents:
-
Analysis: Identify all hazardous reagents (e.g., flammable solvents like THF, corrosive acids like formic acid, toxic reagents like HMDS).
-
Action: Develop Standard Operating Procedures (SOPs) for the safe handling, storage, and charging of these materials. Ensure appropriate personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed-transfer systems) are in place.
-
-
Pressure and Off-Gassing:
-
Analysis: Evaluate if any reaction steps can generate non-condensable gases (e.g., CO₂, N₂) that could lead to a dangerous pressure buildup in a sealed reactor.
-
Action: Ensure the reactor is equipped with adequate pressure relief systems (e.g., rupture discs, relief valves). If significant off-gassing is expected, the process should be run in a reactor vented to a scrubber or an appropriate abatement system.
-
Process Safety Workflow Diagram
Caption: Key workflow for process safety assessment during scale-up.
References
- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. The Role of Plant-Derived Bioactive Compounds in Mitigating Oxidative Stress [mdpi.com]
- 11. longdom.org [longdom.org]
- 12. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Xanthine Synthesis: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Xanthine (3,7-dihydropurine-2,6-dione), a fundamental purine base, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The efficient synthesis of the xanthine core is a critical starting point for the development of novel therapeutics. This guide provides an in-depth comparison of two prominent methods for xanthine synthesis: the classical Traube synthesis and a modern approach starting from guanine. We will delve into the mechanistic details, provide step-by-step experimental protocols, and present a comparative analysis of their reported yields to assist researchers in selecting the most suitable method for their applications.
Introduction to Xanthine Synthesis Strategies
The construction of the bicyclic purine ring system of xanthine can be achieved through various synthetic routes. Historically, the Traube synthesis has been a cornerstone for accessing purine derivatives, including xanthine.[1][2] This method relies on the formation of the imidazole ring onto a pre-existing pyrimidine scaffold. More recent methods have explored alternative starting materials and reaction pathways to improve yield, purity, and process efficiency. Among these, the synthesis from readily available guanine presents a compelling alternative.
This guide will focus on a detailed comparison of these two influential methods:
-
The Traube Synthesis: A classic and versatile method starting from a pyrimidine derivative.
-
Synthesis from Guanine: A high-yield method utilizing a diazotization reaction.
We will explore the causality behind the experimental choices in each protocol and provide the necessary data to make an informed decision based on laboratory needs and desired outcomes.
Method 1: The Traube Synthesis
The Traube synthesis, first reported by Wilhelm Traube in 1900, is a foundational method for the preparation of purines.[2][3] The general principle involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid or its derivatives, to form the fused imidazole ring.[1][4]
Mechanistic Overview
The synthesis begins with the construction of a 4,5-diaminouracil intermediate. This is often achieved by nitrosation of a 6-aminouracil derivative at the 5-position, followed by reduction of the nitroso group to an amine.[5] The crucial step is the subsequent ring closure of the 4,5-diaminouracil with formic acid. This reaction proceeds via formylation of one of the amino groups, followed by an intramolecular condensation to form the imidazole ring of the xanthine molecule. The choice of cyclizing agent is critical; while formic acid is common, other reagents like diethoxymethyl acetate can also be employed.[4]
Caption: General pathway of the Traube synthesis for xanthine.
Experimental Protocol (Adapted from Traube's Guanine Synthesis)
This protocol is adapted from the classical Traube synthesis of guanine, a structurally similar purine, to illustrate the synthesis of xanthine. The key difference is the starting pyrimidine. For xanthine, 4,5-diamino-2,6-dihydroxypyrimidine (4,5-diaminouracil) is used.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-diaminouracil in an excess of 90% formic acid.[4]
-
Cyclization: Heat the mixture under reflux for 4-5 hours.[4] During this time, the diaminouracil will react with formic acid and cyclize to form xanthine.
-
Isolation: After the reaction is complete, evaporate the mixture to dryness under reduced pressure to remove the excess formic acid.[4]
-
Purification: The crude xanthine can be purified by recrystallization. Dissolve the residue in a hot, dilute solution of sodium hydroxide, decolorize with activated charcoal if necessary, and then carefully acidify with acetic acid to precipitate the purified xanthine.
-
Final Product: Filter the precipitated xanthine, wash with cold water, and dry to obtain the final product.
Discussion of Yield and Limitations
The Traube synthesis is a robust and versatile method that has been widely used for the synthesis of a variety of purine derivatives.[1] However, the yields can be variable and are often moderate. For the analogous synthesis of guanine, yields in the range of 65-75% have been reported.[4] Similar yields can be anticipated for the synthesis of unsubstituted xanthine under classical conditions.
A significant limitation of the traditional Traube synthesis is the often harsh reaction conditions, such as high temperatures and long reaction times, which can lead to the formation of byproducts and complicate purification.[6][7] Modern variations, such as the use of microwave-assisted heating, have been shown to dramatically reduce reaction times and, in some cases for xanthine derivatives, improve yields for the ring-closure step to as high as 90%.[8][9] However, these high yields are often reported for the final cyclization step and not the overall process from simpler precursors.
Method 2: Synthesis from Guanine
An alternative and high-yielding approach to xanthine synthesis starts from guanine, a readily available and relatively inexpensive purine base. This method involves the diazotization of the 2-amino group of guanine, followed by hydrolysis of the resulting diazonium salt to afford xanthine.
Mechanistic Overview
This synthesis leverages the reactivity of the primary amino group on the guanine ring. In the presence of a nitrous acid source (generated in situ from sodium nitrite and a strong acid), the 2-amino group is converted into a diazonium salt. This intermediate is generally unstable and is not isolated. Subsequent heating of the reaction mixture in an aqueous acidic environment leads to the hydrolysis of the diazonium group, replacing it with a hydroxyl group and thus forming the xanthine structure with the release of nitrogen gas. A key innovation in a patented version of this method is the separation of the diazonium salt intermediate before hydrolysis to suppress side reactions.[10]
Caption: Reaction pathway for the synthesis of xanthine from guanine.
Experimental Protocol (High-Yield Method)
The following protocol is based on a patented procedure that reports a high molar yield.[10]
-
Diazotization:
-
In a reaction flask, suspend guanine in a dilute aqueous acid solution (e.g., 5-20% hydrochloric or sulfuric acid).[10]
-
Heat the suspension to approximately 85°C with stirring for about 30 minutes, then cool the mixture to around 20°C.[4]
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature.[4]
-
After the addition is complete, warm the reaction mixture to about 45°C and continue to stir for 2 hours.[4]
-
-
Isolation of Intermediate (Optional but Recommended for High Yield):
-
Hydrolysis:
-
Purification:
-
Filter the hot solution to obtain crude xanthine.
-
For further purification, dissolve the crude product in aqueous ammonia, decolorize with activated carbon, and then neutralize with a strong acid (e.g., concentrated hydrochloric acid) to a pH of approximately 6.5 to precipitate the purified xanthine.[10]
-
-
Final Product:
-
Filter the purified xanthine, wash with hot water, and dry under vacuum to yield the final product.[10]
-
Discussion of Yield and Advantages
This method offers a significant advantage in terms of yield. The reported molar yield for this process is as high as 91.9%, with a product purity of 99.7% as determined by HPLC.[10] This is substantially higher than the yields typically reported for the classical Traube synthesis.
The key to achieving such a high yield appears to be the isolation of the diazonium salt intermediate, which likely minimizes the formation of byproducts that can occur when the hydrolysis is carried out in the initial reaction mixture.[10] The use of readily available and inexpensive starting materials like guanine, sodium nitrite, and common mineral acids also makes this process economically attractive for larger-scale synthesis. The reaction conditions are relatively mild compared to the high-temperature fusion methods sometimes employed in the Traube synthesis.
Comparative Summary of Xanthine Synthesis Methods
| Feature | Traube Synthesis | Synthesis from Guanine |
| Starting Materials | 4,5-Diaminouracil, Formic Acid | Guanine, Sodium Nitrite, Acid |
| Key Reaction | Imidazole ring cyclization | Diazotization and Hydrolysis |
| Reported Yield | 65-75% (for analogous guanine synthesis)[4] | Up to 91.9%[10] |
| Purity | Variable, requires careful purification | High (99.7% reported)[10] |
| Advantages | Versatile for a wide range of purine derivatives | High yield, high purity, readily available starting materials |
| Disadvantages | Often requires harsh conditions, moderate yields | Involves an unstable diazonium intermediate |
Conclusion
Both the Traube synthesis and the synthesis from guanine are viable methods for producing xanthine. The choice between them will largely depend on the specific needs of the researcher.
The Traube synthesis remains a valuable and versatile method, particularly when a variety of substituted xanthine derivatives are the ultimate goal, as the starting pyrimidines can be readily modified. However, for the synthesis of unsubstituted xanthine, the classical approach may result in only moderate yields.
The synthesis from guanine presents a highly efficient and high-yielding alternative for the specific preparation of unsubstituted xanthine. Its use of inexpensive reagents and the reported high purity of the final product make it an excellent choice for applications requiring large quantities of high-quality xanthine. The procedural modification of isolating the diazonium intermediate is a critical step for maximizing the yield and purity.
For researchers and drug development professionals focused on the efficient and high-yield production of the core xanthine scaffold, the synthesis from guanine is a demonstrably superior method based on the available data.
References
- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Traube Purine Synthesis [drugfuture.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scribd.com [scribd.com]
- 6. US2827461A - Synthesis of xanthines - Google Patents [patents.google.com]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN109265459B - A kind of preparation method of xanthine - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of Diaminouracils in Traube Purine Synthesis
For researchers, medicinal chemists, and professionals in drug development, the Traube purine synthesis remains a cornerstone for the construction of the purine scaffold, a privileged core in numerous biologically active molecules. Originally reported by Wilhelm Traube in 1900, this classical method involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon unit to form the fused imidazole ring of the purine system. The choice of the starting 4,5-diaminopyrimidine, often a 5,6-diaminouracil derivative, is critical to the success of the synthesis, with substituents on the uracil ring significantly influencing reaction yields and efficiency. This guide provides a comparative analysis of the efficacy of various diaminouracils in the Traube synthesis, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Mechanism of Traube Purine Synthesis: A Refresher
The Traube synthesis, in its most common modern adaptation for the synthesis of xanthine and its derivatives, proceeds through a well-defined sequence. The key steps involve the nitrosation of a 6-aminouracil at the 5-position, followed by reduction of the nitroso group to an amine, yielding the crucial 5,6-diaminouracil intermediate. This intermediate is then acylated at the more nucleophilic 5-amino group, typically with formic acid or its derivatives, to form a 5-formamidouracil. The final step is a cyclodehydration to furnish the purine ring system.[1][2][3][4]
Figure 1: Generalized workflow of the Traube purine synthesis for xanthine derivatives.
Comparative Efficacy of Diaminouracil Precursors
The nature of the substituents on the diaminouracil ring, particularly at the N1 and N3 positions, exerts a profound influence on the efficiency of the Traube synthesis. These substituents can modulate the electronic properties and steric environment of the reacting amino groups, thereby affecting the rates of both the initial formylation and the subsequent cyclization.
The Influence of N-Alkylation
N-alkylation of the uracil ring is a common strategy in the synthesis of medicinally important purines, such as theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine). The presence of these alkyl groups has a notable impact on the reactivity of the diaminouracil intermediate.
1,3-Dimethyl-5,6-diaminouracil: This is perhaps the most widely studied N-disubstituted diaminouracil, serving as the direct precursor to theophylline. The two methyl groups at the N1 and N3 positions are electron-donating, which increases the nucleophilicity of the pyrimidine ring and the exocyclic amino groups. This enhanced nucleophilicity can facilitate the initial formylation step. Furthermore, the resulting 6-amino-5-formamido-1,3-dimethyluracil is primed for efficient cyclization to theophylline.[5]
Unsubstituted 5,6-Diaminouracil: In the absence of N-alkyl groups, the diaminouracil is less nucleophilic. While it readily participates in the Traube synthesis to form xanthine, the reaction conditions may need to be more forcing compared to its N-alkylated counterparts.
Mono-N-Substituted Diaminouracils: Diaminouracils with a single alkyl or aryl substituent at the N1 or N3 position exhibit intermediate reactivity. The position of the substituent can influence the regioselectivity of subsequent reactions if the purine product is further modified.
The following table summarizes a comparison of yields for the preparation of 6-amino-5-carboxamidouracils, which are direct precursors to 8-substituted xanthines, from various N-substituted 5,6-diaminouracils. While not a direct measure of the Traube cyclization itself, the efficiency of this preceding acylation step is a strong indicator of the diaminouracil's reactivity.
| 5,6-Diaminouracil Derivative | Carboxylic Acid | Yield of 6-Amino-5-carboxamidouracil (%) | Reference |
| 1,3-Dipropyl-5,6-diaminouracil | 4-Methoxybenzoic acid | 87 | |
| 3-Ethyl-5,6-diaminouracil | 2-Phenylcyclopropanecarboxylic acid | 89 | [6] |
| 3-Propargyl-5,6-diaminouracil | (E)-3-(3-Methoxyphenyl)acrylic acid | 83 | [6] |
| 3-Ethyl-5,6-diaminouracil | 4-(((4-Nitrophenyl)sulfonyl)oxy)benzoic acid | 78 | [6] |
| 3-Methyl-5,6-diaminouracil | Cyclopentanecarboxylic acid | 70 |
This data is compiled from studies utilizing the COMU coupling reagent for the amidation reaction.
The consistently high yields across a range of N-substituted diaminouracils suggest that N-alkylation is well-tolerated and can even be beneficial for the initial acylation step, a crucial part of the overall Traube synthesis pathway.
Steric and Electronic Effects
The electronic nature of the substituents on the diaminouracil ring plays a key role in modulating the nucleophilicity of the 5- and 6-amino groups.
-
Electron-Donating Groups (EDGs): Alkyl groups at N1 and N3, as seen in the precursor to theophylline, are EDGs that increase the electron density on the pyrimidine ring and, by extension, the exocyclic amino groups. This enhanced nucleophilicity generally leads to faster and more efficient acylation and cyclization.
-
Electron-Withdrawing Groups (EWGs): While less common in classical Traube syntheses, the introduction of EWGs on the uracil ring would be expected to decrease the nucleophilicity of the amino groups, potentially hindering the reaction and requiring more forcing conditions.
Steric hindrance can also play a role. Bulky substituents at the N1 or N3 positions, or at the C6 position, could potentially impede the approach of the acylating agent or hinder the conformational changes required for cyclization. However, for common alkyl groups like methyl and ethyl, this effect appears to be minimal.
References
- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 2. Traube Purine Synthesis [drugfuture.com]
- 3. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 4. scribd.com [scribd.com]
- 5. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 6. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Precursors for 8-Substituted Xanthines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the xanthine scaffold is a cornerstone of medicinal chemistry. Its derivatives, particularly those substituted at the 8-position, are renowned for their diverse pharmacological activities, including potent and selective antagonism of adenosine receptors.[1] The classical synthetic pathways to these valuable compounds, however, often present challenges in terms of harsh conditions, limited substrate scope, or low yields. This guide provides an in-depth comparison of traditional and alternative precursors for synthesizing 8-substituted xanthines, offering field-proven insights and experimental data to inform your selection of the optimal synthetic strategy.
The Precursor Landscape: From Classic Routes to Modern Alternatives
The synthesis of the 8-substituted xanthine core primarily involves the construction of the imidazole ring onto a pre-existing pyrimidine structure. The choice of the pyrimidine precursor is a critical decision that dictates the reaction conditions, the accessible range of 8-substituents, and the overall efficiency of the synthesis.
The Workhorse Precursor: 5,6-Diaminouracils
The most prevalent and versatile precursors for 8-substituted xanthines are 1,3-dialkyl-5,6-diaminouracils. This approach, a modification of the classic Traube purine synthesis, offers two primary pathways to the desired xanthine product, depending on the nature of the C8-substituent to be introduced.[2][3]
-
Route A: Condensation with Aldehydes: This is a common method where the 5,6-diaminouracil is condensed with an aldehyde to form a Schiff base (imine) intermediate.[2] Subsequent oxidative cyclization, often facilitated by reagents like diethyl azodicarboxylate (DEAD) or even thionyl chloride, yields the 8-substituted xanthine.[2][4] This route is particularly effective for introducing alkyl and aryl substituents at the 8-position.
-
Route B: Condensation with Carboxylic Acids: For incorporating a wider variety of functional groups, the 5,6-diaminouracil can be acylated with a carboxylic acid.[2][5] This is typically achieved using a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), to form a 5-carboxamidouracil intermediate.[2][5] This stable precursor then undergoes base-catalyzed cyclization, usually by heating with aqueous sodium hydroxide, to afford the final xanthine product.[2]
The choice between these two routes is dictated by the desired 8-substituent. Aldehydes are suitable for simpler alkyl and aryl groups, while the carboxylic acid route provides greater flexibility for more complex or functionalized moieties.
A significant advancement in the carboxylic acid route is the use of modern coupling reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate).[5][6] This reagent allows for the rapid and high-yielding synthesis of the 5-carboxamidouracil precursor under mild conditions, often leading to the precipitation of the pure product in minutes.[5][6]
Comparative Analysis of Precursor Strategies
The selection of a synthetic route is a multi-faceted decision. The following table summarizes the key performance indicators for the primary precursor strategies.
| Precursor Strategy | Typical 8-Substituents | Reaction Conditions | Advantages | Disadvantages |
| 5,6-Diaminouracil + Aldehyde | Alkyl, Aryl | Oxidative (e.g., DEAD, SOCl2) | Direct, one-pot potential.[7] | Limited to aldehyde availability; oxidative conditions can affect sensitive functional groups. |
| 5,6-Diaminouracil + Carboxylic Acid | Wide variety (Alkyl, Aryl, Heteroaryl, functionalized chains) | Amide coupling followed by base-catalyzed cyclization (e.g., NaOH, heat).[2] | Highly versatile, broad substrate scope, milder cyclization than some oxidative methods.[5] | Two distinct steps required; coupling agents can be expensive. |
| 8-Haloxanthines (e.g., 8-Bromoxanthine) | Aryl, Heteroaryl | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | State-of-the-art for C-C bond formation, excellent functional group tolerance.[8] | Requires pre-functionalized xanthine core; catalyst and ligand costs. |
| Uric Acid Derivatives | Limited scope, often requires harsh transformations | Often harsh (e.g., strong acids/bases, high temperatures) | Inexpensive starting material. | Limited utility for diverse 8-substitution; harsh conditions not suitable for complex molecules. |
Visualization of Synthetic Pathways
To better illustrate the relationships between these precursor strategies, the following diagrams outline the key synthetic workflows.
Figure 1: Overview of major synthetic routes from common precursors.
Experimental Protocols: A Practical Guide
To provide actionable insights, here are detailed, step-by-step methodologies for key transformations.
Protocol 1: Synthesis of a 5-Carboxamidouracil Intermediate via COMU Coupling
This protocol is adapted from a highly efficient method for generating the direct precursors for base-catalyzed cyclization.[5]
Objective: To synthesize N-(6-amino-1,3-dipropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide, a precursor for 8-phenyl-1,3-dipropylxanthine.
Materials:
-
5,6-diamino-1,3-dipropyluracil
-
Benzoic acid
-
COMU (coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a solution of benzoic acid (1.1 eq) in anhydrous ACN, add COMU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 5 minutes to activate the carboxylic acid.
-
Add 5,6-diamino-1,3-dipropyluracil (1.0 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature. The product typically begins to precipitate within 5-10 minutes.
-
After 15 minutes, collect the precipitate by vacuum filtration.
-
Wash the solid with cold ACN and then with diethyl ether.
-
Dry the product under vacuum. The resulting N-(6-amino-1,3-dipropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is often pure enough for the next step without further purification (Typical yield: >85%).[5]
Causality Insight: The use of COMU as a coupling reagent is advantageous due to its high reactivity and the formation of water-soluble byproducts, which simplifies purification. The rapid precipitation of the product drives the reaction to completion and often results in a very pure intermediate.
Protocol 2: Base-Catalyzed Cyclization to form an 8-Substituted Xanthine
This protocol describes the final ring-closure step to form the xanthine scaffold.[2]
Objective: To cyclize the 5-carboxamidouracil intermediate to form 8-phenyl-1,3-dipropylxanthine.
Materials:
-
N-(6-amino-1,3-dipropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide
-
2 M Sodium hydroxide (NaOH) solution
-
Acetic acid
Procedure:
-
Suspend the 5-carboxamidouracil intermediate in 2 M aqueous NaOH.
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with acetic acid to a pH of ~6-7 to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then diethyl ether.
-
Dry the product under vacuum to yield the 8-substituted xanthine.
Causality Insight: The strong basic conditions facilitate the intramolecular nucleophilic attack of the 6-amino group onto the amide carbonyl, followed by dehydration to form the imidazole ring. Acidification is necessary to neutralize the phenolate (if applicable) and protonate the final product, causing it to precipitate from the aqueous solution.
Modern Methodologies: Enhancing Efficiency and Sustainability
The field of organic synthesis is continually evolving, and xanthine synthesis is no exception. Modern techniques are being applied to overcome the limitations of classical methods.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate xanthine synthesis.[1][9][10] It can dramatically reduce reaction times for the cyclization step, often from hours to minutes, and can also improve yields.[1][9][10] For example, the cyclization of 5-carboxamidouracil precursors using hexamethyldisilazane (HMDS) under microwave conditions has been shown to be highly effective.[1]
Figure 2: A simplified workflow for microwave-assisted cyclization.
Palladium-Catalyzed Cross-Coupling: For the synthesis of 8-aryl and 8-heteroaryl xanthines, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the state-of-the-art.[8] This approach starts from a readily accessible 8-haloxanthine (typically 8-bromoxanthine) and couples it with a boronic acid derivative. This method offers unparalleled scope and functional group tolerance, making it a go-to strategy in drug discovery programs.[11]
Conclusion
While 5,6-diaminouracils remain the workhorse precursors for the versatile synthesis of 8-substituted xanthines, a thorough understanding of the alternative strategies is crucial for the modern medicinal chemist. For broad substrate scope and reliable scalability, the condensation of 5,6-diaminouracils with carboxylic acids, particularly when using modern coupling agents, presents a robust and high-yielding pathway. For the specific synthesis of 8-aryl derivatives, palladium-catalyzed cross-coupling from 8-haloxanthine precursors offers unmatched efficiency and functional group compatibility. The integration of modern techniques like microwave-assisted synthesis further enhances the speed and efficiency of these crucial transformations. By carefully selecting the precursor and synthetic methodology based on the target molecule's complexity and desired functionality, researchers can streamline the synthesis of these vital pharmaceutical scaffolds.
References
- 1. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry-online.com [chemistry-online.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 6. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines | Semantic Scholar [semanticscholar.org]
- 7. A Facile and Rapid One-Step Synthesis of 8-Substituted Xanthine Derivatives via Tandem Ring Closure at Room Temperature. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Microwave-assisted ring closure reactions: synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Diaminopyrimidines
Abstract
This guide provides a comprehensive comparison of analytical methods for the quantification and quality control of diaminopyrimidines, a critical class of compounds in pharmaceuticals. We delve into the foundational principles of method validation, drawing from internationally recognized guidelines to ensure data integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to empower your analytical workflows.
Introduction: The Significance of Diaminopyrimidines and Analytical Rigor
Diaminopyrimidines are a class of heterocyclic organic compounds that form the structural core of numerous therapeutic agents. Notable examples include the antibacterial drug Trimethoprim and the antiprotozoal agent Pyrimethamine. These drugs function by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis in microorganisms. The selectivity and efficacy of these drugs underscore the importance of precise and accurate analytical methods to ensure their quality, safety, and efficacy from raw material to finished product.
Method validation is the cornerstone of quality assurance in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose. Without robust validation, there is no assurance of the reliability of analytical data. This guide will navigate the complexities of validating methods for diaminopyrimidines, grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[1][2][3]
Comparative Overview of Analytical Methods
Several analytical techniques can be employed for the analysis of diaminopyrimidines. The choice of method depends on the specific application, the nature of the sample, and the required sensitivity and selectivity.
| Method | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | High resolution, selectivity, and accuracy. Amenable to automation. | Can be time-consuming and requires significant solvent usage. | Assay, impurity profiling, stability testing. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Simple, rapid, and cost-effective.[4] | Prone to interference from other absorbing species, lower selectivity. | Assay of pure drug substance or simple formulations.[5][6] |
| Gas Chromatography (GC) | Separation based on partitioning between a stationary phase and a gaseous mobile phase. | High sensitivity for volatile compounds. | Requires derivatization for non-volatile compounds like many diaminopyrimidines. | Analysis of volatile impurities or related substances. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Unparalleled sensitivity and selectivity, capable of structural elucidation. | High instrument cost and complexity. | Impurity identification, metabolite studies, trace analysis. |
The Pillars of Method Validation: A Deep Dive into ICH Q2(R1)
The ICH Q2(R1) guideline is the global standard for the validation of analytical procedures.[1][2][7][8] It outlines the key performance characteristics that must be evaluated to ensure a method is fit for purpose.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For diaminopyrimidines, this is often demonstrated through forced degradation studies. The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must then demonstrate that it can separate the intact drug from these degradants.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically determined by analyzing a series of dilutions of a standard solution. The data is then plotted (response vs. concentration) and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be ≥ 0.999.[5][6]
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay of a drug substance, the typical range is 80% to 120% of the test concentration.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The acceptance criterion for recovery is typically within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory, but with different analysts, on different days, and with different equipment.
The acceptance criterion for precision is typically a Relative Standard Deviation (RSD) of not more than 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters to investigate include mobile phase composition, pH, flow rate, and column temperature.
Experimental Workflow & Protocols: A Case Study in HPLC Method Validation for Trimethoprim
The following is a representative protocol for the validation of a reversed-phase HPLC method for the assay of Trimethoprim in a pharmaceutical formulation.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm[4][5][6] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Validation Protocol
Step 1: Specificity (Forced Degradation)
-
Prepare solutions of Trimethoprim in 0.1N HCl, 0.1N NaOH, and 3% H₂O₂.
-
Expose separate solutions to heat (80°C for 2 hours) and UV light (254 nm for 24 hours).
-
Inject the stressed samples and a control (unstressed) sample into the HPLC system.
-
Rationale: This demonstrates that the method can separate the main Trimethoprim peak from any degradation products, ensuring the assay is not falsely elevated by impurities.
Step 2: Linearity
-
Prepare a stock solution of Trimethoprim standard (100 µg/mL).
-
Create a series of at least five dilutions ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against concentration and calculate the correlation coefficient (r²).
-
Rationale: This establishes the concentration range over which the detector response is proportional to the amount of analyte, a prerequisite for accurate quantification.
Step 3: Accuracy (% Recovery)
-
Prepare a placebo formulation.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known amount of Trimethoprim standard.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Rationale: This directly measures how close the method's results are to the true value by assessing its ability to extract and quantify the analyte from the sample matrix.
Step 4: Precision
-
Repeatability: Prepare six individual samples of the Trimethoprim formulation at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the %RSD.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument. Compare the results from both studies.
-
Rationale: These tests demonstrate the method's consistency and reliability under both short-term and longer-term, more variable conditions.
Step 5: Robustness
-
Prepare a sample solution of Trimethoprim.
-
Analyze the sample while making small, deliberate changes to the method parameters, one at a time:
-
Flow Rate: ± 0.1 mL/min
-
Mobile Phase pH: ± 0.2 units
-
Acetonitrile composition: ± 2%
-
-
Evaluate the impact on system suitability parameters (e.g., peak tailing, resolution) and the assay result.
-
Rationale: This assesses the method's resilience to minor variations that are likely to occur during routine use, ensuring its transferability and long-term performance.
Data Visualization and Interpretation
Validation Workflow Diagram
Caption: A flowchart illustrating the typical phases and key parameters in an analytical method validation process.
Interrelationship of Validation Parameters
Caption: The interconnected nature of core analytical validation parameters.
Conclusion
The validation of analytical methods for diaminopyrimidines is a systematic process that ensures the generation of reliable and accurate data. By adhering to the principles outlined in the ICH Q2(R1) guideline and employing a structured, scientific approach, researchers and drug development professionals can establish robust analytical procedures. High-Performance Liquid Chromatography remains a powerful and versatile tool for this purpose, offering the necessary selectivity and precision for both quality control and research applications. The protocols and comparative data presented in this guide serve as a practical framework for developing and validating analytical methods that meet the stringent requirements of the pharmaceutical industry.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. database.ich.org [database.ich.org]
- 4. ijprems.com [ijprems.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencescholar.us [sciencescholar.us]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. fda.gov [fda.gov]
A Comparative Guide to Spectroscopic Purity Analysis of 1,3-Diethyl-5,6-diaminouracil
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds, the purity of chemical intermediates is paramount.[1][2] 1,3-Diethyl-5,6-diaminouracil, a key building block in organic synthesis, is no exception.[1][2] This guide provides a detailed comparison of spectroscopic methods for confirming the purity of this compound, offering insights into the causality behind experimental choices and presenting supporting data for each technique. As a Senior Application Scientist, this document is structured to provide both a theoretical foundation and practical, field-proven guidance for researchers.
The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate like this compound can have a cascading effect on the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4][5][6][7] Therefore, robust analytical methods are essential to ensure the purity of intermediates meets acceptable limits.
Spectroscopic Techniques for Purity Assessment: A Comparative Overview
Spectroscopic methods are powerful tools for the qualitative and quantitative analysis of chemical compounds.[8] For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique advantages in confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[9] It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous identification and the detection of even minor structural impurities.
For this compound, both ¹H NMR and ¹³C NMR are indispensable. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. The choice of solvent is critical; deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used.[10] The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing signal broadening.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Based on the structure of this compound and data from similar compounds, the following spectral features are expected:[10][11][12][13][14][15]
-
¹H NMR (in DMSO-d₆):
-
Signals for the two ethyl groups: a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The chemical shifts will be influenced by the neighboring nitrogen atoms.
-
Broad signals for the two primary amino groups (-NH₂). The chemical shifts of these protons can be variable and may exchange with residual water in the solvent.
-
-
¹³C NMR (in DMSO-d₆):
-
Signals for the carbons of the two ethyl groups (CH₃ and CH₂).
-
Signals for the pyrimidine ring carbons, including the two carbonyl carbons (C=O) and the carbons bearing the amino groups.
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₂CH₃ | ~1.1 (triplet) | ~14 |
| N-CH₂CH₃ | ~3.8 (quartet) | ~40 |
| C5-NH₂ | Variable (broad) | - |
| C6-NH₂ | Variable (broad) | - |
| C4=O | - | ~160 |
| C2=O | - | ~150 |
| C5 | - | ~100 |
| C6 | - | ~150 |
Note: These are predicted values based on related structures and may vary slightly.
Impurities can be detected as additional signals in the NMR spectrum. The integration of these signals relative to the signals of the main compound allows for quantification. Common impurities could include starting materials from the synthesis, such as 6-amino-1,3-diethyluracil, or by-products from side reactions.[16]
Caption: Workflow for NMR-based purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[17][18] It serves as an excellent method for confirming the identity of this compound and detecting impurities with different functional groups.
The choice of sampling technique is important. For a solid sample like this compound, the attenuated total reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be collected first.
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:[17][18][19]
-
N-H Stretching: Two distinct bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amino groups (-NH₂).[19]
-
C-H Stretching: Bands in the region of 3000-2850 cm⁻¹ due to the C-H stretching of the ethyl groups.
-
C=O Stretching: Strong absorption bands in the region of 1700-1650 cm⁻¹ corresponding to the two carbonyl groups of the uracil ring.
-
N-H Bending: A band in the region of 1650-1580 cm⁻¹ due to the bending vibration of the primary amino groups.[19]
-
C-N Stretching: Bands in the region of 1335-1250 cm⁻¹ for the C-N bonds of the aromatic amine.[19]
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3400-3250 | Medium (two bands) |
| C-H Stretch (alkyl) | 3000-2850 | Medium |
| C=O Stretch (amide) | 1700-1650 | Strong |
| N-H Bend (primary amine) | 1650-1580 | Medium |
| C-N Stretch (aromatic amine) | 1335-1250 | Medium to Strong |
The absence of unexpected peaks in the FTIR spectrum is a good indicator of purity. For example, the presence of a broad O-H stretching band around 3500-3200 cm⁻¹ could indicate the presence of water or an alcohol impurity. The presence of a C≡N stretching band around 2250 cm⁻¹ could indicate an unreacted starting material from certain synthetic routes.
Caption: Principle of FTIR spectroscopy for sample analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quantitative Approach
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound.[20] For compounds with chromophores, such as the pyrimidine ring in this compound, this technique can be used for quantitative analysis to determine the concentration and, by extension, the purity of a sample against a reference standard.[21][22]
The choice of solvent is crucial as it can influence the absorption maximum (λmax). A solvent that dissolves the compound well and is transparent in the wavelength range of interest should be selected. Methanol or ethanol are often suitable choices for pyrimidine derivatives.[21] The pH of the solution can also affect the UV spectrum of ionizable compounds.[23]
-
Preparation of Standard Solutions: Accurately prepare a series of standard solutions of a high-purity reference standard of this compound at known concentrations.
-
Determination of λmax: Scan one of the standard solutions across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[22]
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the test sample of this compound at a known concentration and measure its absorbance at λmax.
-
Purity Calculation: Determine the concentration of the test sample from the calibration curve. The purity can be calculated by comparing the measured concentration to the expected concentration.
This compound is expected to exhibit a characteristic UV absorption spectrum due to the π → π* and n → π* electronic transitions in the pyrimidine ring. The exact λmax will depend on the solvent and pH. For similar diaminouracil derivatives, λmax values are often observed in the range of 260-290 nm.[22][24][25]
UV-Vis spectroscopy is a powerful tool for quantitative purity assessment (assay). However, it is less specific than NMR or FTIR. Impurities with similar chromophores may interfere with the analysis. Therefore, it is often used in conjunction with other, more specific methods.
Comparison of Spectroscopic Techniques for Purity Analysis
| Feature | NMR Spectroscopy | FTIR Spectroscopy | UV-Vis Spectroscopy |
| Principle | Nuclear spin transitions in a magnetic field | Molecular vibrations | Electronic transitions |
| Information Provided | Detailed molecular structure, connectivity | Functional groups | Presence of chromophores, concentration |
| Specificity | Very High | High | Moderate |
| Quantitative Ability | Excellent (with internal standard) | Semi-quantitative | Excellent (with calibration) |
| Sample Throughput | Low to Medium | High | High |
| Strengths | Unambiguous identification, detection of subtle structural differences | Rapid, non-destructive, good for functional group identification | High sensitivity, excellent for quantitative analysis |
| Limitations | Lower sensitivity, more expensive instrumentation | Less specific for complex mixtures | Limited to chromophoric compounds, less structural information |
Conclusion: An Integrated Approach to Purity Confirmation
For a comprehensive and reliable assessment of this compound purity, an integrated approach utilizing multiple spectroscopic techniques is recommended. NMR spectroscopy provides the definitive structural confirmation and is highly effective for identifying and quantifying impurities. FTIR spectroscopy offers a rapid and convenient method for identity confirmation and screening for impurities with different functional groups. UV-Vis spectroscopy is a valuable tool for accurate quantitative analysis of the main component.
By combining the strengths of these techniques, researchers and drug development professionals can ensure the high purity of this compound, a critical factor in the successful synthesis of safe and effective pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. youtube.com [youtube.com]
- 8. ijirset.com [ijirset.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. scienceopen.com [scienceopen.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. modgraph.co.uk [modgraph.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 16. 1,3-DIETHYL-5-NITROSO-6-AMINOURACIL | 89073-60-9 [chemicalbook.com]
- 17. Interpreting IR Spectra [chemistrysteps.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Reactivity of N-Alkylated Diaminouracils in Heterocyclic Synthesis
Introduction
In the field of heterocyclic chemistry, 5,6-diaminouracils are indispensable building blocks for synthesizing a vast range of biologically significant molecules, including purine alkaloids and fused pyrimidine systems.[1] These compounds are characterized by a pyrimidine core with two adjacent amino groups at the C5 and C6 positions, which serve as reactive handles for cyclization and condensation reactions. The reactivity of these precursors, however, is not uniform. Substitution at the N1 and N3 positions of the uracil ring with alkyl groups dramatically alters the molecule's electronic properties, steric profile, and solubility, thereby influencing reaction kinetics and product yields.[1]
This guide provides an in-depth, objective comparison of the reactivity of common 5,6-diaminouracil derivatives: the parent 5,6-diaminouracil (DAU), 5,6-diamino-1,3-dimethyluracil (DMDAU), and 5,6-diamino-1,3-diethyluracil (DEDAU). By synthesizing experimental data and established chemical principles, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to select the optimal diaminouracil precursor for their specific synthetic goals.
Core Factors Influencing Reactivity
The choice of an N-alkylated diaminouracil is a critical experimental decision driven by a balance of electronic, steric, and solubility factors. Understanding these principles is key to optimizing reaction outcomes.
Electronic Effects
The introduction of alkyl groups at the N1 and N3 positions significantly impacts the nucleophilicity of the C5 and C6 amino groups. Alkyl groups are electron-donating by induction, which increases the electron density of the pyrimidine ring system. This enhanced electron density, in turn, boosts the nucleophilic character of the exocyclic amino groups, making them more reactive toward electrophiles. This is a crucial factor in condensation reactions, such as the Traube purine synthesis, where the amino groups attack a one-carbon electrophile to initiate cyclization.[1] Therefore, a general reactivity trend based on electronic effects can be predicted:
DAU < DMDAU ≈ DEDAU
The dimethyl and diethyl derivatives are expected to be more reactive than the unsubstituted parent compound due to the electron-donating nature of the alkyl substituents.
Steric Hindrance
While electronics favor alkylation, steric factors can introduce competing effects. The bulkiness of the N-alkyl groups can shield the reactive amino groups, potentially hindering the approach of large or complex electrophiles. This effect is more pronounced with larger alkyl groups. While the difference between methyl and ethyl groups is modest, for reactions involving sterically demanding partners, the less-substituted DAU or the smaller DMDAU might offer a kinetic advantage over DEDAU.
Solubility
A significant practical advantage of N-alkylation is the marked improvement in solubility in common organic solvents.[1] DAU is often poorly soluble, which can lead to heterogeneous reaction mixtures, slower reaction rates, and challenges in purification. In contrast, DMDAU and DEDAU exhibit enhanced solubility, enabling more homogeneous reaction conditions.[1] This often translates to faster reaction times, higher effective concentrations of the reactant, and potentially cleaner conversions with higher yields.[1]
Comparative Reactivity in Purine Synthesis
The Traube purine synthesis is a classic and widely used method for constructing the purine ring system and serves as an excellent model for comparing the reactivity of diaminouracil derivatives.[1] This reaction involves the condensation of a 4,5-diaminopyrimidine (the diaminouracil) with a one-carbon unit, such as formic acid or a derivative thereof, to form the fused imidazole ring of the purine.
The choice of diaminouracil directly dictates the substitution pattern on the final purine product. For instance, synthesizing the bronchodilator theophylline (1,3-dimethylxanthine) requires DMDAU as the starting material.[1] Conversely, the synthesis of unsubstituted xanthine requires the parent DAU.[1]
Data Summary: Xanthine Synthesis Yields
The following table provides a qualitative and quantitative comparison of various diaminouracils as precursors in xanthine synthesis. Note that direct comparative studies under identical conditions are not always available in the literature, so this table synthesizes data from various sources to provide a practical overview.[1]
| Precursor | N-Substituents | Target Product | Relative Reactivity/Yield | Key Considerations |
| 5,6-Diaminouracil (DAU) | H, H | Xanthine | Moderate | Poor solubility can limit reaction rate and yield.[1] |
| 5,6-Diamino-1,3-dimethyluracil (DMDAU) | CH₃, CH₃ | Theophylline, Caffeine | Excellent | High solubility and activated amino groups often lead to high yields and clean reactions.[1] |
| 5,6-Diamino-1,3-diethyluracil (DEDAU) | CH₂CH₃, CH₂CH₃ | 1,3-Diethylxanthine | High to Excellent | Good solubility; reactivity is comparable to DMDAU, though potential for steric hindrance exists.[2] |
This data suggests that the N-alkyl substituents significantly influence the final yield, with the N-methylated framework of DMDAU often providing excellent results in the synthesis of corresponding N-methylated purines.[1]
Experimental Protocol: Kinetic Analysis of Diaminouracil Reactivity via UV-Vis Spectroscopy
To provide a self-validating system for comparing reactivity, this section details a robust protocol for measuring the reaction rates of different diaminouracils with a model electrophile. This method relies on monitoring changes in UV-Vis absorbance over time.[3][4]
Objective: To quantitatively determine the initial reaction rate of DAU, DMDAU, and DEDAU with a model dicarbonyl compound (e.g., glyoxal) to assess the impact of N-alkylation on reactivity.
Causality Behind Experimental Choices:
-
Spectroscopic Monitoring: UV-Vis spectroscopy is chosen for its ability to continuously and non-invasively measure the concentration of a chromophoric species in real-time.[3] We will monitor the formation of the pteridine product, which typically has a distinct and strong absorbance maximum separate from the reactants.
-
Pseudo-First-Order Conditions: By using a large excess of the electrophile (glyoxal), its concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing us to determine the pseudo-first-order rate constant with respect to the diaminouracil, making comparisons straightforward.
-
Temperature Control: Reaction rates are highly sensitive to temperature.[3] A thermostatted cell holder is essential to ensure that any observed differences in rate are due to the chemical nature of the diaminouracils and not thermal fluctuations.
Materials and Equipment
-
5,6-Diaminouracil (DAU), 5,6-Diamino-1,3-dimethyluracil (DMDAU), 5,6-Diamino-1,3-diethyluracil (DEDAU)
-
Glyoxal (40% solution in H₂O)
-
Reaction Buffer (e.g., 0.1 M Phosphate buffer, pH 7.0)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Stopwatch and micropipettes
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare 1 mM stock solutions of DAU, DMDAU, and DEDAU in the reaction buffer. Note: Gentle heating or sonication may be required to fully dissolve DAU.
-
Prepare a 100 mM stock solution of glyoxal in the same reaction buffer.
-
-
Determination of λmax for the Product:
-
Run a preliminary, complete reaction for each diaminouracil to synthesize the corresponding pteridine product.
-
Scan the UV-Vis spectrum of each product solution from 200-600 nm to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for kinetic monitoring.
-
-
Kinetic Run Setup:
-
Set the spectrophotometer to kinetics mode, monitoring absorbance at the predetermined λmax.
-
Equilibrate the thermostatted cell holder to the desired temperature (e.g., 25.0 °C).
-
Pipette 2.9 mL of the reaction buffer into a quartz cuvette and place it in the cell holder to equilibrate.
-
Add 50 µL of the 100 mM glyoxal stock solution to the cuvette and mix by gentle inversion. This is the excess reagent.
-
-
Initiation of Reaction and Data Acquisition:
-
To initiate the reaction, rapidly add 50 µL of the 1 mM diaminouracil stock solution to the cuvette.
-
Immediately start the spectrophotometer's data acquisition program and a stopwatch simultaneously.
-
Record the absorbance at λmax at regular intervals (e.g., every 15 seconds) for a duration sufficient to observe a significant increase in absorbance (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Plot Absorbance vs. Time (in seconds) for each reaction.
-
Determine the initial reaction rate by calculating the slope of the initial linear portion of the curve.[4] The slope (ΔAbs/Δt) is directly proportional to the initial rate.
-
Compare the initial rates obtained for DAU, DMDAU, and DEDAU under identical conditions. The higher the slope, the greater the reactivity of the diaminouracil derivative.
-
Visualization of Experimental Workflow
Caption: Workflow for the kinetic analysis of diaminouracil reactivity.
Expected Outcome and Interpretation
The results from this kinetic assay are expected to show that the initial reaction rates for DMDAU and DEDAU are significantly higher than that of DAU. This would provide quantitative, validating evidence that N-alkylation enhances the reactivity of the diaminouracil core in this type of condensation reaction, likely due to the combined benefits of increased electronic activation and improved solubility.
Conclusion
The N-alkylation of 5,6-diaminouracils is a powerful strategy for modulating their chemical reactivity. The introduction of methyl or ethyl groups at the N1 and N3 positions generally enhances reactivity in condensation and cyclization reactions by increasing the nucleophilicity of the C5/C6 amino groups and improving solubility in organic media.[1] While 5,6-diamino-1,3-dimethyluracil (DMDAU) often provides excellent yields for N-methylated purines like theophylline, the choice of precursor must always be guided by the specific substitution pattern desired in the final product.[1] For syntheses requiring an unsubstituted N1/N3 purine core, the parent 5,6-diaminouracil remains the essential, albeit sometimes less reactive, starting material. By understanding the interplay of electronic, steric, and solubility effects, researchers can make informed decisions to optimize their synthetic strategies for creating complex heterocyclic systems.
References
A Comparative Guide to the Biological Activity of Diethyl vs. Dimethyl Xanthine Derivatives
This guide provides an in-depth, objective comparison of the biological activities of diethyl and dimethyl xanthine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data listing to explain the causality behind experimental findings and provides the technical foundation for future research. We will dissect the structure-activity relationships that govern the potency and selectivity of these compounds, supported by quantitative data and detailed experimental protocols.
Introduction: The Versatile Xanthine Scaffold
Xanthine, a purine base, serves as the foundational structure for a class of alkaloids with profound pharmacological effects. The most well-known are the naturally occurring dimethylxanthines: theophylline (1,3-dimethylxanthine), theobromine (3,7-dimethylxanthine), and paraxanthine (1,7-dimethylxanthine), the primary human metabolite of caffeine.[1][2] These compounds are recognized for their broad biological activities, from respiratory stimulation to anti-inflammatory effects.
Synthetic modification of the xanthine core, particularly through the substitution of ethyl groups for methyl groups, has given rise to diethylxanthine derivatives. These analogs often exhibit altered potency and selectivity, providing valuable tools for probing biological systems and developing novel therapeutics. This guide will compare these two families, focusing on their interactions with key molecular targets.
Core Mechanisms of Action: A Duality of Targets
The pharmacological profile of most xanthine derivatives is primarily dictated by two distinct molecular mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][3][4][5][6]
-
Adenosine Receptor Antagonism : Adenosine is a crucial neuromodulator that signals through four G protein-coupled receptor subtypes (A₁, A₂A, A₂B, and A₃).[5][6] By binding to these receptors, xanthines act as competitive antagonists, blocking the natural effects of adenosine, which include sedation, vasodilation, and bronchoconstriction. This blockade is largely responsible for the stimulant effects of compounds like caffeine and theophylline.[3]
-
Phosphodiesterase (PDE) Inhibition : PDEs are enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][6] By inhibiting these enzymes, xanthines prevent the degradation of cAMP and cGMP, leading to their intracellular accumulation. This results in downstream effects such as smooth muscle relaxation (bronchodilation) and reduced inflammation.[3][6]
The interplay between these two mechanisms defines the therapeutic window and side-effect profile of any given xanthine derivative.
Figure 1: Core signaling pathways affected by xanthine derivatives.
Comparative Analysis: Dimethyl vs. Diethyl Derivatives
The biological activity of a xanthine is highly dependent on the nature and position of its alkyl substituents. A seemingly minor change—from methyl to ethyl groups—can profoundly alter receptor affinity and enzyme inhibition.
The Dimethylxanthines: Natural Scaffolds
The naturally occurring dimethylxanthines are the most studied members of this class.
-
Theophylline (1,3-dimethylxanthine): A cornerstone in the treatment of asthma and COPD, theophylline functions as a non-selective PDE inhibitor and a competitive non-selective adenosine receptor antagonist.[3][7] Its bronchodilatory effects are primarily attributed to PDE inhibition, while its side effects (e.g., increased heart rate, CNS stimulation) are linked to adenosine receptor blockade.[3]
-
Paraxanthine (1,7-dimethylxanthine): As the main metabolite of caffeine in humans, paraxanthine is a potent CNS stimulant, even more so than caffeine itself.[1][8][9] It displays similar or slightly higher affinity for adenosine receptors than caffeine but is notably weaker than theophylline.[10][11] Uniquely among common methylxanthines, it also acts as a selective inhibitor of cGMP-preferring phosphodiesterase (PDE9), which may contribute to its distinct behavioral effects by modulating dopamine release.[10]
-
Theobromine (3,7-dimethylxanthine): Lacking a methyl group at the N-1 position significantly reduces theobromine's biological potency.[1] It is a very weak adenosine receptor antagonist and has virtually no CNS stimulant activity compared to its isomers.[1][2]
The Diethylxanthines and Related Analogs: Synthetic Potency
Replacing methyl with ethyl or other alkyl groups has been a key strategy in developing more potent and selective xanthine-based drugs.
-
1,3-Diethyl-8-phenylxanthine (DPX): While data on the simple 1,3-diethylxanthine is sparse, systematic structural modifications have led to exceptionally potent compounds. DPX is a prime example, demonstrating that combining N-1 and N-3 diethyl substitutions with a C-8 phenyl group results in a highly potent and selective antagonist for the A₁ adenosine receptor. This highlights a key principle in xanthine structure-activity relationships: substitution at the C-8 position can dramatically enhance adenosine receptor affinity and selectivity.[1][12]
-
Enprofylline (3-propylxanthine): Although a propyl- rather than a diethyl-derivative, enprofylline serves as a critical scientific comparator to theophylline. It is a potent bronchodilator, even more so than theophylline, but possesses a negligible ability to antagonize adenosine receptors.[13] This crucial difference makes it a valuable tool for separating the clinical effects of PDE inhibition from those of adenosine antagonism. Enprofylline produces strong smooth muscle relaxation without the CNS-stimulant, diuretic, or gastric side effects associated with theophylline, demonstrating that these undesired effects are mediated by adenosine receptors.[13]
Quantitative Data Summary
The following tables summarize the available experimental data, allowing for a direct comparison of the biological activities of these compounds. Lower IC₅₀ and Kᵢ values indicate greater potency.
Table 1: Comparative Adenosine Receptor Affinity (Kᵢ / IC₅₀ in µM)
| Compound | A₁ Receptor | A₂A Receptor | A₂B Receptor | Notes |
| Theophylline | 10 - 30[11][12] | ~45[1] | - | Non-selective antagonist. |
| Paraxanthine | 21[10] | 32[10] | 4.5[10] | Affinity is slightly stronger than caffeine but weaker than theophylline.[10] |
| Theobromine | 210 - 280[11] | ~2500[1] | - | Significantly lower affinity due to the lack of an N-1 methyl group.[1] |
| Enprofylline | >100 | >100 | - | Considered to have negligible adenosine receptor antagonism.[13] |
Table 2: Comparative Phosphodiesterase (PDE) Inhibition
| Compound | Target | IC₅₀ (µM) | Notes |
| Theophylline | Non-selective PDEs | ~100-1000 | Considered a relatively weak, non-selective competitive inhibitor.[1][3] |
| Paraxanthine | PDE9 (cGMP-specific) | Selective | This selectivity is distinct from caffeine and theophylline.[10] |
| Enprofylline | Non-selective PDEs | - | A potent smooth muscle relaxant, suggesting effective PDE inhibition.[13] |
| IBMX | Non-selective PDEs | 2 - 50 | A commonly used, potent non-selective research tool. |
Key Experimental Protocols
Reproducible and verifiable data is the cornerstone of scientific integrity. The following protocols describe standard methodologies for assessing the biological activities discussed in this guide.
Protocol 1: Adenosine A₁ Receptor Binding Assay (Radioligand Displacement)
This protocol determines the affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the A₁ receptor.
Causality: The principle is competitive binding. An unlabeled test compound (e.g., a diethylxanthine derivative) competes with a radiolabeled ligand (e.g., [³H]CHA) for a finite number of receptors. The concentration of the test compound required to displace 50% of the radioligand (IC₅₀) is measured, from which the inhibition constant (Kᵢ) can be calculated, reflecting the compound's true affinity for the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue known to express A₁ receptors (e.g., bovine brain) in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Incubation: In assay tubes, combine the prepared membranes, a fixed concentration of the radioligand (e.g., 1 nM [³H]CHA), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 20°C) for a sufficient time (e.g., 2 hours) to allow binding to reach equilibrium.[12]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with a cold buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.
Figure 2: Workflow for a radioligand receptor binding assay.
Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay measures the potency (IC₅₀) of a xanthine derivative in inhibiting the enzymatic activity of a specific PDE isoform.
Causality: The assay directly measures the enzymatic conversion of a substrate (cAMP or cGMP) to its product (AMP or GMP). An effective inhibitor will reduce the rate of this conversion. By measuring the product formation at various inhibitor concentrations, a dose-response curve can be generated to determine the IC₅₀, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of recombinant human PDE enzyme (e.g., PDE4D), the substrate (e.g., cAMP), and serial dilutions of the test compound.
-
Reaction Initiation: In a microplate, combine the PDE enzyme and the test compound dilutions. Allow a brief pre-incubation period.
-
Enzymatic Reaction: Initiate the reaction by adding the cAMP substrate. Incubate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction, typically by adding a stop solution or by heat inactivation.
-
Product Detection: Add a detection reagent that specifically measures the amount of AMP produced. This can be done using various methods, including fluorescence polarization, luminescence, or colorimetric assays.
-
Data Analysis: Convert the detection signal to the percentage of inhibition relative to a control reaction with no inhibitor. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.
Conclusion and Future Directions
The comparative analysis of diethyl and dimethyl xanthine derivatives reveals critical structure-activity relationships that are fundamental to drug design.
-
Dimethylxanthines like theophylline are broad-spectrum agents whose therapeutic effects and side effects are a composite of both PDE inhibition and adenosine receptor antagonism.
-
Diethylxanthines and other synthetic analogs demonstrate the power of medicinal chemistry to refine biological activity. By modifying the alkyl groups and adding substituents at key positions like C-8, researchers can dramatically increase potency and, crucially, selectivity for specific adenosine receptor subtypes or PDE isoforms.
The case of enprofylline versus theophylline provides a compelling in-vivo validation of these principles, proving that the bronchodilatory effects of xanthines can be separated from their undesirable CNS and gastric side effects. For drug development professionals, this understanding is paramount. Future research should focus on developing derivatives with even greater selectivity to create novel therapeutics with improved efficacy and minimized adverse effects for a range of conditions, from respiratory diseases to neurodegenerative disorders.
References
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Theophylline - Wikipedia [en.wikipedia.org]
- 4. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Paraxanthine - Wikipedia [en.wikipedia.org]
- 11. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Effects of enprofylline and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of 5,6-Diaminouracil and Its Reaction Products
An In-Depth Guide to the LC-MS Characterization of Diaminouracil Reaction Products
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
5,6-Diaminouracil (5,6-DAU), a derivative of the nucleobase uracil, serves as a critical building block in chemical synthesis and is a known reaction product in biological systems.[1][2] Its derivatives are precursors for various therapeutic agents, including xanthines.[3] However, the reactivity of its two adjacent amino groups makes 5,6-DAU susceptible to various reactions, particularly oxidation and nitrosation. The resulting products can be indicators of oxidative stress, represent metabolic pathways of drug candidates, or emerge as critical impurities during pharmaceutical manufacturing.[4][5][6]
Characterizing these reaction products is paramount for ensuring drug safety and efficacy, understanding disease mechanisms, and controlling synthetic pathways. The inherent polarity, potential for isomerization, and presence in complex biological matrices make their analysis a significant challenge.[7] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust characterization and quantification of 5,6-DAU reaction products, grounded in the principles of analytical chemistry and backed by field-proven methodologies.
The Analytical Imperative: Why LC-MS is the Gold Standard
Liquid Chromatography-Mass Spectrometry is the definitive technique for analyzing molecules like 5,6-DAU and its derivatives.[8] Unlike Gas Chromatography (GC), LC-MS is perfectly suited for polar, non-volatile, and thermally labile compounds, eliminating the need for complex derivatization that can introduce artifacts. The synergy between the separation power of Liquid Chromatography (LC) and the detection sensitivity and specificity of Mass Spectrometry (MS) provides an unparalleled analytical solution.
-
Liquid Chromatography (LC) separates the target analytes from complex matrix components and, crucially, from their own isomers.
-
Mass Spectrometry (MS) provides two key dimensions of information: the mass-to-charge ratio (m/z), which helps determine the molecular weight, and the fragmentation pattern upon dissociation, which reveals the molecule's structural backbone.[9]
This guide will dissect the LC-MS workflow, comparing different approaches at each stage to empower researchers to make informed decisions for their specific analytical challenges.
The Core LC-MS Workflow: A Strategic Overview
The successful characterization of 5,6-DAU products hinges on a meticulously planned workflow. Each step is a critical control point that influences the quality of the final data.
Caption: High-level overview of the LC-MS analytical workflow.
Part 1: Mastering Sample Preparation
The adage 'garbage in, garbage out' is especially true for LC-MS analysis. The primary goals of sample preparation are to remove interfering matrix components (salts, proteins, phospholipids), concentrate the analyte, and present it in a solvent compatible with the LC method.[8][10]
| Technique | Principle | Best For | Advantages | Disadvantages |
| Protein Precipitation (PPE) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile). | Plasma, Serum, Cell Lysates | Fast, simple, inexpensive.[7] | Non-selective; may not remove other interferences. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on polarity. | Cleaner samples than PPE; removes salts. | High recovery for specific analytes.[11] | Labor-intensive; requires solvent optimization. |
| Solid Phase Extraction (SPE) | Analytes are retained on a solid sorbent and selectively eluted. | Complex matrices requiring high purity. | Highest selectivity; removes phospholipids effectively.[12] | Method development can be complex; higher cost. |
Expert Insight: For initial screening of reaction mixtures, a simple "dilute-and-shoot" approach with a compatible solvent may suffice. However, for biological matrices like plasma, a protein precipitation followed by SPE offers a robust combination of speed and cleanliness, significantly reducing matrix effects and improving data quality.[7][12]
Part 2: A Comparative Guide to LC Separation Strategies
The choice of chromatographic mode is critical for resolving 5,6-DAU products from the parent compound and potential isomers.
Comparison 1: Reversed-Phase Liquid Chromatography (RPLC)
RPLC is the workhorse of LC-MS. It separates compounds based on their hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase.
-
Mechanism: Polar compounds like 5,6-DAU and its early-stage oxidation products (e.g., hydroxylated derivatives) elute early, while less polar compounds are retained longer.
-
Why it's chosen: RPLC is robust, highly reproducible, and compatible with a wide range of analytes. Columns like the Atlantis dC18 or Kinetex PS C18 have proven effective for separating uracil and its analogs.[11][12]
-
Mobile Phase Considerations: A mobile phase of water with a small amount of organic modifier (methanol or acetonitrile) and an additive like formic acid or ammonium acetate is standard. Formic acid aids in protonation for positive-ion ESI, while ammonium acetate can improve peak shape.[11]
Comparison 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative technique that excels at retaining and separating very polar compounds that show little to no retention in RPLC.
-
Mechanism: HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. A water layer is adsorbed to the stationary phase, and analytes partition into it.
-
Why it's a valuable alternative: If 5,6-DAU reaction products are highly polar (e.g., multiply hydroxylated or forming sugar conjugates), HILIC can provide superior retention and resolution compared to RPLC.
-
Expert Insight: While powerful, HILIC methods can require longer equilibration times and be more sensitive to the water content of the sample solvent. It is best employed when RPLC fails to provide adequate retention.
| Parameter | Reversed-Phase LC (RPLC) | Hydrophilic Interaction LC (HILIC) |
| Stationary Phase | Nonpolar (e.g., C18) | Polar (e.g., bare silica, amide) |
| Mobile Phase | High aqueous content | High organic content (>80%) |
| Elution Order | Least polar compounds elute last | Most polar compounds elute last |
| Best For | Broad range of polarities; robust standard | Very polar analytes with poor RPLC retention |
Part 3: Mass Spectrometry - The Duality of Identification and Quantification
The choice of mass analyzer dictates the type of information you can obtain. High-resolution instruments are for discovery and identification, while triple quadrupoles are for sensitive and specific quantification.
Caption: Comparison of MS strategies based on the analytical goal.
Strategy 1: High-Resolution Mass Spectrometry (HRMS) for Identification
For identifying unknown reaction products, HRMS is indispensable. Instruments like the Thermo Scientific Q Exactive Orbitrap or Agilent Q-TOF provide mass measurements with high accuracy (<5 ppm).[13][14]
-
The Power of Accurate Mass: An accurate mass measurement allows you to confidently determine the elemental formula of the product. For example, an oxidation reaction adds an oxygen atom, resulting in a mass increase of 15.9949 Da. HRMS can distinguish this from other potential modifications with near-identical nominal masses.[15][16]
-
MS/MS for Structural Clues: By isolating a product ion and fragmenting it (a process called MS/MS or tandem MS), we can deduce its structure. The fragmentation pattern serves as a "fingerprint," revealing the stable substructures of the molecule.[9][17] For diaminouracil, characteristic losses would include ammonia (NH₃), water (H₂O), and isocyanic acid (HNCO).
Strategy 2: Triple Quadrupole Mass Spectrometry (QqQ) for Quantification
When the goal is to measure the concentration of a known reaction product, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the superior choice.
-
Unmatched Sensitivity and Selectivity: In MRM, the first quadrupole selects the specific m/z of the parent ion, which is then fragmented in the collision cell. The third quadrupole selects a specific fragment ion unique to the parent. This highly specific transition filtering allows for extremely low detection limits, even in dirty matrices.[7][11]
-
The Gold Standard for Regulated Bioanalysis: The robustness, wide linear dynamic range, and precision of MRM-based assays make this the required method for pharmacokinetic studies and clinical sample analysis, often validated according to FDA guidelines.[11]
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for LC-MS Analysis
This protocol uses protein precipitation, a common and effective method for biofluid analysis.[7]
-
Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike: Add an internal standard (if available, an isotopically labeled version of the analyte is ideal).
-
Precipitate: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Extract: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen.[18]
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[11]
-
Inject: Transfer to an autosampler vial for LC-MS injection.
Protocol 2: General Purpose RPLC-HRMS Method for Identification
This method is designed for identifying unknown 5,6-DAU reaction products.
-
LC System: UHPLC system (e.g., Thermo Vanquish, Agilent 1290)
-
Column: C18 column, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 2% B
-
20-25 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: High-Resolution Mass Spectrometer (e.g., Q Exactive Plus)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan (m/z 100-1000) followed by data-dependent MS/MS (Top 5 most intense ions).
-
Resolution: 70,000 for MS1, 17,500 for MS2.
Protocol 3: Targeted RPLC-QqQ (MRM) Method for Quantification
This method is for quantifying a known 5,6-DAU product (e.g., a specific hydroxylated derivative).
-
LC System: Same as Protocol 2.
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+)[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be optimized by infusing the pure analytical standard. For a hypothetical [M+H]+ of 159 (5,6-DAU + O), transitions might be:
-
Quantifier: 159 -> 114 (Loss of HNCO)
-
Qualifier: 159 -> 142 (Loss of NH₃)
-
-
Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.[11]
Conclusion and Future Outlook
The characterization of 5,6-diaminouracil reaction products is a complex but manageable task with the right analytical strategy. The choice between RPLC and HILIC for separation and between HRMS and QqQ for detection is not a matter of which is "better," but which is best suited to the analytical question at hand. For discovery and structural confirmation, the resolving power of UHPLC coupled with the mass accuracy of HRMS is the clear choice. For sensitive, specific, and high-throughput quantification in regulated environments, an RPLC-QqQ platform is the undisputed gold standard.
As instrumentation continues to improve, we can expect even greater sensitivity and the ability to combine qualitative and quantitative workflows on single hybrid instruments (e.g., Q-Traps, Orbitrap-based QqQ). These advancements will further empower researchers to unravel the complex chemistry of 5,6-DAU and its derivatives, advancing our understanding in both medicine and materials science.
References
- 1. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. organomation.com [organomation.com]
A Head-to-Head Comparison of Catalysts for the Biginelli Cyclocondensation Reaction: A Guide for Researchers
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, stands as a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones (DHPMs). These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The choice of catalyst is paramount in this reaction, profoundly influencing yield, reaction time, and overall efficiency. This guide provides a comprehensive, data-driven comparison of commonly employed catalysts for the Biginelli reaction, designed to aid researchers in catalyst selection and experimental design.
The Mechanistic Landscape of the Biginelli Reaction
The generally accepted mechanism for the Biginelli reaction proceeds through several key steps, the rates of which are significantly influenced by the catalyst. Understanding this pathway is crucial for rationalizing catalyst performance.
Figure 1: A simplified proposed mechanism for the Biginelli reaction. The catalyst's primary role is to activate the aldehyde and facilitate the formation of the key N-acyliminium ion intermediate.
Catalyst Comparison: Performance and Experimental Data
The efficacy of a catalyst in the Biginelli reaction is typically evaluated based on reaction yield, reaction time, and the conditions required (e.g., temperature, solvent). Below is a comparative analysis of several classes of catalysts.
Brønsted Acid Catalysts
Brønsted acids, such as HCl, H2SO4, and p-toluenesulfonic acid (p-TSA), are the classical catalysts for the Biginelli reaction. They function by protonating the aldehyde, thereby activating it for nucleophilic attack by urea.
-
Advantages: Inexpensive and readily available.
-
Disadvantages: Often require harsh reaction conditions, long reaction times, and can lead to side reactions, resulting in moderate yields. They also pose challenges in terms of workup and catalyst separation, and are associated with corrosion and environmental concerns.
Lewis Acid Catalysts
Lewis acids have emerged as highly effective catalysts for the Biginelli reaction, offering milder reaction conditions and improved yields. They coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Common Examples: BF3·OEt2, ZnCl2, FeCl3, InCl3, Bi(OTf)3.
-
Advantages: High yields, shorter reaction times, and milder conditions compared to Brønsted acids.
-
Disadvantages: Some Lewis acids are moisture-sensitive and can be expensive. Catalyst recovery can also be an issue.
Heterogeneous Catalysts
To address the challenges of catalyst separation and recycling, various heterogeneous catalysts have been developed. These include solid-supported acids, zeolites, and clays.
-
Examples: Montmorillonite K-10, Amberlyst-15, silica-supported sulfuric acid.
-
Advantages: Ease of separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions.
-
Disadvantages: Can sometimes exhibit lower activity compared to their homogeneous counterparts, requiring longer reaction times or higher temperatures.
Ionic Liquids
Ionic liquids have been employed as both solvents and catalysts in the Biginelli reaction, offering a "green" alternative to volatile organic solvents.
-
Examples: [bmim]HSO4, [hmim]HSO4.
-
Advantages: Can act as both catalyst and solvent, are non-volatile, and can often be recycled.
-
Disadvantages: High cost and viscosity can sometimes complicate product isolation.
Quantitative Performance Comparison
The following table summarizes the performance of various catalysts for the synthesis of a model DHPM (from benzaldehyde, ethyl acetoacetate, and urea).
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 18 | 60-80 | Kappe, C. O. Tetrahedron1993 , 49, 6937-6963. |
| BF3·OEt2 | THF | Reflux | 2-4 | 85-95 | Hu, E. H.; Sidler, D. R.; Dolling, U.-H. J. Org. Chem.1998 , 63, 3454-3457. |
| InCl3 | Acetonitrile | Reflux | 1.5-2.5 | 90-98 | Fu, N.-Y.; Yuan, Y.-F.; Cao, Z.; Wang, S.-W.; Wang, J.-T.; Peppe, C. Tetrahedron Lett.2002 , 43, 6673-6675. |
| Bi(OTf)3 | Acetonitrile | rt | 0.5-2 | 90-98 | Ramalinga, K.; Vijayalakshmi, P.; Kaimal, T. N. B. Synlett2001 , 2001, 863-865. |
| Montmorillonite K-10 | Solvent-free | 100 | 1-2 | 85-95 | Bigi, F.; Carloni, S.; Frullanti, B.; Maggi, R.; Sartori, G. Tetrahedron Lett.1999 , 40, 3465-3468. |
| Amberlyst-15 | Solvent-free | 100 | 0.5-1 | 90-96 | Yadav, J. S.; Reddy, B. V. S.; Reddy, K. B.; Raj, K. S.; Prasad, A. R. J. Chem. Soc., Perkin Trans. 12001 , 1939-1941. |
| [bmim]HSO4 | Neat | 100 | 1-2 | 88-95 | Peng, J.; Deng, Y. Tetrahedron Lett.2001 , 42, 5917-5919. |
Experimental Protocols: A Comparative Workflow
To provide a practical comparison, here are representative experimental protocols for the Biginelli reaction using a Lewis acid catalyst and a heterogeneous catalyst.
Protocol 1: Bismuth(III) Triflate Catalyzed Biginelli Reaction (Homogeneous)
This protocol highlights the efficiency of a modern Lewis acid catalyst under mild conditions.
Figure 2: Workflow for a homogeneous Lewis acid-catalyzed Biginelli reaction.
Protocol 2: Amberlyst-15 Catalyzed Biginelli Reaction (Heterogeneous)
This protocol demonstrates the advantages of a solid-supported catalyst, particularly in terms of simplified workup.
Figure 3: Workflow for a heterogeneous-catalyzed Biginelli reaction under solvent-free conditions.
Conclusion and Recommendations
The choice of catalyst for the Biginelli reaction is highly dependent on the specific requirements of the synthesis, including desired yield, reaction time, cost, and environmental considerations.
-
For high-throughput screening and rapid synthesis , Lewis acids such as Bi(OTf)3 or InCl3 are excellent choices due to their high activity at room temperature and short reaction times.
-
For large-scale synthesis and green chemistry applications , heterogeneous catalysts like Amberlyst-15 or Montmorillonite K-10 are highly recommended. Their ease of separation and potential for recycling offer significant advantages in terms of process efficiency and sustainability.
-
While Brønsted acids are of historical importance, their use is generally discouraged in modern synthetic protocols due to their drawbacks.
It is always advisable to perform small-scale optimization experiments to determine the ideal catalyst and reaction conditions for a specific substrate combination.
Safety Operating Guide
Navigating the Disposal of 1,3-Diethyl-5,6-diaminouracil: A Guide for Laboratory Professionals
Understanding the Compound: A Prerequisite for Safe Handling
1,3-Diethyl-5,6-diaminouracil is a yellow solid that is notable for its hygroscopic nature, meaning it readily absorbs moisture from the air.[1][4] This property is a crucial consideration for both storage and disposal, as absorbed moisture can alter the chemical's properties and reactivity. It is primarily used as an intermediate in organic synthesis, particularly in the creation of complex heterocyclic systems for new drugs and functional materials.[1] While specific toxicity data is not available, it is prudent to treat this compound as a potentially hazardous substance.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 52998-22-8 | [1] |
| Molecular Formula | C8H14N4O2 | [1][4] |
| Appearance | Yellow Solid | [1][2] |
| Melting Point | 88-98°C | [1][2] |
| Key Characteristic | Hygroscopic | [1][4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with a thorough risk assessment and concludes with the transfer of waste to the appropriate authorities. The following workflow is designed to provide clear, actionable guidance.
Figure 1. A stepwise workflow for the proper disposal of this compound, emphasizing safety and compliance at each stage.
Initial Steps: Risk Assessment and Personal Protective Equipment (PPE)
Before handling any waste, a thorough risk assessment is paramount. Given the lack of specific toxicity data for this compound, it should be handled with the assumption that it may be harmful.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Waste Segregation and Containerization: The Core of Safe Disposal
Proper segregation and containerization are critical to prevent accidental reactions and ensure compliant disposal.
Step-by-Step Disposal Procedure:
-
Solid Waste:
-
Collect unadulterated, solid this compound waste in its original container if possible, or in a clearly labeled, compatible container.[5]
-
The container must have a secure, screw-on cap to prevent leakage and protect the hygroscopic contents from atmospheric moisture.[5][6]
-
Do not mix with other chemical waste streams.
-
-
Contaminated Lab Supplies:
-
Items such as gloves, bench paper, and Kim Wipes that are contaminated with this compound should be considered hazardous waste.
-
These items should be double-bagged in clear plastic bags to allow for visual inspection by environmental health and safety personnel.[5]
-
-
Labeling:
-
Storage:
Spill Management: Preparedness is Key
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as outlined above.
-
Containment: For a dry spill, carefully sweep or vacuum the material. Avoid actions that could generate dust.
-
Collection: Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Final Disposal: Coordination with Environmental Health and Safety
The final and most critical step is to coordinate with your institution's Environmental Health and Safety (EHS) department. EHS professionals are responsible for the ultimate disposal of hazardous waste and can provide guidance specific to your location and regulations.[9] They will arrange for the collection of your properly containerized and labeled waste.
The Rationale Behind the Protocol: A Scientific Perspective
The procedures outlined in this guide are grounded in the fundamental principles of chemical safety and waste management.
-
Hygroscopicity: The requirement for a tightly sealed container is a direct response to the hygroscopic nature of this compound.[1][4] Exposure to moisture could lead to clumping, making the material difficult to handle, and could potentially alter its chemical stability.
-
Segregation: The directive to segregate this compound from other waste streams, particularly oxidizers and acids, is a precautionary measure to prevent unforeseen and potentially hazardous chemical reactions.[6]
-
Container Integrity: Using compatible and sealed containers prevents leaks and spills, protecting both laboratory personnel and the environment.[5][6]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe and sustainable research environment.
References
- 1. nbinno.com [nbinno.com]
- 2. 52998-22-8 | CAS DataBase [m.chemicalbook.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Page loading... [guidechem.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. louisville.edu [louisville.edu]
- 9. pfw.edu [pfw.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Diethyl-5,6-diaminouracil
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized chemical intermediates like 1,3-Diethyl-5,6-diaminouracil (CAS No. 52998-22-8), a compound valuable in organic synthesis, demands a comprehensive understanding of its characteristics to ensure both personal safety and experimental validity.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) and handling protocols, grounded in the specific hazards of this substance.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
This compound is classified as Harmful if swallowed (Acute Toxicity, Oral, Category 4). While oral ingestion is the primary documented hazard, the compound's physical form as a yellow, hygroscopic solid presents additional risks that dictate our PPE strategy.[2][3] As a fine solid, it can easily become airborne, creating an inhalation hazard. Furthermore, related diaminouracil compounds are known to cause skin, eye, and respiratory irritation.[4] Therefore, our safety protocol must be a self-validating system that mitigates risks from all potential exposure routes: ingestion, inhalation, and dermal/eye contact.
The hygroscopic nature of this compound—its tendency to absorb moisture from the air—also requires careful handling to maintain its chemical integrity for synthesis.[2] This property underscores the need for controlled environments and swift, efficient handling procedures.
Core PPE Ensemble: Your First Line of Defense
An appropriate PPE ensemble is non-negotiable. The selection of each component is a direct response to the identified hazards.
-
Eye and Face Protection: To prevent irritation from airborne particles, tightly fitting safety goggles with side shields are mandatory.[5] For procedures with a higher risk of splashing, such as preparing solutions or cleaning spills, a face shield should be worn in addition to safety goggles to protect the entire face.[4][6][7]
-
Hand Protection: Chemical-resistant gloves are essential. Select gloves that conform to standards such as EN 374.[5] Given that no single glove material is impervious to all chemicals indefinitely, it is crucial to inspect gloves for any signs of degradation before use. Proper glove removal technique (without touching the glove's outer surface) is critical to prevent skin contact with the product. Always wash hands thoroughly with soap and water after removing gloves.[4]
-
Body Protection: A professional lab coat must be worn to protect against incidental contact.[8] For tasks involving significant quantities of the solid or potential for splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9] All protective clothing should be removed before leaving the laboratory to prevent the transfer of contaminants.[8]
-
Respiratory Protection: All handling of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation and inhalation of dust.[4][7][10] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with a particulate filter is required.[4][7]
Operational Protocols: Integrating PPE into Your Workflow
The effectiveness of PPE is directly tied to its correct use throughout the experimental workflow. Do not eat, drink, or smoke when handling this product.[6]
Step 1: Preparation and Pre-Handling Before handling the compound, ensure your workspace is prepared. Designate a specific area for handling, preferably within a fume hood. Assemble all necessary equipment and weigh boats. Don your complete PPE ensemble in the correct order: lab coat, safety goggles, face shield (if needed), and finally, gloves.
Step 2: Handling and Transfer (Weighing and Solution Preparation)
-
Weighing: Perform all weighing of the solid compound inside a chemical fume hood or a ventilated balance enclosure to contain any airborne dust. Handle the container carefully to avoid creating dust clouds.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing. Keep containers closed when not in use.
Step 3: Spill and Emergency Response In the event of a spill, immediate and correct action is crucial to prevent exposure.
-
Alert personnel in the area.[4]
-
Ensure your PPE is intact. If your clothing is contaminated, remove it immediately and wash the affected skin area with soap and water.[5][6]
-
For dry spills, do not use a dry brush or compressed air. Instead, use dry cleanup procedures.[4] Carefully sweep or vacuum the material (using a vacuum with a HEPA filter) and place it into a sealed, labeled container for hazardous waste.[4]
-
Prevent the spilled material from entering drains.
-
Thoroughly decontaminate the area after cleanup.
Step 4: Post-Handling and Decontamination Properly doffing (removing) PPE is as important as donning it. Remove PPE in an order that minimizes cross-contamination: first gloves, then face shield/goggles, and finally the lab coat. Dispose of single-use items, like contaminated gloves, in a designated hazardous waste container. Wash hands immediately and thoroughly after all work is complete.[4]
Disposal Plan: Completing the Safety Cycle
All waste, including the chemical itself and any contaminated consumables (e.g., gloves, weigh boats, paper towels), must be treated as hazardous.
-
Chemical Waste: Dispose of this compound and its solutions in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Contaminated PPE: Disposable gloves and other heavily contaminated single-use items should be placed in a sealed bag within the hazardous waste stream.
-
Regulatory Compliance: All disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[4]
Data Presentation
Table 1: PPE Requirements for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety Glasses | Chemical-Resistant Gloves | Lab Coat | Not typically required |
| Weighing Solid | Safety Goggles | Chemical-Resistant Gloves | Lab Coat | Required (Chemical Fume Hood) |
| Preparing Solutions | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat & Chemical Apron | Required (Chemical Fume Hood) |
| Small Spill Cleanup | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat & Chemical Apron | Required (Particulate Respirator) |
| Waste Disposal | Safety Goggles | Chemical-Resistant Gloves | Lab Coat | Not typically required |
Mandatory Visualization
Caption: Workflow for safe handling of this compound.
References
- 1. 52998-22-8 | CAS DataBase [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
